Product packaging for Rimiducid(Cat. No.:CAS No. 195514-63-7)

Rimiducid

Numéro de catalogue: B1665582
Numéro CAS: 195514-63-7
Poids moléculaire: 1411.6 g/mol
Clé InChI: GQLCLPLEEOUJQC-ZTQDTCGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rimiducid is a lipid-permeable tacrolimus analogue and a protein dimerizer. It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of the immune cell activity and function. When administered via chemically-inducible dimerization (CID) technologies, this compound binds to switch proteins and dimerizes them, triggering downstream signaling cascade. The combination use of this compound with immunotherapies for enhanced therapeutic effectiveness is currently under investigation.
This compound is a lipid-permeable tacrolimus analogue with homodimerizing activity. Dimerizer drug AP1903 homodimerizes an analogue of human protein FKBP12 (Fv) which contains a single acid substitution (Phe36Val) so that AP1903 binds to wild-type FKBP12 with 1000-fold lower affinity. This agent is used to homodimerize the Fv-containing drug-binding domains of genetically engineered receptors such as the iCD40 receptor of the autologous dendritic cell vaccine BP-GMAX-CD1, resulting in receptor activation.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H98N4O20 B1665582 Rimiducid CAS No. 195514-63-7

Propriétés

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLCLPLEEOUJQC-ZTQDTCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H98N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173226
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195514-63-7
Record name Rimiducid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimiducid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AP 1903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMIDUCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rimiducid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable small molecule designed as a chemical inducer of dimerization (CID).[1][2][3] Its primary mechanism of action relies on its ability to bind with high specificity to a mutated variant of the human FK506-binding protein 12 (FKBP12), namely FKBP12-F36V (Fv). This targeted binding event induces the dimerization of fusion proteins that have been genetically engineered to contain the Fv domain. This controlled dimerization serves as a molecular switch to trigger specific downstream signaling cascades, offering a powerful tool for regulating the activity of engineered cells, particularly in the context of cell-based therapies. The most prominent applications of this compound are the inducible caspase-9 (iCasp9) "safety switch" for the controlled elimination of therapeutic cells and the "GoCAR-T" system for the inducible activation and proliferation of chimeric antigen receptor (CAR)-T cells.[4][5]

Core Mechanism of Action: Induced Dimerization

This compound is a homodimerizer, meaning it brings together two molecules of a fusion protein containing the Fv domain. The F36V mutation in FKBP12 creates a binding pocket that accommodates this compound with high affinity, while significantly reducing its binding to the wild-type FKBP12, thus minimizing off-target effects. This high specificity is a cornerstone of its clinical utility.

The fundamental principle of this compound's action is the conversion of a pharmacological signal (the administration of the drug) into a biological response (the activation of a specific signaling pathway). This is achieved by fusing the Fv domain to signaling proteins that are activated upon dimerization.

Applications of this compound in Cellular Therapy

The iCasp9 "Safety Switch": Controlled Apoptosis of Therapeutic Cells

In the context of CAR-T cell therapy, a significant challenge is the management of severe adverse events, such as cytokine release syndrome (CRS) and neurotoxicity. The iCasp9 safety switch was developed to address this challenge by providing a mechanism to rapidly eliminate the engineered T cells if severe toxicity occurs.

Signaling Pathway:

The iCasp9 system consists of a fusion protein comprising the Fv domain linked to a modified human caspase-9. Caspase-9 is an initiator caspase in the apoptotic signaling cascade. In its monomeric form, it is inactive. Upon administration of this compound, the Fv domains of two iCasp9 molecules are brought into close proximity, inducing their dimerization. This dimerization facilitates the auto-cleavage and activation of caspase-9, which in turn activates downstream effector caspases (e.g., caspase-3), ultimately leading to rapid programmed cell death (apoptosis) of the target cell.

iCasp9_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AP1903) iCasp9_monomer iCasp9 (Inactive Monomer) [FKBPF36V - Caspase-9] This compound->iCasp9_monomer Binds to FKBPF36V domain iCasp9_dimer Dimerized iCasp9 (Active) iCasp9_monomer->iCasp9_dimer Dimerization Caspase3_inactive Pro-caspase-3 (Inactive) iCasp9_dimer->Caspase3_inactive Cleaves and Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Caption: this compound-induced iCasp9 signaling pathway leading to apoptosis.

Quantitative Data:

ParameterValueCell Line / SystemReference
EC50 for Apoptosis≈0.1 nMHT-1080 fibrosarcoma cells expressing FKBPF36V-Fas
IC50 for Apoptosis≈0.2 nMPrimary human T lymphocytes expressing FKBPF36V-Fas
Clinical Dose0.4 mg/kgPatients with GVHD or CAR-T toxicity
In vivo Cell Depletion>90% within 24 hoursCAR-T cells in patients

Experimental Protocol: In Vitro this compound-Induced Apoptosis Assay

  • Cell Lines: Jurkat T-cells transduced with a lentiviral vector expressing the iCasp9 fusion protein.

  • Methodology:

    • Seed the transduced Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound (AP1903) in complete RPMI medium, with concentrations ranging from 0.01 nM to 100 nM. A vehicle control (DMSO) should also be included.

    • Add the this compound dilutions or vehicle control to the cells and incubate for 24 hours at 37°C and 5% CO2.

    • Assess apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in 1X Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI to the cell suspension.

      • Incubate for 15 minutes at room temperature in the dark.

      • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

    • Alternatively, caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay according to the manufacturer's instructions.

Apoptosis_Assay_Workflow start Start seed_cells Seed iCasp9-expressing Jurkat cells start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound treat_cells Treat cells with this compound (24 hours) prepare_this compound->treat_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide treat_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry end End flow_cytometry->end

Caption: Experimental workflow for in vitro this compound-induced apoptosis assay.
The "GoCAR-T" System: Inducible Activation of Therapeutic Cells

The "GoCAR-T" platform utilizes this compound to activate and enhance the function of CAR-T cells, which can be particularly useful for targeting solid tumors where the tumor microenvironment is often immunosuppressive.

Signaling Pathway:

In this system, the Fv domain is fused to signaling domains derived from MyD88 and CD40. MyD88 is a key adaptor protein in Toll-like receptor signaling, while CD40 is a costimulatory molecule. When this compound is administered, it induces the dimerization of these fusion proteins, leading to the activation of downstream signaling pathways, including NF-κB. This results in T-cell activation, proliferation, cytokine secretion, and enhanced anti-tumor activity.

GoCAR_T_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AP1903) GoCAR_monomer GoCAR Fusion Protein (Inactive) [FKBPF36V - MyD88/CD40] This compound->GoCAR_monomer Binds to FKBPF36V domain GoCAR_dimer Dimerized GoCAR (Active) GoCAR_monomer->GoCAR_dimer Dimerization NFkB_pathway NF-κB Signaling Pathway GoCAR_dimer->NFkB_pathway Activates TCell_activation T-Cell Activation NFkB_pathway->TCell_activation Proliferation Proliferation TCell_activation->Proliferation Cytokine_secretion Cytokine Secretion TCell_activation->Cytokine_secretion

Caption: this compound-induced GoCAR-T signaling pathway leading to T-cell activation.

Quantitative Data:

ParameterValueSystemReference
This compound Dose for Activation5 mg/kgIn vivo mouse models
Cytokine InductionTransient increase in IFNγ, IL-2, TNFαIn vivo mouse models

Experimental Protocol: In Vitro this compound-Induced T-Cell Activation Assay

  • Cells: Primary human T-cells transduced with a lentiviral vector expressing the GoCAR construct.

  • Methodology:

    • Co-culture the transduced T-cells with target tumor cells (e.g., a cell line expressing the antigen targeted by the CAR) at an effector-to-target ratio of 1:1 in a 96-well plate.

    • Add this compound at various concentrations (e.g., 0.1 nM to 100 nM) to the co-culture. Include a no-rimiducid control.

    • Incubate the co-culture for 48-72 hours.

    • T-cell Proliferation:

      • Assess T-cell proliferation by measuring the incorporation of a nucleoside analog such as BrdU or EdU, or by using a dye dilution assay (e.g., CFSE).

    • Cytokine Secretion:

      • Collect the supernatant from the co-culture.

      • Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-2 using an ELISA or a multiplex cytokine assay (e.g., Luminex).

    • Cytotoxicity:

      • Evaluate the killing of target tumor cells using a chromium-51 release assay or a non-radioactive equivalent (e.g., LDH release assay or a fluorescence-based cytotoxicity assay).

TCell_Activation_Assay_Workflow start Start coculture Co-culture GoCAR-T cells with target tumor cells start->coculture add_this compound Add this compound at various concentrations coculture->add_this compound incubate Incubate for 48-72 hours add_this compound->incubate measure_proliferation Measure T-cell Proliferation (e.g., BrdU assay) incubate->measure_proliferation measure_cytokines Measure Cytokine Secretion (e.g., ELISA) incubate->measure_cytokines measure_cytotoxicity Measure Target Cell Lysis (e.g., LDH assay) incubate->measure_cytotoxicity end End measure_proliferation->end measure_cytokines->end measure_cytotoxicity->end

Caption: Experimental workflow for in vitro this compound-induced T-cell activation.

Conclusion

This compound's mechanism of action as a specific chemical inducer of dimerization for engineered FKBPF36V-containing fusion proteins provides a robust and controllable platform for regulating the function of therapeutic cells. The iCasp9 safety switch offers a critical safety measure for mitigating the potentially life-threatening toxicities associated with CAR-T cell therapy. Conversely, the GoCAR-T system demonstrates the versatility of this technology, enabling the inducible activation and enhancement of T-cell function. The high specificity and predictable dose-dependent activity of this compound make it an invaluable tool in the ongoing development of safer and more effective cell-based therapies. Further research and clinical development will continue to refine the application of this powerful technology in oncology and beyond.

References

AP1903: A Technical Guide to the Chemical Inducer of Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AP1903, also known as rimiducid, is a synthetic homodimerizer that serves as a key component in chemically induced dimerization (CID) systems. These systems provide temporal and spatial control over cellular processes by using a small molecule to induce the association of two engineered proteins. AP1903 has gained significant attention in the field of cell therapy, particularly as a "safety switch" to eliminate genetically modified cells in vivo.

Chemical Structure and Properties

AP1903 is a small, bio-inert molecule designed to have high affinity and selectivity for a mutated version of the human FK506-binding protein (FKBP), specifically the F36V variant (FKBP12-F36V). This specificity allows it to act with minimal interference with endogenous cellular components.

PropertyValue
Synonyms This compound
Mechanism of Action Dimerizer of FKBP domains

Mechanism of Action: The iCasp9 Suicide Switch

The most prominent application of AP1903 is in the inducible caspase-9 (iCasp9) suicide gene system. This system is engineered into therapeutic cells, such as CAR-T cells, to provide a method for their rapid elimination in case of adverse events.

The core of the iCasp9 system is a fusion protein composed of the human caspase-9 protein, with its native caspase activation and recruitment domain (CARD) removed, linked to the FKBP12-F36V drug-binding domain. In the absence of AP1903, the iCasp9 fusion protein remains an inactive monomer.

Upon administration, AP1903 binds to the FKBP12-F36V domains of two iCasp9 fusion proteins, inducing their dimerization.[1] This forced proximity mimics the natural activation mechanism of caspase-9, leading to its auto-cleavage and the initiation of the apoptotic cascade. Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3, culminating in the programmed cell death of the engineered cell.[1][2] This process is rapid, with significant elimination of target cells observed within 30 minutes of AP1903 administration in clinical settings.[3]

AP1903_Signaling_Pathway cluster_cell Engineered Cell AP1903 AP1903 iCasp9_monomer iCasp9 Monomer (FKBP12-F36V-ΔCasp9) AP1903->iCasp9_monomer Binds to FKBP12-F36V iCasp9_dimer Dimerized iCasp9 iCasp9_monomer->iCasp9_dimer Dimerization Caspase3 Caspase-3 iCasp9_dimer->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

AP1903-induced iCasp9 signaling pathway.

Quantitative Data

The potency of AP1903 in inducing apoptosis in cells expressing the iCasp9 system has been quantified in various studies. The following table summarizes key in vitro and in vivo efficacy data.

ParameterCell Type/ModelValueReference
EC50 HT1080 cells expressing a dimerizer-dependent Fas construct≈0.1 nM[4]
IC50 HT1080 cells expressing a dimerizer-dependent Fas construct≈0.2 nM
Effective Dose In vivo, dose-dependent decrease in serum human GH levelsHalf-maximal effective dose of 0.4±0.1 mg/kg
Clinical Dose Single dose administered to patients0.4 mg/kg
In Vitro Killing iCasp9-transduced T-cells>90% elimination with 10 nM AP1903

Experimental Protocols

In Vitro Evaluation of AP1903-Mediated Apoptosis

This protocol describes a general method for assessing the efficacy of AP1903 in inducing apoptosis in a cell line genetically modified to express the iCasp9 suicide switch.

1. Cell Preparation:

  • Culture iCasp9-expressing cells and non-transduced control cells in appropriate media and conditions.
  • Plate cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

2. AP1903 Preparation and Treatment:

  • Prepare a stock solution of AP1903 (e.g., 3.5 mM in a suitable solvent like DMSO).
  • On the day of the experiment, dilute the AP1903 stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution to test a range from 0.1 nM to 100 nM). A common final concentration for effective killing is 10 nM.
  • Add the AP1903-containing medium to the designated wells. For control wells, add medium with the vehicle (e.g., DMSO) at the same final concentration.

3. Incubation:

  • Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time, typically 24 to 48 hours.

4. Apoptosis Analysis:

  • Harvest the cells from the wells.
  • Assess cell viability and apoptosis using a method such as Annexin V and 7-AAD staining followed by flow cytometry.
  • The percentage of killing can be calculated using the formula: % Killing = (1 - (Viability with AP1903 / Viability without AP1903)) x 100.

start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; cell_prep [label="Plate iCasp9-expressing\nand control cells"]; ap1903_prep [label="Prepare AP1903 dilutions"]; treatment [label="Treat cells with AP1903\nor vehicle control"]; incubation [label="Incubate for 24-48 hours"]; harvest [label="Harvest cells"]; analysis [label="Analyze apoptosis by\nflow cytometry"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];

start -> cell_prep; cell_prep -> ap1903_prep; ap1903_prep -> treatment; treatment -> incubation; incubation -> harvest; harvest -> analysis; analysis -> end; }

Workflow for in vitro AP1903 cytotoxicity assay.
In Vivo Administration of AP1903

This protocol provides a general guideline for the in vivo administration of AP1903 in animal models or clinical settings to eliminate iCasp9-expressing cells.

1. Subject Preparation:

  • The subject (e.g., a mouse model with engrafted iCasp9-expressing cells or a human patient) should be monitored for baseline physiological parameters.

2. AP1903 Formulation and Dosing:

  • AP1903 is formulated for intravenous infusion.
  • The dosage is determined based on preclinical studies or clinical trial protocols. A common dose used in human studies is 0.4 mg/kg. In some animal models, doses can be escalated.

3. Administration:

  • Administer AP1903 via intravenous infusion over a specified period, for example, two hours.

4. Monitoring and Analysis:

  • Monitor the subject for any immediate adverse reactions during and after the infusion.
  • Collect blood samples at various time points (e.g., 30 minutes, 2 hours, 24 hours post-infusion) to assess the number of circulating iCasp9-expressing cells by flow cytometry or qPCR for the transgene.
  • Pharmacokinetic analysis can be performed on plasma samples to determine the concentration and clearance of AP1903.

Safety and Pharmacokinetics

Clinical studies in healthy volunteers have shown that AP1903 is safe and well-tolerated at doses up to 1.0 mg/kg. No significant drug-related adverse events were observed, with the potential exception of facial flushing at the highest dose. The pharmacokinetics of AP1903 are dose-proportional. Following intravenous infusion, plasma concentrations show a rapid distribution phase, with levels decreasing to approximately 1% of the maximum concentration by 10 hours post-dose. This rapid clearance is advantageous for a safety switch, as it minimizes the duration of action and potential for off-target effects.

References

Introduction: The Need for a Safety Switch in Cellular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rimiducid's Role in Inducible Caspase-9 Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the this compound-inducible caspase-9 (iC9) system, a powerful safety switch for cellular therapies. It details the molecular components, mechanism of action, quantitative efficacy data, and key experimental protocols for evaluating this technology.

Cellular therapies, such as those using chimeric antigen receptor (CAR) T-cells, represent a paradigm shift in treating malignancies and other diseases. However, their potent activity can lead to severe and life-threatening toxicities, including Graft-versus-Host Disease (GvHD), Cytokine Release Syndrome (CRS), and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[1] Unlike traditional small molecule drugs, the effects of infused cellular therapies cannot be easily stopped or modulated. This has driven the development of "safety switches"—genetically engineered mechanisms that allow for the selective elimination of therapeutic cells if severe toxicities arise.[2][3] The inducible caspase-9 (iC9) system, activated by the small molecule this compound, is a clinically validated safety switch designed to provide this crucial layer of control.[4][5]

Core Components of the this compound/iC9 System

The system is comprised of two essential components: a genetically engineered suicide gene (iC9) and a small molecule dimerizer (this compound) that activates it.

This compound (AP1903)

This compound (also known as AP1903) is a lipid-permeable, synthetic homodimerizer. It is an analogue of tacrolimus but lacks its immunosuppressive activity. Its function is to cross-link and activate the engineered iC9 protein. This compound was specifically designed to bind with high affinity and specificity to a mutated version of the human FK506-binding protein (FKBP12), which is incorporated into the iC9 construct. This engineered binding domain has a 1000-fold lower affinity for the wild-type FKBP12 protein, ensuring that this compound's activity is highly specific to the genetically modified cells and avoiding off-target effects.

The Inducible Caspase-9 (iC9) Construct

The iC9 "suicide gene" is a fusion protein engineered to be stably and safely expressed in therapeutic cells. It consists of two key domains:

  • A Drug-Binding Domain: This is a modified human FKBP12 protein (specifically, FKBP12-F36V) that contains a single amino acid substitution (phenylalanine to valine at position 36). This modification allows it to be specifically bound by this compound.

  • A Pro-Apoptotic Domain: This is a truncated form of human caspase-9. Caspase-9 is a key initiator of the intrinsic apoptosis pathway. The construct lacks the natural Caspase Activation and Recruitment Domain (CARD) to prevent its activation by endogenous upstream signals, thereby minimizing basal activity and off-target cell death.

This iC9 construct is typically introduced into therapeutic cells (e.g., donor T-cells or CAR-T cells) via a retroviral vector. Often, a selectable marker like a truncated, non-functional CD19 protein (ΔCD19) is co-expressed to allow for the selection and tracking of the modified cells.

Mechanism of Action: this compound-Induced Apoptosis

The administration of this compound triggers a rapid and specific signaling cascade that leads to the programmed cell death (apoptosis) of iC9-expressing cells.

  • Dimerization: this compound, being cell-permeable, enters the target cell and binds to the FKBP12-F36V domains of two separate iC9 proteins.

  • Activation: This binding event brings the two caspase-9 domains into close proximity, forcing their dimerization. This induced dimerization mimics the natural activation mechanism of caspase-9, which normally occurs on the apoptosome complex.

  • Caspase Cascade Initiation: The dimerized caspase-9 becomes proteolytically active and initiates the downstream apoptotic cascade.

  • Execution of Apoptosis: Activated iC9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases then dismantle the cell by cleaving a host of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This entire process is highly efficient and rapid, with significant elimination of target cells observed within hours of this compound administration.

Rimiducid_iC9_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Rimiducid_ext This compound (AP1903) Rimiducid_int This compound Rimiducid_ext->Rimiducid_int Cellular Uptake iC9_monomer1 iC9 Monomer (FKBP-Casp9) Dimerized_iC9 Dimerized/Activated iC9 Complex iC9_monomer1->Dimerized_iC9 iC9_monomer2 iC9 Monomer (FKBP-Casp9) iC9_monomer2->Dimerized_iC9 Rimiducid_int->Dimerized_iC9 Binds & Dimerizes Caspase3 Activated Caspase-3 Dimerized_iC9->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Initiates

Figure 1: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Presentation

The efficacy of the this compound/iC9 system has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell TypeSource
EC50 ~0.1 nMCells with dimerizer-dependent Fas constructs
IC50 ~0.2 nMCells with dimerizer-dependent Fas constructs
Optimal Concentration 10 nMiC9-transduced T-cells
Killing Efficiency >99%iC9-transduced cells with high transgene expression
Time to Apoptosis Within 24 hoursActivated donor T-cells
Table 2: Clinical Efficacy of this compound in Cellular Therapy
IndicationParameterValueStudy PopulationSource
GvHD T-Cell Elimination (in circulation)85% to 95%Post-HSCT patients
GvHD Time to T-Cell EliminationWithin 30 minutesPost-HSCT patients
GvHD Time to Initial Clinical ResponseMedian of 1 dayPediatric patients with advanced/refractory GvHD
GvHD Overall Response Rate (within 7 days)70%Pediatric patients with advanced/refractory GvHD
CAR-T Neurotoxicity (ICANS) CAR-T Cell Elimination (in circulation)~60% within 4 hours; >90% within 24 hoursAdult B-ALL patient
CAR-T Neurotoxicity (ICANS) Time to Resolution of Toxicities~1 dayAdult B-ALL patient

Experimental Protocols

Evaluating the function of the this compound/iC9 system involves specific in vitro and in vivo assays.

In Vitro Caspase-9 Activation and Apoptosis Assay

This protocol outlines a method to quantify the dose-dependent efficacy of this compound in inducing apoptosis in iC9-expressing cells.

1. Cell Preparation:

  • Culture human T-cells that have been genetically modified to express the iC9 construct (e.g., iC9-ΔCD19 T-cells).

  • Maintain cells in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2).

  • Ensure cell viability is >95% before starting the assay.

2. This compound Treatment:

  • Plate the iC9-T-cells in a 96-well plate at a density of 1 x 106 cells/mL.

  • Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 nM) in the culture medium. Include a vehicle control (e.g., DMSO).

  • Add the this compound dilutions to the cells and incubate for a set time course (e.g., 4, 12, and 24 hours) at 37°C, 5% CO2.

3. Apoptosis Measurement (Flow Cytometry):

  • Harvest cells from each well.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

4. Caspase Activity Measurement (Colorimetric/Fluorometric Assay):

  • Following this compound treatment, lyse the cells using a chilled lysis buffer.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add the cell lysate (containing 50-200 µg of protein) to a 96-well plate.

  • Add a reaction buffer containing DTT and a caspase-9-specific colorimetric (e.g., LEHD-pNA) or fluorometric (e.g., Ac-LEHD-AFC) substrate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.

  • Calculate the fold-increase in caspase-9 activity compared to the untreated control.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis A Culture iC9-Expressing Cells B Plate Cells A->B C Add this compound (Serial Dilutions) B->C D Incubate (Time Course) C->D E Harvest Cells D->E F Annexin V/PI Staining E->F H Cell Lysis E->H G Flow Cytometry (Quantify Apoptosis) F->G J Data Analysis (EC50, Kinetics) G->J I Caspase-9 Activity Assay (Colorimetric/Fluorometric) H->I I->J

Figure 2: Experimental workflow for in vitro evaluation.

In Vivo Efficacy Study in an Animal Model

This protocol describes a general workflow for testing the ability of this compound to eliminate iC9-T-cells in a living animal, for example, to control GvHD.

1. Animal Model and Cell Engraftment:

  • Use immunodeficient mice (e.g., NSG mice).

  • Irradiate mice to facilitate engraftment.

  • Inject human peripheral blood mononuclear cells (PBMCs) to induce GvHD.

  • Concurrently or subsequently, inject iC9-modified T-cells (often engineered to express a reporter gene like luciferase for imaging).

2. Monitoring and Treatment:

  • Monitor mice for signs of GvHD (e.g., weight loss, hunched posture, ruffled fur).

  • Track the expansion and trafficking of iC9-T-cells using bioluminescence imaging (BLI) or by sampling peripheral blood for flow cytometry.

  • Once GvHD is established or T-cell expansion reaches a certain level, administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose (e.g., 0.1-1.0 mg/kg). A control group should receive a vehicle injection.

3. Efficacy Assessment:

  • Continue to monitor the mice for GvHD scores and survival.

  • Perform serial BLI or blood draws to quantify the reduction in the iC9-T-cell population over time (e.g., 6, 24, and 48 hours post-treatment).

  • At the end of the study, harvest organs (e.g., spleen, liver) to assess T-cell infiltration and reduction via flow cytometry or immunohistochemistry.

4. Safety and Off-Target Assessment:

  • Monitor for any adverse effects related to this compound administration.

  • Analyze tissues for signs of toxicity.

In_Vivo_Workflow A 1. Engraft Immunodeficient Mice with Human PBMCs and iC9-T-Cells B 2. Monitor for GvHD Onset and T-Cell Expansion (BLI/Flow) A->B C 3. Administer this compound or Vehicle Control B->C D 4. Quantify T-Cell Depletion (Serial BLI/Flow) C->D E 5. Assess Clinical Outcome (GvHD Score, Survival) C->E F 6. Terminal Analysis (Organ Infiltration) D->F E->F

References

The Development of Rimiducid: A Technical Guide to a Novel Safety Switch for Cellular Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HOUSTON, TX – November 28, 2025 – This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and clinical development of Rimiducid (AP1903), a small molecule dimerizer designed to provide a crucial safety switch for cellular immunotherapies. Developed to mitigate potentially life-threatening toxicities associated with CAR-T cell therapy, this compound represents a significant advancement in enhancing the safety and controllability of these powerful treatments. This document is intended for researchers, scientists, and drug development professionals in the field of cellular therapy and oncology.

Introduction: The Need for a Safety Switch in Cellular Immunotherapy

Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of hematological malignancies, demonstrating remarkable efficacy in patients with relapsed or refractory disease.[1][2] However, the potent activation of the immune system by CAR-T cells can lead to severe and sometimes fatal toxicities, including Cytokine Release Syndrome (CRS) and Graft-versus-Host Disease (GvHD).[3] These adverse events underscore the critical need for a "safety switch" to rapidly control or eliminate the engineered T-cells in the event of toxicity. This compound, in conjunction with the inducible Caspase-9 (iC9) system, was developed to address this unmet need.[1][4]

Discovery and Medicinal Chemistry

This compound (AP1903) is a synthetic, lipid-permeable tacrolimus analogue developed by ARIAD Pharmaceuticals (later acquired by Bellicum Pharmaceuticals and subsequently, the technology by MD Anderson Cancer Center). The discovery of this compound was rooted in the principles of chemically-induced dimerization (CID), a strategy that uses a small molecule to bring two protein domains together, thereby activating a downstream signaling pathway.

The design of this compound is a prime example of "bump-and-hole" medicinal chemistry. The target protein, a modified human FK506-binding protein (FKBP12), was engineered with a single amino acid substitution, replacing phenylalanine at position 36 with a valine (F36V). This mutation creates a hydrophobic pocket or "hole" in the protein's binding site. This compound was then designed with a corresponding "bump" – a chemical moiety that fits into this engineered pocket. This design confers a high degree of specificity; this compound binds to the F36V-mutated FKBP12 with approximately 1,000-fold greater affinity than to the wild-type FKBP12, minimizing off-target effects.

While a detailed, step-by-step chemical synthesis pathway for this compound is not publicly available, it is known to be a homodimer of a modified ligand based on the core structure of tacrolimus. The synthesis involves creating the "bumped" monomer and then linking two of these monomers together to create the bivalent this compound molecule.

Mechanism of Action: The iCasp9 Safety Switch

This compound's primary function is to activate the inducible Caspase-9 (iC9) safety switch, a genetically engineered protein expressed in the therapeutic T-cells. The iC9 protein is a fusion of the F36V-mutated FKBP12 domain and the human Caspase-9 enzyme, a key initiator of apoptosis (programmed cell death).

The mechanism of action unfolds as follows:

  • Administration of this compound: When a patient experiences severe toxicity from the engineered T-cells, this compound is administered intravenously.

  • Dimerization: The bivalent this compound molecule binds to two iC9 fusion proteins, bringing them into close proximity.

  • Caspase-9 Activation: This dimerization of the Caspase-9 domains mimics the natural activation process, leading to the proteolytic activation of Caspase-9.

  • Apoptotic Cascade: Activated Caspase-9 then initiates a downstream cascade of effector caspases, ultimately leading to the rapid apoptosis of the iC9-expressing T-cells.

This process is highly efficient, leading to a significant reduction in the number of circulating engineered T-cells and a corresponding resolution of the associated toxicities.

cluster_0 Engineered T-Cell iCasp9_monomer1 iCasp9 (inactive monomer) (FKBP(F36V)-Caspase9) iCasp9_dimer Activated iCasp9 Dimer iCasp9_monomer2 iCasp9 (inactive monomer) (FKBP(F36V)-Caspase9) Apoptosis Apoptosis iCasp9_dimer->Apoptosis Initiates apoptotic cascade This compound This compound (AP1903) This compound->iCasp9_monomer1 Binds to FKBP(F36V) domain This compound->iCasp9_monomer2 Binds to FKBP(F36V) domain start Start seed_cells Seed iC9-expressing cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate1 Incubate at 37°C treat_cells->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate for 1-4 hours at 37°C add_alamar->incubate2 read_plate Measure fluorescence or absorbance incubate2->read_plate analyze Calculate cell viability read_plate->analyze end End analyze->end start Start treat_cells Treat iC9-expressing cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in 1X Annexin Binding Buffer harvest_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate Incubate for 15 minutes at room temperature stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

Rimiducid: A Technical Guide to Chemically Inducible Dimerization for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable small molecule designed to act as a chemically inducible dimerization (CID) agent.[1][2][3] It functions by cross-linking engineered proteins that contain a specific mutant of the human FK506-binding protein (FKBP12), known as FKBP12v36.[1][4] This targeted dimerization provides a powerful and versatile tool for the precise temporal and dose-dependent control of cellular processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications, with a focus on its use as both a safety switch and an activation platform in cellular therapies. Detailed experimental protocols and quantitative data are presented to assist researchers and drug development professionals in the effective utilization of this technology.

Introduction to this compound and Chemically Inducible Dimerization

Chemically inducible dimerization (CID) is a technology that allows for the controlled interaction of proteins within a cell through the administration of a small molecule. This compound was developed as a homodimerizer, meaning it brings together two identical protein domains. The system relies on a mutant version of the human FKBP12 protein, specifically the F36V variant (FKBP12v36). This single amino acid substitution dramatically reduces the binding affinity of the protein for its natural ligand, FK506 (tacrolimus), while increasing its affinity for the synthetic ligand, this compound, by approximately 1000-fold. This specificity allows this compound to selectively dimerize engineered proteins containing the FKBP12v36 domain without significantly affecting the endogenous wild-type FKBP12.

Mechanism of Action

The core of this compound's function lies in its ability to bind to two FKBP12v36 domains simultaneously, thereby bringing the fusion proteins to which they are attached into close proximity. This induced proximity activates the signaling domains of the fusion proteins, triggering a downstream biological cascade. The versatility of this system stems from the ability to fuse the FKBP12v36 domain to a variety of signaling molecules, enabling the control of diverse cellular functions.

Applications of this compound in Cellular Therapy

This compound has been prominently utilized in the field of cellular immunotherapy, particularly with Chimeric Antigen Receptor T-cell (CAR-T) therapy, in two primary capacities: as a safety switch to mitigate toxicity and as an activation switch to enhance therapeutic efficacy.

The "CaspaCIDe" Safety Switch: Inducible Apoptosis

A major challenge in CAR-T cell therapy is the potential for severe, life-threatening toxicities such as cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS). To address this, a safety switch, termed "inducible caspase-9" (iCasp9 or CaspaCIDe), has been developed.

In this system, a fusion protein is engineered consisting of the FKBP12v36 domain linked to a truncated form of human caspase-9, which lacks its natural dimerization domain. This construct is inactive in its monomeric state. Upon administration of this compound, the iCasp9 molecules are dimerized, leading to the activation of the caspase-9 enzyme. Activated caspase-9 then initiates the apoptotic cascade, resulting in the rapid and selective elimination of the engineered T-cells. This provides a mechanism to control severe side effects by reducing the number of circulating CAR-T cells.

The "GoCAR" Activation Switch: Inducible Costimulation

To enhance the potency and persistence of CAR-T cells, particularly in the context of solid tumors, an inducible activation switch has been developed. In the "GoCAR" platform, the FKBP12v36 domain is fused to intracellular signaling domains, such as MyD88 and CD40 (iMC).

The binding of the CAR to its target antigen on a tumor cell provides the primary activation signal (Signal 1). The administration of this compound then induces the dimerization of the iMC domains, providing a potent costimulatory signal (Signal 2). This dual-signaling requirement allows for tighter control over T-cell activation, proliferation, and cytokine release, potentially leading to a more robust and sustained anti-tumor response.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound in various experimental systems.

ParameterValueCell Line/SystemApplicationReference
EC50 for Apoptosis ≈0.1 nMHT1080 cells expressing Fas-FKBP12v36Safety Switch
IC50 for Apoptosis ≈0.2 nMPrimary human T-lymphocytes expressing Fas-FKBP12v36Safety Switch
Maximal Killing Concentration 3 - 10 nMHT1080 cells expressing Fas-FKBP12v36Safety Switch
In Vivo Half-Maximal Effective Dose (ED50) 0.4 ± 0.1 mg/kgMice with HT-1080 xenograftsSafety Switch

Table 1: In Vitro and In Vivo Efficacy of this compound as a Safety Switch

ParameterValueSystemApplicationReference
CAR-T Cell Elimination (in vivo) >60% within 4 hoursClinical trial patientSafety Switch
CAR-T Cell Elimination (in vivo) >90% within 24 hoursClinical trial patientSafety Switch
CAR-T Cell Elimination (in vivo) 85% to 95% within 30 minutesClinical trial patientsSafety Switch
This compound Dose for ICANS Mitigation 0.4 mg/kgClinical trial patientSafety Switch
GoCAR-T Expansion (in vivo) 23-fold increase in spleenNSG mouse modelActivation Switch
GoCAR-T Expansion (in vivo) 565- and 948-fold increase at tumor siteNSG mouse modelActivation Switch

Table 2: Clinical and Preclinical Efficacy of this compound

Experimental Protocols

Preparation of this compound Stock and Working Solutions

5.1.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

5.1.2. Protocol for In Vitro Stock Solution (1 mM):

  • Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 1411.63 g/mol .

  • Dissolve the powder in sterile DMSO to create a 1 mM stock solution. For example, dissolve 1.41 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.

5.1.3. Protocol for In Vitro Working Solution:

  • Thaw an aliquot of the 1 mM this compound stock solution.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use.

  • Ensure the final concentration of DMSO in the cell culture is below 0.5% to avoid cytotoxicity.

5.1.4. Protocol for In Vivo Formulation: Note: The optimal formulation may vary depending on the specific experimental requirements. A common formulation is provided below.

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL working solution, add 50 µL of the 50 mg/mL this compound stock solution to 400 µL of PEG300. Mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH2O or saline to bring the final volume to 1 mL.

  • This solution should be prepared fresh on the day of use.

In Vitro this compound-Induced Apoptosis Assay

5.2.1. Materials:

  • Cells engineered to express the iCasp9 safety switch

  • Appropriate complete cell culture medium

  • This compound working solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

5.2.2. Protocol:

  • Seed the iCasp9-expressing cells in a multi-well plate at a density of 0.5-1 x 10^6 cells/mL.

  • Incubate the cells under standard conditions (37°C, 5% CO2) for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.

  • Incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

In Vitro GoCAR-T Activation and Proliferation Assay

5.3.1. Materials:

  • GoCAR-T cells

  • Target tumor cells expressing the cognate antigen

  • Appropriate complete cell culture medium

  • This compound working solution

  • Cell proliferation dye (e.g., CFSE) or a cell counting method

  • ELISA kit for cytokine measurement (e.g., IL-2, IFN-γ)

5.3.2. Protocol:

  • Label the GoCAR-T cells with a cell proliferation dye according to the manufacturer's instructions.

  • Co-culture the labeled GoCAR-T cells with target tumor cells at an appropriate effector-to-target (E:T) ratio (e.g., 1:1, 5:1).

  • Add this compound at the desired concentration (e.g., 10 nM) or a vehicle control.

  • Incubate the co-culture for 48-72 hours.

  • At the end of the incubation, harvest the cells and supernatant.

  • Analyze T-cell proliferation by measuring the dilution of the proliferation dye via flow cytometry.

  • Quantify cytokine secretion (e.g., IL-2) in the supernatant using an ELISA kit.

In Vivo this compound Administration for Safety Switch Activation

5.4.1. Materials:

  • Animal model with adoptively transferred cells expressing the iCasp9 safety switch

  • This compound formulation for in vivo use

  • Appropriate administration equipment (e.g., syringes, needles)

5.4.2. Protocol:

  • Monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes).

  • Upon observing toxicity, administer this compound at a dose of 0.4 mg/kg via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Monitor the animals closely for the resolution of toxicities.

  • Collect peripheral blood samples at various time points (e.g., 4, 24, 48 hours) post-rimiducid administration to quantify the reduction in circulating engineered cells via flow cytometry or qPCR.

Visualizations of Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

Rimiducid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Engineered T-Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (AP1903) iCasp9_monomer iCasp9 (Monomer) Inactive This compound->iCasp9_monomer Enters Cell label_membrane FKBP1 FKBP12v36 iCasp9_dimer iCasp9 (Dimer) Active iCasp9_monomer->iCasp9_dimer This compound-induced Dimerization Casp9_domain1 Caspase-9 Domain FKBP2 FKBP12v36 Procaspase3 Pro-caspase-3 iCasp9_dimer->Procaspase3 Cleavage Caspase3 Active Caspase-3 iCasp9_dimer->Caspase3 Activation Casp9_domain2 Caspase-9 Domain Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced apoptosis pathway via iCasp9 dimerization.

GoCAR-T Activation Pathway

GoCAR_Activation_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell GoCAR-T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Tumor Antigen CAR CAR Antigen->CAR Binding Signal1 Signal 1 (Activation) CAR->Signal1 iMC_monomer iMC (Monomer) iMC_dimer iMC (Dimer) iMC_monomer->iMC_dimer Dimerization T_cell_response T-Cell Response (Proliferation, Cytotoxicity) Signal1->T_cell_response Signal2 Signal 2 (Costimulation) iMC_dimer->Signal2 Signal2->T_cell_response This compound This compound This compound->iMC_monomer Binding

Caption: GoCAR-T activation requires both antigen binding and this compound.

Experimental Workflow for In Vitro Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis p1 Seed iCasp9+ Cells p2 Incubate 24h p1->p2 t1 Add this compound (Dose Range) p2->t1 t2 Incubate 24h t1->t2 s1 Harvest & Wash Cells t2->s1 s2 Resuspend in Binding Buffer s1->s2 s3 Add Annexin V-FITC & Propidium Iodide s2->s3 s4 Incubate 15 min s3->s4 a1 Flow Cytometry Analysis s4->a1

Caption: Workflow for in vitro this compound-induced apoptosis assay.

Conclusion

This compound, as a chemically inducible dimerization agent, offers a sophisticated and highly controllable platform for regulating cellular activities. Its application in cell therapies, particularly as the CaspaCIDe safety switch and the GoCAR activation switch, addresses critical challenges of safety and efficacy. The ability to fine-tune the level of cellular response through dose-dependent administration of this compound provides a significant advantage for the development of next-generation cell-based therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and developers working to harness the potential of this powerful technology.

References

An In-depth Technical Guide to the Rimiducid Safety Switch: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cellular therapies, such as Chimeric Antigen Receptor T-cell (CAR-T) therapy, has revolutionized the treatment of various malignancies and other diseases. However, the potent and persistent nature of these living drugs can lead to severe and life-threatening toxicities. To address this critical safety concern, the Rimiducid safety switch, also known as the inducible Caspase-9 (iCasp9) system, has been developed as a robust mechanism to rapidly eliminate genetically modified cells in the event of adverse effects. This technical guide provides a comprehensive overview of the fundamental principles of the this compound safety switch, its mechanism of action, and key experimental validations, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

The this compound safety switch is a suicide gene system engineered into therapeutic cells, such as CAR-T cells.[1][2] It is designed to be inactive under normal conditions but can be rapidly activated by the administration of a small molecule dimerizing agent, this compound (also known as AP1903).[1][2] The core components of this system are:

  • Inducible Caspase-9 (iCasp9): This is a fusion protein consisting of a modified human Caspase-9 enzyme linked to a drug-binding domain derived from the human FK506-binding protein (FKBP).[1] The endogenous Caspase-9 is a key initiator of the apoptotic cascade. In the iCasp9 construct, the caspase recruitment domain (CARD) is replaced with the FKBP variant, preventing spontaneous activation.

  • This compound (AP1903): A synthetic, bio-inert small molecule that acts as a chemical inducer of dimerization (CID). This compound has a high affinity for the FKBP domain of the iCasp9 protein.

Upon administration, this compound binds to the FKBP domains of two iCasp9 molecules, bringing them into close proximity. This induced dimerization mimics the natural activation mechanism of Caspase-9, leading to its enzymatic activation. Activated iCasp9 then initiates the downstream apoptotic cascade by cleaving and activating effector caspases, such as Caspase-3, ultimately resulting in the programmed cell death of the modified cell.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by the administration of this compound.

Rimiducid_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AP1903) iCasp9_monomer1 iCasp9 (inactive monomer) This compound->iCasp9_monomer1 Binds to FKBP domain iCasp9_monomer2 iCasp9 (inactive monomer) This compound->iCasp9_monomer2 Binds to FKBP domain iCasp9_dimer Dimerized iCasp9 (active) Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleaves and Activates Caspase3 Activated Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosis

This compound-induced apoptosis signaling cascade.

Quantitative Performance Data

The efficacy of the this compound safety switch has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its performance.

ParameterResultStudy Reference
In Vitro Cell Elimination >99% of iCasp9-transduced T cells eliminated with a single 10 nM dose of CID.
89-93% of transduced cells killed by day 7 with a single 10 nM dose of CID.
In Vivo Cell Elimination (Preclinical) >99% of circulating human GFP+ T cells killed by day 3 with a single dose in a SCID mouse model.
Clinical Response Time 90% reduction in circulating transgenic T cells within 30 minutes of a single AP1903 dose.
Elimination of 85% to 95% of circulating CD3+CD19+ T cells within 30 minutes.
>60% elimination of circulating CAR T-cells within 4 hours and >90% within 24 hours.
Clinical Efficacy in GvHD Resolution of GvHD-associated skin abnormalities within 24 hours.
Control of GvHD within 24 to 48 hours.
Clinical Efficacy in ICANS Improvement of ICANS grade from 3 to 1 within 12 hours of this compound administration.
Full resolution of ICANS four days after this compound administration.

Key Experimental Protocols

The validation of the this compound safety switch involves a series of in vitro and in vivo experiments. Below are generalized methodologies for key experiments.

In Vitro Assessment of this compound-Induced Apoptosis

Objective: To determine the dose-dependent efficacy and kinetics of this compound in inducing apoptosis in iCasp9-expressing cells.

Methodology:

  • Cell Line Transduction: Target cells (e.g., primary T cells, Jurkat cells) are transduced with a lentiviral or retroviral vector encoding the iCasp9 gene and a selectable marker (e.g., truncated CD19).

  • Cell Culture and this compound Treatment: Transduced cells are cultured and treated with varying concentrations of this compound (e.g., 0.1 nM to 100 nM). A vehicle control group is also included.

  • Apoptosis Assays: At different time points (e.g., 4, 8, 24, 48 hours) post-treatment, apoptosis is assessed using methods such as:

    • Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V+) and late (Annexin V+/PI+) apoptotic cells by flow cytometry.

    • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases using a luminescent or fluorescent substrate.

  • Data Analysis: The percentage of apoptotic cells or caspase activity is quantified and plotted against this compound concentration and time to determine the EC50 and kinetic profile.

In Vivo Evaluation in Animal Models

Objective: To assess the in vivo efficacy and safety of the this compound safety switch in eliminating target cells and controlling toxicities.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NSG) are typically used.

  • Cell Engraftment: Mice are injected with iCasp9-expressing human cells (e.g., CAR-T cells) to establish a xenograft model of disease or toxicity (e.g., GvHD, tumor growth).

  • This compound Administration: Once the disease or a sufficient number of target cells is established, a single or multiple doses of this compound are administered intravenously or intraperitoneally.

  • Monitoring and Analysis:

    • Cell Depletion: Peripheral blood is collected at various time points to quantify the number of circulating iCasp9-expressing cells using flow cytometry or qPCR for the transgene.

    • Toxicity Assessment: Animals are monitored for signs of toxicity (e.g., weight loss, behavioral changes, GvHD score).

    • Tumor Burden: In tumor models, tumor size is measured over time.

  • Histological Analysis: At the end of the study, tissues can be harvested for histological analysis to assess cell infiltration and apoptosis.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for validating the this compound safety switch.

Experimental_Workflow This compound Safety Switch Validation Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Transduction Transduce Cells with iCasp9 Vector Culture Culture and Expand Transduced Cells Transduction->Culture Treatment_vitro Treat with this compound (Dose-Response) Culture->Treatment_vitro Engraftment Engraft iCasp9 Cells into Animal Model Culture->Engraftment Inject into animals Assay Assess Apoptosis (Flow Cytometry, Caspase Activity) Treatment_vitro->Assay Toxicity_Model Establish Disease/Toxicity Model Engraftment->Toxicity_Model Treatment_vivo Administer this compound Toxicity_Model->Treatment_vivo Monitoring Monitor Cell Depletion and Toxicity Resolution Treatment_vivo->Monitoring

A typical workflow for in vitro and in vivo validation.

Logical Relationship of Safety Switch Components

The effective functioning of the this compound safety switch relies on the precise interaction between its core components. The logical relationship can be visualized as follows:

Logical_Relationship Logical Relationship of this compound Safety Switch Components Engineered_Cell Genetically Modified Cell iCasp9_Gene iCasp9 Gene Engineered_Cell->iCasp9_Gene Contains iCasp9_Protein iCasp9 Protein (inactive) iCasp9_Gene->iCasp9_Protein Expresses Dimerization iCasp9 Dimerization & Activation iCasp9_Protein->Dimerization Undergoes This compound This compound Administration This compound->Dimerization Triggers Apoptosis Cell Apoptosis Dimerization->Apoptosis Initiates Toxicity_Control Toxicity Mitigation Apoptosis->Toxicity_Control Leads to

The logical flow from gene to therapeutic effect.

Conclusion

The this compound safety switch represents a significant advancement in enhancing the safety profile of potent cellular therapies. Its rapid and efficient mechanism for inducing apoptosis in modified cells provides a crucial tool for managing severe toxicities. The system's reliance on human-derived components minimizes potential immunogenicity, and the specificity of the this compound dimerizer ensures on-target activity. For researchers and drug developers, the incorporation of the iCasp9 safety switch offers a promising strategy to mitigate risks and broaden the therapeutic window for next-generation cell-based medicines. Further research and clinical development will continue to refine its application and explore its full potential in various therapeutic contexts.

References

Understanding the pharmacokinetics of Rimiducid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetics of Rimiducid

Introduction

This compound (also known as AP1903) is a synthetic small molecule dimerizing agent designed for use in advanced cell therapy applications.[1][2] It functions as a chemical inducer of dimerization (CID), providing external control over genetically modified cells expressing specific fusion proteins.[3] The primary application of this compound is to activate a safety switch, typically an inducible form of caspase-9 (iCasp9), to trigger rapid apoptosis in therapeutic cells, thereby managing potential toxicities such as Graft-versus-Host Disease (GvHD) or cytokine release syndrome (CRS).[3][4] This document provides a comprehensive overview of the pharmacokinetics, mechanism of action, and relevant experimental protocols for this compound.

Mechanism of Action: The iCasp9 Safety Switch

This compound's primary function is to activate an engineered "suicide gene" system. Therapeutic T-cells are genetically modified to express a fusion protein, iCasp9, which consists of a human caspase-9 protein linked to a drug-binding domain. In the absence of this compound, the iCasp9 molecules are inert monomers. Upon administration, this compound binds to the drug-binding domains, causing the iCasp9 molecules to dimerize. This induced proximity is sufficient to activate the caspase-9, initiating the downstream apoptotic cascade and leading to the selective elimination of the modified cells. This mechanism provides a powerful tool to control the activity and persistence of cell-based therapies in vivo.

cluster_extracellular Extracellular Space cluster_cell Genetically Modified T-Cell cluster_cytoplasm Cytoplasm This compound This compound iCasp9_monomer Inactive iCasp9 (Monomer) This compound->iCasp9_monomer Binds to drug-binding domain iCasp9_dimer Active iCasp9 (Dimer) iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Initiates

Caption: this compound-induced iCasp9 signaling pathway leading to apoptosis.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been evaluated in healthy volunteers, demonstrating a predictable and favorable profile for its intended use. The drug exhibits dose-proportional plasma concentrations and is rapidly distributed and cleared.

Absorption and Distribution

Following intravenous administration over two hours, this compound plasma levels increase rapidly. After the infusion period, the blood concentrations show a rapid distribution phase. Plasma levels are observed to decline to approximately 18% of the maximum concentration (Cmax) at 30 minutes post-infusion, 7% at 2 hours, and 1% at 10 hours, indicating swift distribution into tissues and subsequent clearance. In some studies, plasma concentrations fell to low or undetectable levels within 24 hours of infusion.

Metabolism and Excretion

The half-life of this compound in peripheral plasma has been reported to be approximately 5 to 12 hours, depending on the specific study and dosage. The primary routes of metabolism and excretion are not extensively detailed in the provided literature but are inferred to be efficient given the rapid decline in plasma concentrations.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound based on a study in healthy male volunteers who received the drug as a 2-hour intravenous infusion.

ParameterValueDose RangeNotes
Cmax (Peak Plasma Concentration) ~10 - 1,275 ng/mL0.01 - 1.0 mg/kgPlasma levels were directly proportional to the administered dose.
Time to Cmax (Tmax) 2 hoursN/ACorresponds to the end of the intravenous infusion period.
Plasma Concentration Decline ~82% reduction0.01 - 1.0 mg/kgAt 0.5 hours post-infusion (relative to Cmax).
~93% reduction0.01 - 1.0 mg/kgAt 2 hours post-infusion (relative to Cmax).
~99% reduction0.01 - 1.0 mg/kgAt 10 hours post-infusion (relative to Cmax).
Clearance Rapid0.4 mg/kgPlasma concentrations declined to low or undetectable levels within 24 hours.

Experimental Protocols

Phase 1 Clinical Trial in Healthy Volunteers

A key study evaluating the safety and pharmacokinetics of this compound was a Phase 1, intravenous, single-blind, placebo- and saline-controlled, ascending-dose trial.

  • Study Population: The study enrolled 28 normal healthy male volunteers.

  • Study Design: Participants were randomized into five dosage groups: 0.01, 0.05, 0.1, 0.5, and 1.0 mg/kg. Within each group, volunteers were assigned to receive a single dose of this compound, a placebo, or normal saline.

  • Drug Administration: All dosages were administered as a constant intravenous infusion over a period of 2 hours.

  • Sample Collection: To characterize the pharmacokinetic profile, serial blood and urine samples were collected from participants for the analysis of this compound concentrations.

  • Safety Monitoring: Clinical safety parameters were monitored throughout the study. The drug was found to be safe and well-tolerated at all dose levels tested. The most significant adverse event noted was a possible case of facial flushing in one volunteer at the highest dose (1.0 mg/kg).

cluster_protocol Experimental Workflow: Phase 1 Clinical Trial Screening Screening & Enrollment (28 Healthy Volunteers) Randomization Randomization into 5 Dose Cohorts (0.01 to 1.0 mg/kg) Screening->Randomization Dosing Single IV Infusion (2 hours) (this compound, Placebo, or Saline) Randomization->Dosing PK_Sampling Serial Blood & Urine Sampling Dosing->PK_Sampling Safety_Monitoring Clinical Safety Monitoring Dosing->Safety_Monitoring Analysis Pharmacokinetic & Safety Data Analysis PK_Sampling->Analysis Safety_Monitoring->Analysis

Caption: Workflow for the Phase 1 clinical trial of this compound.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by dose-proportionality, rapid distribution, and efficient clearance. These properties make it highly suitable for its intended use as a controllable safety switch for cellular immunotherapies. The well-defined mechanism of action, combined with a strong safety profile, establishes this compound as a critical component in the development of safer and more controllable advanced therapies.

References

An In-depth Technical Guide to the Initial Research of Rimiducid: A Safety Switch for Cellular Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a synthetic homodimerizer drug that has been instrumental in the development of safety switches for cellular therapies, particularly in the context of Chimeric Antigen Receptor (CAR) T-cell and other adoptive cell transfer technologies.[1][2] This guide provides a comprehensive technical overview of the foundational research on this compound, focusing on its mechanism of action, key preclinical and early clinical findings, and the experimental protocols that underpinned these discoveries.

Core Mechanism of Action: Chemically Induced Dimerization (CID)

This compound's therapeutic utility is centered on the principle of chemically induced dimerization (CID). It is designed to have high specificity and affinity for a mutated version of the human FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBPv).[3] This engineered protein contains a single amino acid substitution (phenylalanine to valine at position 36) that creates a binding pocket for this compound, a tacrolimus analog, with an affinity approximately 1,000-fold greater than for the wild-type FKBP12. This high degree of specificity minimizes off-target effects.

The core of the safety switch, termed inducible Caspase-9 (iCasp9), is a fusion protein comprising the FKBPv domain linked to a truncated form of human caspase-9, which lacks its natural caspase recruitment domain (CARD) to prevent spontaneous activation.[3] When this compound is administered, it binds to the FKBPv domains of two iCasp9 molecules, bringing the caspase-9 domains into close proximity. This induced dimerization mimics the natural activation mechanism of caspase-9, initiating the apoptotic cascade and leading to the rapid and selective elimination of the genetically modified cells.[4]

DOT Script for this compound's Mechanism of Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space of Engineered T-Cell cluster_dimerization Dimerization This compound This compound (AP1903) iCasp9_monomer1 iCasp9 Monomer (FKBPv-Caspase9) This compound->iCasp9_monomer1 Binds to FKBPv domain iCasp9_monomer2 iCasp9 Monomer (FKBPv-Caspase9) This compound->iCasp9_monomer2 Binds to FKBPv domain iCasp9_dimer Dimerized iCasp9 Complex caspase3 Caspase-3 (Executioner Caspase) iCasp9_dimer->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Initiates

Caption: this compound binds to FKBPv domains, inducing dimerization of iCasp9 and initiating apoptosis.

Key Preclinical Research and Quantitative Data

The initial preclinical studies were pivotal in establishing the efficacy and safety of the this compound-iCasp9 system. These studies primarily utilized in vitro cell culture models and in vivo xenograft models.

In Vitro Efficacy

The potency of this compound in inducing apoptosis in iCasp9-expressing cells was a critical early validation.

ParameterValueCell TypeReference
EC50 ~0.1 nMCells expressing FKBPv-Fas fusion protein
IC50 ~0.2 nMNot Specified
Effective Concentration 1-10 nMEpstein-Barr virus-specific cytotoxic T-lymphocytes (EBV-CTLs)
Apoptosis Induction >99% eliminationEBV-CTLs with high transgene expression
In Vivo Efficacy

Animal models, particularly immunodeficient mice, were used to assess the in vivo activity of the safety switch.

Animal ModelCell TypeThis compound DoseOutcomeReference
NOD/SCID Mice EBV-CTLs expressing iCasp950 µg>99% elimination of transduced T-cells
NOD/SCID Mice Jurkat cells expressing FKBPv-FasNot SpecifiedPotent apoptosis induction

Experimental Protocols

Detailed methodologies from the foundational publications are summarized below to facilitate replication and further research.

Construction of the Inducible Caspase-9 Vector

The iCasp9 construct was developed by fusing a modified human caspase-9 with a human FKBP12 variant.

DOT Script for iCasp9 Vector Construction Workflow

start Start casp9_gene Isolate human Caspase-9 gene start->casp9_gene fkbp_gene Isolate human FKBP12 gene start->fkbp_gene fuse_genes Ligate FKBPv and truncated Caspase-9 genes casp9_gene->fuse_genes mutate_fkbp Site-directed mutagenesis (F36V) fkbp_gene->mutate_fkbp fkbpv_gene FKBPv gene mutate_fkbp->fkbpv_gene fkbpv_gene->fuse_genes icap9_construct iCasp9 construct fuse_genes->icap9_construct insert_vector Insert iCasp9 construct into vector icap9_construct->insert_vector vector Retroviral/Lentiviral Vector vector->insert_vector final_vector Final iCasp9 Vector insert_vector->final_vector end End final_vector->end

Caption: Workflow for the creation of the inducible Caspase-9 (iCasp9) expression vector.

In Vitro Apoptosis Assay

The following protocol, adapted from Straathof et al. (2005), was used to quantify this compound-induced apoptosis.

  • Cell Culture: iCasp9-transduced T-cells are cultured in standard RPMI 1640 medium supplemented with 10% fetal bovine serum and IL-2.

  • This compound Treatment: this compound (AP1903/AP20187) is added to the cell culture at final concentrations ranging from 0.1 nM to 100 nM. A vehicle control (e.g., DMSO) is used for comparison.

  • Incubation: Cells are incubated for 4 to 24 hours at 37°C in a 5% CO2 incubator.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) are added to the cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and cells positive for both Annexin V and 7-AAD/PI are considered late apoptotic or necrotic.

In Vivo Tumor Xenograft Model

The protocol for evaluating the in vivo efficacy of the this compound safety switch, based on the study by Straathof et al. (2005), is outlined below.

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their inability to reject human cells.

  • Tumor Cell Implantation: 5 x 10^6 to 10 x 10^6 human tumor cells (e.g., EBV-transformed B-cell lymphoblastoid cell line) are injected subcutaneously into the flanks of the mice.

  • T-Cell Infusion: Once tumors are established (e.g., 0.5-1.0 cm in diameter), iCasp9-transduced human T-cells (e.g., 10 x 10^6 cells) are administered intravenously or intratumorally.

  • This compound Administration: this compound (e.g., 50 µg) or a vehicle control is administered intraperitoneally or intravenously.

  • Monitoring: Tumor growth is monitored regularly using calipers. T-cell persistence and tumor infiltration can be assessed by sacrificing a cohort of mice at different time points and analyzing the tumor and peripheral blood for the presence of the transduced T-cells using flow cytometry or PCR.

Early Clinical Translation

The promising preclinical data paved the way for the clinical investigation of the this compound-iCasp9 safety switch. One of the key areas of investigation has been in allogeneic hematopoietic stem cell transplantation (HSCT) to control graft-versus-host disease (GVHD) and in CAR-T cell therapies to manage cytokine release syndrome (CRS) and neurotoxicity.

A notable clinical trial is NCT02744287 , a Phase 1/2 study evaluating PSCA-targeted CAR-T cells (BPX-601) in combination with this compound in patients with advanced solid tumors.

NCT02744287 Trial Design Overview
DOT Script for NCT02744287 Trial Workflow

start Patient Enrollment (Advanced Solid Tumors) leukapheresis Leukapheresis start->leukapheresis tcell_modification T-Cell Transduction with BPX-601 CAR leukapheresis->tcell_modification lymphodepletion Lymphodepleting Chemotherapy tcell_modification->lymphodepletion car_t_infusion BPX-601 CAR-T Cell Infusion lymphodepletion->car_t_infusion rimiducid_admin This compound Administration (0.4 mg/kg) car_t_infusion->rimiducid_admin monitoring Monitor for Toxicity and Efficacy rimiducid_admin->monitoring dose_escalation Phase 1: Dose Escalation of BPX-601 monitoring->dose_escalation If in Phase 1 dose_expansion Phase 2: Dose Expansion at RP2D monitoring->dose_expansion If in Phase 2 dose_escalation->dose_expansion Determine RP2D end End of Study dose_expansion->end

Caption: Simplified workflow of the NCT02744287 clinical trial.

Conclusion

The initial research on this compound and the iCasp9 system established a robust and highly specific safety switch for cellular therapies. The foundational preclinical studies provided compelling evidence of its ability to rapidly and efficiently eliminate genetically modified cells, both in vitro and in vivo. These seminal findings have been instrumental in advancing the safety of adoptive T-cell therapies, enabling better control over potentially life-threatening toxicities and broadening the therapeutic window for these powerful treatments. The ongoing clinical development of this compound-activated safety switches continues to build upon this strong scientific foundation, with the potential to make cellular therapies safer and more widely applicable.

References

Methodological & Application

Rimiducid Protocol for In Vitro Cell Culture: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a small molecule chemical inducer of dimerization (CID) utilized in advanced cell and gene therapies to provide a layer of control over genetically engineered cells.[1][2] Its primary application in vitro and in vivo is to activate an inducible safety switch, most commonly based on a modified human Caspase-9 (iCasp9), leading to the rapid apoptosis of target cells.[1][2][3] This "suicide gene" system is a critical safety feature in cellular therapies like CAR-T, allowing for the elimination of therapeutic cells in the event of severe toxicity. Additionally, this compound can be used to activate inducible signaling domains, such as MyD88 and CD40 (iMC), to enhance the proliferation, survival, and anti-tumor activity of engineered T cells.

These application notes provide detailed protocols for the in vitro use of this compound to induce apoptosis in iCasp9-expressing cells and to activate iMC-engineered cells.

Mechanism of Action

This compound's mechanism of action is dependent on the specific inducible construct engineered into the target cells.

1. Inducible Caspase-9 (iCasp9) Safety Switch: Genetically engineered cells are transduced to express a fusion protein consisting of a modified human Caspase-9 linked to a drug-binding domain, typically the FK506-binding protein (FKBP12). In the presence of this compound, the FKBP12 domains dimerize, bringing the Caspase-9 domains into close proximity. This induced proximity triggers the intrinsic apoptotic pathway, leading to rapid and efficient cell death.

2. Inducible MyD88/CD40 (iMC) Activation: In this system, cells are engineered to express inducible MyD88 and CD40 signaling domains. This compound-mediated dimerization of these domains activates downstream signaling pathways, including NF-κB, which promotes cell survival, activation, and expansion.

Data Presentation

The following tables summarize quantitative data from various in vitro studies using this compound.

Table 1: this compound Concentration for Induction of Apoptosis in iCasp9-Expressing Cells

Cell TypeThis compound ConcentrationIncubation TimeResultReference
iCasp9-transduced T cells10 nM8 hours99% apoptosis in cells with high transgene expression
WJ-MSCiCasp9+ and BM-MSCiCasp9+20 nM16-24 hours~85-100% apoptosis/cell death
iCasp9/ΔCD19+ human and rhesus CD34+ cells10 nM, 50 nM24-48 hoursEffective ablation of transduced cells
iC9-CD19.ζ-MC-modified T cellsNot specified for apoptosis100 days (long-term culture)Remained highly sensitive to this compound-induced apoptosis
iCasp9-11CD19 transduced MSCs50 nMNot specifiedSelective apoptosis

Table 2: this compound Concentration for Activation of iMC-Expressing CAR-T Cells

Cell TypeThis compound ConcentrationEffector-to-Target (E:T) RatioIncubation TimeResultReference
iMC-CAR and DS CAR-T cells co-cultured with THP1-GFP tumor cells0.1 nM, 1 nM1:102 daysIncreased IL-2 production
NT, CD123, or HER2 DS CAR-T cells co-cultured with MOLM13-GFP cellsIncreasing concentrationsNot specified2 daysEnhanced T cell expansion and IL-2, IFN-γ production
iMC-CAR-T cells co-cultured with HPAC-RFP target cells1 nM1:407 daysImproved tumor cell killing and T cell expansion

Experimental Protocols

Protocol 1: In Vitro Induction of Apoptosis in iCasp9-Expressing Cells

This protocol describes the general steps for inducing apoptosis in a cell population engineered to express the iCasp9 safety switch.

Materials:

  • iCasp9-expressing cells (e.g., T cells, MSCs)

  • Complete cell culture medium appropriate for the cell type

  • This compound (AP1903) stock solution (e.g., 100 µM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Apoptosis detection kit (e.g., Annexin V/7-AAD)

  • Flow cytometer

Procedure:

  • Cell Plating:

    • Harvest and count the iCasp9-expressing cells.

    • Plate the cells at a desired density (e.g., 0.5 x 106 cells/well in a 6-well plate) in complete culture medium.

    • Culture the cells overnight to allow them to acclimate.

  • This compound Treatment:

    • Prepare a working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 10 nM, 20 nM).

    • Include a vehicle control (e.g., an equivalent volume of ethanol or DMSO diluted in medium).

    • Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 8, 16, 24, or 48 hours) at 37°C and 5% CO2.

  • Analysis of Apoptosis:

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with PBS.

    • Stain the cells with an apoptosis detection kit (e.g., Annexin V and 7-AAD) according to the manufacturer's instructions.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic and dead cells.

Protocol 2: In Vitro Activation of iMC-Expressing CAR-T Cells

This protocol outlines the steps for a co-culture assay to assess the this compound-mediated activation of iMC-expressing CAR-T cells.

Materials:

  • iMC-expressing CAR-T cells (effector cells)

  • Target tumor cells expressing the antigen recognized by the CAR (e.g., CD123+ AML cells).

  • Complete cell culture medium

  • This compound (AP1903) stock solution

  • Cell culture plates (e.g., 96-well)

  • ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)

  • Method for assessing cell proliferation and cytotoxicity (e.g., real-time imaging, flow cytometry)

Procedure:

  • Cell Plating:

    • Plate the target tumor cells in a 96-well plate at a suitable density.

    • Add the iMC-expressing CAR-T cells at the desired effector-to-target (E:T) ratio (e.g., 1:10).

  • This compound Treatment:

    • Add this compound to the co-culture at various concentrations (e.g., 0.1 nM, 1 nM) to determine the optimal dose for activation.

    • Include a no-Rimiducid control.

  • Incubation:

    • Co-culture the cells for a specified period (e.g., 2 to 7 days) at 37°C and 5% CO2.

  • Analysis:

    • Cytokine Production: After a set time (e.g., 48 hours), collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA kit.

    • T Cell Proliferation: T cell expansion can be monitored by labeling the T cells with a fluorescent dye or by real-time imaging if the T cells express a fluorescent protein.

    • Cytotoxicity: Target cell killing can be assessed by monitoring the growth of target cells (e.g., using real-time imaging of GFP-labeled tumor cells) or by flow cytometry-based cytotoxicity assays.

Mandatory Visualizations

Rimiducid_iCasp9_Pathway cluster_cell Engineered Cell This compound This compound (AP1903) FKBP12 FKBP12 domain This compound->FKBP12 Binds to Dimerized_iCasp9 Active Caspase-9 (dimer) FKBP12->Dimerized_iCasp9 Dimerization iCasp9 Inactive Caspase-9 (monomer) Apoptosis Apoptosis Dimerized_iCasp9->Apoptosis Initiates

Caption: this compound-induced dimerization and activation of the iCasp9 safety switch leading to apoptosis.

Rimiducid_iMC_Pathway cluster_cell Engineered CAR-T Cell This compound This compound (AP1903) iMC Inducible MyD88/CD40 (iMC) This compound->iMC Binds to Dimerized_iMC Dimerized iMC iMC->Dimerized_iMC Dimerization NFkB_Activation NF-κB Activation Dimerized_iMC->NFkB_Activation Activates Cell_Response Cell Proliferation, Survival, and Activation NFkB_Activation->Cell_Response Leads to

Caption: this compound-mediated activation of the iMC signaling pathway in engineered CAR-T cells.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Engineered Cells Rimiducid_Prep Prepare this compound Working Solution Plating Plate Cells Cell_Culture->Plating Treatment Add this compound or Vehicle Control Rimiducid_Prep->Treatment Plating->Treatment Incubation Incubate (Time-dependent) Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/7-AAD) Harvest->Apoptosis_Assay Cytokine_Assay Cytokine Assay (e.g., ELISA) Harvest->Cytokine_Assay Proliferation_Assay Proliferation/Cytotoxicity Assay Harvest->Proliferation_Assay

Caption: General experimental workflow for in vitro this compound studies.

References

Application Notes and Protocols for Rimiducid in CAR-T Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy is a groundbreaking immunotherapeutic approach for the treatment of various malignancies. However, the potent activity of CAR-T cells can lead to severe and life-threatening toxicities, such as Cytokine Release Syndrome (CRS) and neurotoxicity.[1][2] To mitigate these risks, safety mechanisms are being integrated into CAR-T cell design. One such safety switch is the inducible caspase-9 (iCasp9) system, which can be activated by the small molecule dimerizer, Rimiducid (also known as AP1903).[3][4]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo CAR-T cell experiments to induce apoptosis and control CAR-T cell activity.

Mechanism of Action

The iCasp9 safety switch consists of a modified human caspase-9 fused to a drug-binding domain derived from human FK506-binding protein (FKBP). This compound is a synthetic homodimerizer that binds with high affinity to the FKBP domain. Upon administration, this compound cross-links and activates the iCasp9 molecules, initiating the caspase cascade and leading to rapid, controlled apoptosis of the iCasp9-expressing CAR-T cells. This provides a mechanism to eliminate the CAR-T cells in the event of severe toxicity.

cluster_CAR_T_Cell CAR-T Cell iCasp9 iCasp9 (Inactive Monomer) Dimerization Dimerization iCasp9->Dimerization This compound This compound (AP1903) This compound->Dimerization Binds to FKBP domain Activated_iCasp9 Activated iCasp9 (Dimer) Dimerization->Activated_iCasp9 Caspase_Cascade Caspase Cascade Activation Activated_iCasp9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

This compound-mediated iCasp9 Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in CAR-T cell experiments.

Table 1: In Vitro Dose-Response of this compound

ParameterValueCell TypeReference
EC50 ~0.1 nMCAR-T cells expressing iCasp9
Maximal Killing 3 - 10 nMCAR-T cells expressing iCasp9
IC50 ~0.2 nMCAR-T cells expressing iCasp9
Apoptosis Induction >90% at 10 nMiCasp9-transduced cells

Table 2: In Vivo Efficacy of this compound

Animal ModelCAR-T Cell TargetThis compound DoseOutcomeReference
MouseCD190.4 mg/kg>90% reduction in circulating CAR-T cells within 24 hours
MouseGD2Not specifiedElimination of CaspaCIDe-enabled cells
MouseCD1231 mg/kgEnhanced tumor control
MouseHER25 mg/kgExpansion of remaining CAR-T cells after initial treatment

Experimental Protocols

In Vitro Apoptosis Induction and Analysis

This protocol describes how to induce apoptosis in iCasp9-CAR-T cells using this compound and analyze the results by flow cytometry.

Start Start Seed_Cells Seed iCasp9-CAR-T cells in a 96-well plate Start->Seed_Cells Add_this compound Add varying concentrations of this compound (0.01 - 100 nM) Seed_Cells->Add_this compound Incubate Incubate for 24-48 hours Add_this compound->Incubate Stain_Cells Stain with Annexin V and 7-AAD Incubate->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze End End Analyze->End Start Start Implant_Tumor Implant tumor cells into immunodeficient mice Start->Implant_Tumor Infuse_CART Infuse iCasp9-CAR-T cells intravenously Implant_Tumor->Infuse_CART Monitor_Tumor Monitor tumor growth Infuse_CART->Monitor_Tumor Administer_this compound Administer this compound (e.g., 0.4 mg/kg, i.v.) Monitor_Tumor->Administer_this compound Monitor_CART Monitor CAR-T cell persistence (e.g., by flow cytometry or qPCR) Administer_this compound->Monitor_CART Monitor_Toxicity Monitor for signs of toxicity Administer_this compound->Monitor_Toxicity End End Monitor_CART->End Monitor_Toxicity->End

References

Application Notes and Protocols for Rimiducid Dosage in Animal Models of Graft-versus-Host Disease (GvHD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-Host Disease (GvHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT). It arises when immune cells from the donor (the graft) recognize the recipient's tissues (the host) as foreign and mount an inflammatory attack. The development of effective strategies to control GvHD while preserving the beneficial graft-versus-leukemia (GvL) effect is a critical area of research.

One innovative approach involves the use of a "suicide gene" system, where donor T cells are genetically modified to express an inducible safety switch. Rimiducid (also known as AP1903) is a small molecule dimerizing drug that acts as a key component of one such safety switch, the inducible caspase-9 (iCasp9) system. When administered, this compound triggers the rapid apoptosis of the iCasp9-expressing T cells, offering a method to control GvHD if it occurs.[1][2] These application notes provide a comprehensive overview of this compound dosage and administration in preclinical animal models of GvHD, along with detailed experimental protocols.

Data Presentation: this compound Dosage in GvHD Models

The following table summarizes the quantitative data on this compound dosage from preclinical and clinical studies.

Model Type Animal/Subject This compound (AP1903) Dosage Administration Route Efficacy/Outcome Reference
Xenograft (Teratoma)Mouse (NSG)1 mg/kg (single dose)IntravenousDelayed teratoma growth[3]
Xenograft (Teratoma)Mouse (NSG)5 mg/kg/day for 5 daysIntravenousSignificant delay in tumor growth[3]
Allogeneic HSCTHuman0.4 mg/kg (single infusion)IntravenousResolution of GvHD symptoms; 85-95% elimination of circulating modified T cells within 30 minutes.[1]
Allogeneic HSCTHuman0.4 mg/kg (single infusion, 2-hour)IntravenousEffective control of GvHD.

Signaling Pathway

The mechanism of action of this compound is centered on the activation of the inducible caspase-9 (iCasp9) suicide gene system. T cells are genetically engineered to express a fusion protein consisting of a human caspase-9 domain linked to a drug-binding domain. In the absence of this compound, the iCasp9 protein remains an inactive monomer. Upon administration, this compound binds to the drug-binding domains, inducing dimerization of the iCasp9 molecules. This dimerization leads to the activation of the caspase-9 catalytic domain, which in turn initiates the downstream caspase cascade (including the activation of effector caspases like caspase-3), ultimately resulting in the apoptotic death of the cell.

Rimiducid_Signaling_Pathway cluster_cell iCasp9-Expressing T Cell This compound This compound (AP1903) iCasp9_monomer Inactive iCasp9 Monomers This compound->iCasp9_monomer Binds to drug-binding domain iCasp9_dimer Active iCasp9 Dimer iCasp9_monomer->iCasp9_dimer Dimerization caspase3 Caspase-3 Activation iCasp9_dimer->caspase3 Initiates caspase cascade apoptosis Apoptosis caspase3->apoptosis

This compound-induced iCasp9 signaling pathway.

Experimental Protocols

Protocol 1: Induction of an Allogeneic GvHD Mouse Model

This protocol describes a standard method for inducing acute GvHD in mice, which can then be used to evaluate the efficacy of this compound in controlling the disease.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., BALB/c)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles (25-27 gauge)

  • Irradiation source (e.g., X-ray or cesium-137)

  • Tissue culture medium (e.g., RPMI-1640)

  • Cell strainers (70 µm)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • This compound (AP1903) solution

Procedure:

  • Preparation of Donor Cells:

    • Euthanize donor mice (C57BL/6) via an approved method.

    • Aseptically harvest spleens and bone marrow from the femurs and tibias.

    • Prepare single-cell suspensions of splenocytes and bone marrow cells by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the cells with PBS or tissue culture medium and resuspend in sterile PBS at the desired concentration. A typical injection volume is 100-200 µL.

  • Recipient Conditioning:

    • On the day before transplantation (Day -1), irradiate recipient BALB/c mice with a lethal dose of total body irradiation (TBI). The radiation dose will need to be optimized for the specific mouse strains and radiation source but is typically in the range of 7-9 Gy, which can be split into two doses a few hours apart to reduce toxicity.

  • Cell Transplantation:

    • On the day of transplantation (Day 0), inject a combination of donor bone marrow cells and splenocytes into the recipient mice via the lateral tail vein. The number of cells can be varied to modulate the severity of GvHD. A common starting point is 5 x 10^6 bone marrow cells and 1-5 x 10^6 splenocytes per mouse.

  • Monitoring GvHD:

    • Monitor the mice daily for signs of GvHD, including weight loss, ruffled fur, hunched posture, diarrhea, and reduced activity.

    • Record body weight and a clinical GvHD score for each mouse at least three times per week. A scoring system typically grades the severity of the aforementioned clinical signs.

Protocol 2: this compound Administration

This protocol outlines the preparation and administration of this compound to GvHD mice.

Materials:

  • This compound (AP1903)

  • Sterile 0.9% saline

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Solution:

    • This compound is typically supplied as a concentrated stock solution (e.g., 5 mg/mL).

    • For in vivo administration, dilute the this compound stock solution in sterile 0.9% saline to the desired final concentration. For example, to achieve a dose of 1 mg/kg in a 20g mouse, you would need to administer 20 µg of this compound.

  • Administration:

    • Administer the prepared this compound solution to the mice via intraperitoneal (IP) or intravenous (IV) injection. The choice of route may depend on the experimental design and desired speed of action.

    • The timing of this compound administration will depend on the study's objectives. It can be given prophylactically at the time of cell transplantation or therapeutically once GvHD symptoms become apparent.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine GvHD model.

GvHD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis donor_prep Prepare Donor Cells (Bone Marrow & Splenocytes) transplantation Cell Transplantation (Day 0) donor_prep->transplantation recipient_prep Recipient Conditioning (Irradiation) recipient_prep->transplantation gvhd_monitoring Monitor GvHD Development (Weight, Clinical Score) transplantation->gvhd_monitoring rimiducid_admin Administer this compound (Prophylactic or Therapeutic) gvhd_monitoring->rimiducid_admin data_collection Data Collection (Survival, GvHD Score, Histopathology) rimiducid_admin->data_collection data_analysis Data Analysis data_collection->data_analysis

References

Application Notes and Protocols for Rimiducid Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a small molecule dimerizing agent utilized to conditionally control the activity of genetically engineered proteins. It functions by binding to a modified FKBP12 protein (FKBP12v36), which can be fused to a protein of interest. This binding event induces dimerization of the fusion protein, leading to its activation. A primary application of this compound is in the context of cell therapies, particularly Chimeric Antigen Receptor (CAR) T-cell therapy, where it acts as a "safety switch." In this system, an inducible caspase-9 (iCasp9) enzyme is fused to the FKBP12v36 domain. Administration of this compound triggers the dimerization and activation of iCasp9, leading to the rapid induction of apoptosis in the engineered cells.[1][2][3] This provides a mechanism to eliminate the therapeutic cells in the event of severe toxicity.

These application notes provide a comprehensive guide for the preparation and administration of this compound in murine research models, summarizing key quantitative data and experimental protocols.

Data Summary

The following table summarizes key quantitative data for this compound administration in mice based on preclinical studies.

ParameterValueAdministration RouteMouse ModelApplicationReference
Effective Dose (Safety Switch) 0.5 mg/kg - 5 mg/kgIntraperitoneal (i.p.)NSG mice with human tumorsResolution of CAR-T cell-related toxicity[4]
Effective Dose (Titration) 5 x 10-5 - 5 mg/kgIntraperitoneal (i.p.)Raji tumor-bearing miceDose-dependent reduction of CAR-T cells[4]
Plasma Concentration (Humans) Cmax: ~10 - 1,275 ng/mLIntravenous (i.v.)Healthy VolunteersDose-proportional increase with 0.01 - 1.0 mg/kg dose
Plasma Half-life (Humans) Rapid distribution phaseIntravenous (i.v.)Healthy VolunteersLevels reduced to ~7% of Cmax at 2 hours post-infusion
Pharmacokinetics in Mice Specific Cmax, T1/2, AUC data not readily available in cited literature.----

Note: Pharmacokinetic parameters for this compound in mice (Cmax, T1/2, AUC) are not extensively published in the public domain. Researchers should perform pilot studies to determine these parameters for their specific experimental setup.

Experimental Protocols

Materials
  • This compound (AP1903) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Heating block or water bath (optional)

This compound Stock Solution Preparation (10 mg/mL)
  • Aseptically weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in sterile DMSO to a final concentration of 10 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C may aid in dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution and Vehicle Preparation

The following is a common vehicle formulation for this compound administration in mice. The final concentration of the working solution should be calculated based on the desired dose and the average weight of the mice.

Vehicle Composition:

  • 5% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 50% Sterile Saline or PBS

Preparation of Working Solution (Example for a 1 mg/mL final concentration):

  • In a sterile tube, combine the required volumes of DMSO (from the stock solution), PEG300, and Tween 80. For example, to prepare 1 mL of working solution, you would use:

    • 100 µL of 10 mg/mL this compound stock in DMSO

    • 400 µL of PEG300

    • 50 µL of Tween 80

  • Vortex the mixture thoroughly until it forms a clear, homogenous solution.

  • Add 450 µL of sterile saline or PBS to the mixture.

  • Vortex again to ensure complete mixing.

  • The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. Prepare the working solution fresh on the day of injection.

Administration Protocols

General Guidelines:

  • All injections should be performed using aseptic techniques.

  • The volume of injection should not exceed 10 mL/kg body weight for intraperitoneal injections and should be administered slowly for intravenous injections.

  • Animals should be properly restrained during the injection procedure.

  • Monitor animals for any adverse reactions following administration.

Intraperitoneal (i.p.) Injection:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

  • Insert a 27-30 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.

  • Aspirate to ensure that the needle has not entered the bladder or intestines (no fluid should be drawn into the syringe).

  • Slowly inject the this compound working solution.

  • Withdraw the needle and return the mouse to its cage.

Intravenous (i.v.) Injection (Tail Vein):

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a suitable restrainer to immobilize the tail.

  • Disinfect the tail with an alcohol wipe.

  • Using a 28-30 gauge needle, insert it into one of the lateral tail veins.

  • Slowly inject the this compound working solution. Resistance or swelling indicates an unsuccessful injection.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Rimiducid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Engineered T-Cell This compound This compound (AP1903) iCasp9_monomer iCasp9 Monomer (FKBP12v36-Caspase9) This compound->iCasp9_monomer Binds to FKBP12v36 domain iCasp9_dimer Dimerized iCasp9 (Active) iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: this compound-mediated dimerization and activation of inducible caspase-9 (iCasp9), leading to apoptosis.

Experimental Workflow for this compound Administration in a Murine CAR-T Cell Model

Rimiducid_Experimental_Workflow cluster_setup I. Model Establishment cluster_treatment II. CAR-T Cell Therapy cluster_intervention III. Safety Switch Activation cluster_outcome IV. Outcome Assessment Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous or intravenous) Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth CART_Infusion Infusion of CAR-T Cells (engineered with iCasp9) Tumor_Growth->CART_Infusion Monitoring1 Monitor Tumor Growth and Animal Well-being CART_Infusion->Monitoring1 Toxicity_Check Observe for Signs of Toxicity (e.g., weight loss, cytokine release syndrome) Monitoring1->Toxicity_Check Rimiducid_Prep Prepare this compound Working Solution Toxicity_Check->Rimiducid_Prep If Toxicity Observed Rimiducid_Admin Administer this compound (i.p. or i.v.) Rimiducid_Prep->Rimiducid_Admin Monitoring2 Monitor for Resolution of Toxicity Rimiducid_Admin->Monitoring2 Data_Collection Collect Data (e.g., tumor volume, survival, cell counts) Monitoring2->Data_Collection

Caption: A typical experimental workflow for evaluating the this compound-inducible safety switch in a murine CAR-T cell therapy model.

References

Application Notes and Protocols for Rimiducid in Preclinical Cytokine Release Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokine Release Syndrome (CRS) is a significant and potentially life-threatening toxicity associated with various immunotherapies, most notably Chimeric Antigen Receptor (CAR) T-cell therapy.[1][2] A key strategy to manage this adverse event is the incorporation of a "safety switch" into the therapeutic cells, which allows for their selective elimination in the event of severe toxicity. The inducible Caspase-9 (iCasp9) system, activated by the small molecule dimerizer rimiducid (also known as AP1903), is a clinically evaluated safety switch.[3][4] Upon administration, this compound dimerizes the iCasp9 molecules, initiating a signaling cascade that leads to the rapid apoptosis of the engineered T-cells.[5] This mechanism provides a method to control the population of therapeutic T-cells and consequently abrogate CRS.

These application notes provide a summary of preclinical data and detailed protocols for utilizing this compound to control CRS in mouse models of CAR T-cell-induced toxicity.

Mechanism of Action

The iCasp9 safety switch is a modified human caspase-9 protein that lacks its natural dimerization domain and is instead fused to a drug-binding domain. In the absence of this compound, the iCasp9 monomers are inactive. Administration of this compound, a synthetic homodimerizer, causes the binding and dimerization of the iCasp9 fusion proteins. This induced proximity is sufficient to activate the caspase-9, initiating the downstream apoptotic cascade, leading to selective elimination of the gene-modified cells.

cluster_cell iCasp9-Engineered T-Cell This compound This compound iCasp9_monomer Inactive iCasp9 Monomers This compound->iCasp9_monomer Binds iCasp9_dimer Active iCasp9 Dimer iCasp9_monomer->iCasp9_dimer Dimerization Caspase_Cascade Downstream Caspase Cascade (Caspase-3, -7) iCasp9_dimer->Caspase_Cascade Activation Apoptosis Cellular Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: this compound-mediated activation of the iCasp9 safety switch.

Preclinical Data Summary

The following tables summarize quantitative data from a key preclinical study investigating the dose-dependent effects of this compound on CAR T-cell levels and associated cytokine concentrations in a xenograft mouse model.

Table 1: this compound Dose-Dependent Reduction of CAR T-Cells in Raji-Bearing Mice

This compound Dose (mg/kg)Mean Reduction in CAR T-Cell Bioluminescence Signal (%)
5>90
0.5~75
0.05~50
0.005~25
0.0005<10

Data adapted from a study where CAR T-cell levels were monitored by bioluminescence imaging following a single intraperitoneal injection of this compound. The study was conducted in Raji-tumor bearing mice exhibiting symptoms of CAR T-cell related toxicity.

Table 2: Effect of this compound Titration on Serum Cytokine Levels

This compound Dose (mg/kg)IL-6 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle ControlHighHighHigh
Titrated DosesDose-dependent reductionDose-dependent reductionDose-dependent reduction

This table represents the observed trend of a dose-dependent decrease in key CRS-associated cytokines corresponding to the reduction in CAR T-cell numbers following this compound administration.

Experimental Protocols

Protocol 1: In Vivo Murine Model of CAR T-Cell Induced Cytokine Release Syndrome

This protocol describes the establishment of a xenograft mouse model to induce CRS using CAR T-cells targeting a B-cell malignancy.

Materials:

  • Immunodeficient mice (e.g., NSG)

  • Human B-cell lymphoma cell line (e.g., Raji), optionally expressing a reporter gene like luciferase

  • Human T-cells transduced with a CAR construct targeting an antigen on the lymphoma cells (e.g., CD19) and co-expressing the iCasp9 suicide gene.

  • Sterile Phosphate-Buffered Saline (PBS)

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Engraftment: On day -3, intravenously or intraperitoneally inject immunodeficient mice with 0.25 x 10^6 to 1 x 10^6 Raji cells in 100-200 µL of sterile PBS.

  • CAR T-Cell Administration: On day 0, administer the iCasp9-CAR T-cells intravenously. A typical dose ranges from 1 x 10^6 to 10 x 10^6 cells per mouse, depending on the desired severity of CRS.

  • Monitoring for CRS: Beginning 24 hours after CAR T-cell administration, monitor the mice daily for clinical signs of CRS, which may include weight loss, ruffled fur, hunched posture, and reduced mobility.

  • Confirmation of CRS: CRS can be confirmed by measuring serum levels of human and murine cytokines (e.g., IL-6, IFN-γ, TNF-α) through ELISA or multiplex bead array. Blood samples can be collected via tail vein or retro-orbital bleeding at predetermined time points.

Start Start Tumor_Engraftment Day -3: Inject Raji Cells Start->Tumor_Engraftment CAR_T_Infusion Day 0: Infuse iCasp9-CAR T-Cells Tumor_Engraftment->CAR_T_Infusion CRS_Monitoring Daily: Monitor for CRS Symptoms CAR_T_Infusion->CRS_Monitoring Cytokine_Analysis As needed: Measure Serum Cytokines CRS_Monitoring->Cytokine_Analysis End End Cytokine_Analysis->End

Caption: Experimental workflow for inducing CRS in a mouse model.

Protocol 2: this compound Administration for the Control of CRS

This protocol outlines the procedure for administering this compound to mitigate CRS in the established mouse model.

Materials:

  • This compound (AP1903) sterile solution

  • Vehicle control (e.g., sterile PBS)

  • Mice exhibiting signs of CRS (from Protocol 1)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound and dilute it to the desired final concentrations in a sterile vehicle.

  • Dose Determination: The effective dose of this compound can be titrated to achieve the desired level of CAR T-cell elimination. A high dose (e.g., 5 mg/kg) can lead to near-complete ablation, while lower doses will result in partial depletion.

  • Administration: When mice exhibit clear signs of CRS (e.g., >10% body weight loss), administer a single intraperitoneal injection of the prepared this compound solution or vehicle control.

  • Post-Treatment Monitoring: Continue to monitor the mice daily for reversal of CRS symptoms, including weight regain and improved clinical score.

  • Efficacy Assessment: At selected time points post-rimiducid administration (e.g., 24, 48, and 72 hours), collect blood samples to quantify the reduction in CAR T-cell numbers (if they express a fluorescent marker for flow cytometry or via qPCR for the transgene) and the decrease in serum cytokine levels.

Concluding Remarks

The iCasp9/rimiducid system provides a potent and titratable safety mechanism for controlling the adverse effects of CAR T-cell therapy, including CRS. The preclinical data and protocols presented here offer a framework for researchers to evaluate the efficacy of this safety switch in their own models. The ability to modulate the level of CAR T-cell depletion through this compound dose titration is a key advantage, potentially allowing for the mitigation of toxicity while preserving a therapeutic cell population for continued anti-tumor activity.

References

Application of Rimiducid in GoCAR-T Cell Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the small molecule dimerizer, Rimiducid, for the controlled activation of GoCAR-T (GoCAR-T) cells. This technology incorporates an inducible MyD88/CD40 (iMC) co-stimulation switch, designed to enhance the proliferation, persistence, and anti-tumor activity of CAR-T cells in a drug-dependent manner. The information presented herein is intended to guide researchers in the preclinical and clinical investigation of this novel immunotherapeutic approach.

Principle of this compound-Mediated GoCAR-T Cell Activation

GoCAR-T technology is an advancement in chimeric antigen receptor (CAR) T-cell therapy that offers an additional layer of control over the activation and proliferation of the engineered T cells. This is achieved through the incorporation of an inducible co-stimulation domain, iMC, which is a fusion protein comprising the signaling domains of MyD88 and CD40.

This compound, a synthetic dimerizing ligand, acts as the "ON-switch" for GoCAR-T cells. Upon administration, this compound binds to the drug-binding domains within the iMC protein, inducing its dimerization and subsequent activation of the MyD88 and CD40 signaling pathways.[1] This provides a potent co-stimulatory signal (Signal 2) to the CAR-T cell, complementing the primary activation signal (Signal 1) delivered through the CAR's recognition of the target antigen on tumor cells. This dual-signaling mechanism is designed to drive robust T-cell expansion and effector function.

Furthermore, some GoCAR-T constructs, such as BPX-603, are designed as "dual-switch" systems. These incorporate both the this compound-inducible activation switch (iMC) and a safety switch, often an inducible caspase-9 (iCasp9), which can be activated by the same or a different small molecule to induce apoptosis of the CAR-T cells in the event of severe toxicity.[2]

Quantitative Data from Clinical Investigations

Clinical trials have investigated the safety and efficacy of this compound-activated GoCAR-T cells in patients with advanced solid tumors. The following tables summarize key quantitative data from the phase 1/2 clinical trials of BPX-601 (targeting PSCA in pancreatic and prostate cancer) and BPX-603 (targeting HER2 in solid tumors).

Table 1: Summary of Clinical Efficacy for BPX-601 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

MetricValueReference
Number of Patients Treated9
PSA50 Response*5 of 9 patients (56%)[3]
PSA90 Response**4 of 9 patients
Partial Response (RECIST 1.1)2 patients (one unconfirmed)

*PSA50: ≥50% reduction in prostate-specific antigen. **PSA90: ≥90% reduction in prostate-specific antigen.

Table 2: Dose Escalation and Administration Schedule for BPX-601 in mCRPC

ParameterDetailsReference
BPX-601 Dose5 x 10⁶ cells/kg (single dose)
This compound Dose0.4 mg/kg
This compound AdministrationSingle or weekly doses starting 7 days after cell infusion

Table 3: Summary of Grade ≥3 Adverse Events in BPX-601 and BPX-603 Trials

Adverse EventBPX-601 (mCRPC)BPX-603 (HER2+ Solid Tumors)Reference
Cytokine Release Syndrome (CRS)Grade 3: 2 patients, Grade 4: 1 patientNo CRS reported at dose level 1
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)Grade 4: 1 patientNo ICANS reported at dose level 1
Myelosuppression (Neutropenia, Leukopenia, Anemia)Most common ≥ grade 3 AEReported

Note: The clinical trials for BPX-601 and BPX-603 were discontinued due to a risk/benefit assessment following serious adverse events, including a patient death.

Experimental Protocols

The following protocols provide a general framework for the preclinical evaluation of this compound-activated GoCAR-T cells. These should be adapted and optimized for specific experimental systems.

Generation of GoCAR-T Cells

This protocol outlines the basic steps for producing GoCAR-T cells via lentiviral transduction.

Workflow for GoCAR-T Cell Generation

cluster_0 T-Cell Isolation & Activation cluster_1 Lentiviral Transduction cluster_2 Expansion & QC Isolate PBMCs Isolate PBMCs Enrich T-Cells Enrich T-Cells Isolate PBMCs->Enrich T-Cells Activate T-Cells Activate T-Cells Enrich T-Cells->Activate T-Cells Add Lentivirus Add Lentivirus Activate T-Cells->Add Lentivirus Incubate Incubate Add Lentivirus->Incubate Expand GoCAR-T Expand GoCAR-T Incubate->Expand GoCAR-T Quality Control Quality Control Expand GoCAR-T->Quality Control

Caption: Workflow for generating GoCAR-T cells.

Materials:

  • Healthy donor peripheral blood mononuclear cells (PBMCs)

  • T-cell enrichment kit

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Lentiviral vector encoding the GoCAR construct

  • T-cell culture medium and supplements (e.g., IL-2)

  • Reagents for flow cytometry

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment: Enrich for T cells from the PBMC population using a negative selection kit.

  • Activation: Activate the enriched T cells with anti-CD3/CD28 beads in T-cell culture medium supplemented with IL-2.

  • Transduction: After 24 hours of activation, add the GoCAR lentiviral vector to the T-cell culture at a predetermined multiplicity of infection (MOI).

  • Expansion: Culture the transduced T cells for 10-14 days, maintaining an appropriate cell density and supplementing with fresh medium and IL-2 as needed.

  • Quality Control: Assess the transduction efficiency and phenotype of the GoCAR-T cells by flow cytometry, staining for the CAR and relevant T-cell markers.

In Vitro Cytotoxicity Assay

This assay measures the ability of this compound-activated GoCAR-T cells to kill target tumor cells.

Workflow for In Vitro Cytotoxicity Assay

Seed Target Cells Seed Target Cells Add GoCAR-T Cells Add GoCAR-T Cells Seed Target Cells->Add GoCAR-T Cells Add this compound Add this compound Add GoCAR-T Cells->Add this compound Co-culture Co-culture Add this compound->Co-culture Measure Lysis Measure Lysis Co-culture->Measure Lysis Implant Tumor Cells Implant Tumor Cells Tumor Engraftment Tumor Engraftment Implant Tumor Cells->Tumor Engraftment Administer GoCAR-T Administer GoCAR-T Tumor Engraftment->Administer GoCAR-T Administer this compound Administer this compound Administer GoCAR-T->Administer this compound Monitor Tumor Growth Monitor Tumor Growth Administer this compound->Monitor Tumor Growth cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response This compound This compound iMC iMC (MyD88/CD40) This compound->iMC Binds & Dimerizes IKK IKK iMC->IKK Activates NF-kB NF-kB IKK->NF-kB Activates Gene Expression Gene Expression NF-kB->Gene Expression Promotes Proliferation Proliferation Gene Expression->Proliferation Cytokine Release Cytokine Release Gene Expression->Cytokine Release Survival Survival Gene Expression->Survival Tumor Antigen Tumor Antigen CAR CAR Tumor Antigen->CAR Signal 1 Signal 1 CAR->Signal 1 Full T-Cell Activation Full T-Cell Activation Signal 1->Full T-Cell Activation This compound This compound iMC iMC This compound->iMC Signal 2 Signal 2 iMC->Signal 2 Signal 2->Full T-Cell Activation

References

Application Notes and Protocols for Flow Cytometry Analysis Following Rimiducid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a small molecule dimerizing agent designed to conditionally control the activity of genetically modified cells. It functions as a key component of a "safety switch" system in cellular therapies, such as CAR-T cell therapy.[1][2] This system is based on the inducible caspase-9 (iCasp9) gene, which is engineered into the therapeutic cells.[2] Upon administration, this compound binds to the iCasp9 protein, causing its dimerization and activation.[1][3] This activation initiates the downstream caspase cascade, leading to rapid and targeted apoptosis of the modified cells. This mechanism provides a powerful tool to mitigate potential adverse effects of cellular therapies, such as cytokine release syndrome (CRS) and graft-versus-host disease (GvHD).

Flow cytometry is an indispensable technique for the quantitative analysis of cellular responses to this compound treatment. By utilizing fluorescently labeled antibodies and dyes, flow cytometry allows for the precise measurement of apoptosis, cell viability, and the characterization of specific cell populations at the single-cell level. These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on iCasp9-expressing cells as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

This table illustrates the percentage of apoptotic cells in an iCasp9-expressing T-cell line following a 24-hour treatment with varying concentrations of this compound. Apoptosis was assessed by Annexin V and Propidium Iodide (PI) staining.

This compound Concentration (nM)Viable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)~95%~3%~2%~5%
0.1~70%~20%~10%~30%
1~35%~45%~20%~65%
10<10%~30%~60%>90%
100<5%~15%~80%>95%

Note: The data presented are representative and may vary depending on the cell type, iCasp9 expression levels, and experimental conditions.

Table 2: Time-Course of Apoptosis Induction with 10 nM this compound

This table shows the progression of apoptosis in an iCasp9-expressing cell line at different time points following treatment with 10 nM this compound.

Time Point (Hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0~95%~3%~2%
2~75%~20%~5%
6~40%~45%~15%
12~15%~35%~50%
24<10%~20%~70%

Note: The kinetics of apoptosis can vary between different cell types.

Table 3: Effect of this compound on T-Cell Subsets in a Mixed Lymphocyte Culture

This table summarizes the changes in the percentage of CD4+ and CD8+ T-cell populations expressing iCasp9 after 48 hours of treatment with 10 nM this compound.

T-Cell SubsetUntreated Control (%)This compound (10 nM) Treated (%)
CD4+ Helper T-Cells~60%Increased prevalence
- Naive (CD45RA+/CCR7+)~40%Increased
- Central Memory (CD45RO+/CCR7+)~30%Decreased
- Effector Memory (CD45RO+/CCR7-)~20%No significant change
- Terminally Differentiated (CD45RA+/CCR7-)~10%Decreased
CD8+ Cytotoxic T-Cells~35%No significant change

Signaling Pathway and Experimental Workflow

This compound-Induced Apoptotic Signaling Pathway

This compound triggers a well-defined apoptotic cascade through the activation of the engineered iCasp9. The following diagram illustrates the key steps in this pathway.

Rimiducid_Signaling_Pathway This compound This compound iCasp9_inactive Inactive Monomeric iCasp9 This compound->iCasp9_inactive Binds to FKBP12 domain iCasp9_active Active Dimeric iCasp9 iCasp9_inactive->iCasp9_active Dimerization & Activation Procaspase3 Pro-caspase-3 iCasp9_active->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

This compound-induced iCasp9-mediated apoptosis pathway.
Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by flow cytometry.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Cell_Seeding Seed iCasp9-expressing cells Rimiducid_Treatment Treat with this compound (and controls) Cell_Seeding->Rimiducid_Treatment Incubation Incubate for desired time period Rimiducid_Treatment->Incubation Harvest Harvest cells Incubation->Harvest Wash Wash cells Harvest->Wash Stain Stain with Annexin V, PI, and/or other markers Wash->Stain Acquisition Acquire data on flow cytometer Stain->Acquisition Data_Analysis Analyze data Acquisition->Data_Analysis

Workflow for this compound treatment and flow cytometry.

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • iCasp9-expressing cells

  • This compound (AP1903)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the iCasp9-expressing cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle-only control. Add the this compound solutions to the appropriate wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells from each well into flow cytometry tubes.

    • For adherent cells, collect the culture supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE™). Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Set up appropriate compensation controls for FITC and PI. Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)

Protocol 2: Analysis of T-Cell Subsets

This protocol is for immunophenotyping of T-cell subsets to assess the effect of this compound on different T-lymphocyte populations.

Materials:

  • iCasp9-expressing peripheral blood mononuclear cells (PBMCs) or a mixed lymphocyte culture

  • This compound (AP1903)

  • RPMI-1640 medium supplemented with 10% FBS

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture the iCasp9-expressing PBMCs in RPMI-1640 medium. Treat the cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 48 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Surface Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the pre-titrated amounts of fluorochrome-conjugated antibodies against the surface markers of interest (e.g., CD3, CD4, CD8, CD45RA, CCR7).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer. Ensure proper compensation is set for all fluorochromes used.

  • Gating Strategy:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Gate on single cells.

    • Gate on CD3+ T-cells.

    • Within the CD3+ population, differentiate CD4+ and CD8+ subsets.

    • Further analyze the CD4+ and CD8+ populations for the expression of memory markers like CD45RA and CCR7 to identify naive, central memory, effector memory, and terminally differentiated subsets.

Protocol 3: Intracellular Staining for Activated Caspase-3

This protocol allows for the direct measurement of the activation of a key downstream effector in the apoptotic pathway.

Materials:

  • iCasp9-expressing cells

  • This compound (AP1903)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Perm/Wash™ Buffer

  • Fluorochrome-conjugated anti-active Caspase-3 antibody

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1 (steps 1-4).

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1X Perm/Wash™ Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of 1X Perm/Wash™ Buffer.

    • Add the anti-active Caspase-3 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells once with 1X Perm/Wash™ Buffer.

    • Resuspend the cells in FACS buffer and analyze on a flow cytometer.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ flow cytometry to quantify the apoptotic effects of this compound and characterize the cellular responses to this important safety switch mechanism in engineered cell therapies.

References

Preparation of Rimiducid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable homodimerizer that serves as a key component in chemically inducible dimerization (CID) systems.[1] It is instrumental in controlling the activity of genetically engineered cells, particularly in the context of cell-based therapies like CAR-T, by inducing dimerization and subsequent activation of modified signaling proteins such as inducible caspase-9 (iCasp9) for a safety switch or inducible MyD88/CD40 (iMC) for enhanced T-cell activation.[2][3] Proper preparation of this compound stock solutions is critical for the accuracy and reproducibility of experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

This compound is a large molecule with a molecular weight of 1411.65 g/mol .[4] It is practically insoluble in water but exhibits good solubility in organic solvents.[4] It is essential to use fresh, anhydrous solvents to ensure maximum solubility, as moisture can reduce the solubility of the compound.

Table 1: Solubility and Storage of this compound

ParameterValueReference
Molecular Weight 1411.65 g/mol
Appearance Powder
Solubility (DMSO) ≥ 48 mg/mL
100 mg/mL (70.84 mM)
Solubility (Ethanol) 100 mg/mL
120.58 mg/mL (85.42 mM)
Solubility (Water) Insoluble
0.000397 mg/mL
Storage (Powder) -20°C for up to 3 years
4°C for up to 2 years
Storage (Stock Solution) -80°C for up to 1 year
-20°C for up to 1 month

Mechanism of Action: Inducible Dimerization

This compound functions by binding to a specifically engineered drug-binding domain, typically a variant of the human FK506-binding protein (FKBP), such as F36V. This binding event induces the dimerization of the fusion proteins containing this domain. In the context of a safety switch in CAR-T cell therapy, the inducible caspase-9 (iCasp9) protein contains this FKBP variant. Upon administration of this compound, two iCasp9 molecules are brought into close proximity, leading to their dimerization, activation, and subsequent initiation of the apoptotic cascade, resulting in the rapid elimination of the modified T cells.

cluster_0 Cell Membrane This compound This compound (AP1903) iCasp9_1 iCasp9-FKBP This compound->iCasp9_1 Binds iCasp9_2 iCasp9-FKBP This compound->iCasp9_2 Binds Dimerization Dimerization iCasp9_1->Dimerization iCasp9_2->Dimerization Caspase_Activation Caspase Cascade Activation Dimerization->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced dimerization and activation of iCasp9.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.412 mg of this compound (Molecular Weight = 1411.65 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 1.412 mg of this compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound for 1 mL
1 mM1.412 mg
5 mM7.058 mg
10 mM14.12 mg
50 mM70.58 mg
Preparation of Working Solutions for In Vitro Cell-Based Assays

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations. To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable.

  • Application: Add the diluted this compound solution to the cell cultures. An EC50 of approximately 0.1 nM has been reported for inducing apoptosis in cells expressing dimerizer-dependent Fas constructs. For in vitro killing assays with CAR-T cells, concentrations ranging from 0.1 nM to 10 nM are often used.

Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Cell Culture Medium Thaw->Dilute Apply Apply to Cells Dilute->Apply End End Apply->End

Caption: Workflow for preparing this compound for in vitro use.

Preparation of this compound Formulation for In Vivo Experiments

This protocol provides an example of a formulation for intravenous (i.v.) administration in mice. Formulations should be prepared fresh before each use.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • PEG300

  • Tween 80

  • Sterile water for injection or saline

  • Sterile tubes and syringes

Procedure for a 1 mL Working Solution:

  • Initial Dilution: In a sterile tube, add 50 µL of a 50 mg/mL clear this compound stock solution in DMSO to 400 µL of PEG300.

  • Mixing: Mix thoroughly until the solution is clear.

  • Addition of Surfactant: Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Final Dilution: Add 500 µL of sterile water for injection or saline to bring the total volume to 1 mL. Mix gently to ensure homogeneity. The solution should be used immediately for optimal results.

Another formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection involves diluting the DMSO stock in corn oil. For example, add 50 µL of a 50 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly. This solution should also be used immediately.

Table 3: Example In Vivo Dosing and Formulation

ApplicationAnimal ModelDose RangeFormulation ExampleReference
CAR-T Cell EliminationMice0.01 - 10 mg/kg (i.v.)This compound in DMSO/PEG300/Tween80/Water
GoCAR-T ActivationMice1 - 5 mg/kg (i.p.)This compound in DMSO/Corn Oil or other suitable vehicle
GVHD ControlHuman0.4 mg/kg (i.v. infusion)Clinical grade formulation

Quality Control and Best Practices

  • Solvent Quality: Always use high-purity, anhydrous solvents to prepare stock solutions. Moisture can significantly impact the solubility and stability of this compound.

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is crucial to maintain the integrity and activity of the compound.

  • Fresh Preparations: For in vivo studies, it is highly recommended to prepare the final dosing solution fresh on the day of administration.

  • Solubility Check: After dissolution, visually inspect the solution to ensure there are no precipitates. If precipitates are observed, gentle warming and vortexing may be required.

  • Negative Controls: In all experiments, include a vehicle control (the solvent mixture without this compound) to account for any effects of the solvent on the experimental system.

By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of this compound in their experiments, leading to reliable and reproducible results.

References

Rimiducid in Combination with Immunomodulatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimiducid (also known as AP1903) is a synthetic homodimerizing agent that serves as a key component in chemically inducible dimerization (CID) technologies.[1] It is a lipid-permeable tacrolimus analogue designed to have minimal interaction with the endogenous human FK506-binding protein (FKBP12).[2] this compound's primary application in immunotherapy is to provide temporal and dose-dependent control over genetically modified immune cells, such as T cells engineered with Chimeric Antigen Receptors (CAR-T cells). This control is achieved through the incorporation of specific switch proteins into the immune cells that can be activated or deactivated by this compound.

This document provides detailed application notes and protocols for the use of this compound in combination with other immunomodulatory agents, focusing on its dual role as both a safety switch to mitigate toxicity and an activation switch to enhance therapeutic efficacy.

Mechanism of Action

This compound's function is dictated by the specific engineered protein switch it interacts with. The two most prominent systems are the inducible Caspase-9 (iCasp9) "safety switch" and the inducible MyD88/CD40 (iMC) "activation switch".

The iCasp9 Safety Switch

The iCasp9 system is designed to eliminate genetically modified T cells in the event of severe toxicity.[3][4] T cells are engineered to express a fusion protein consisting of a modified human FKBP12 (Fv) domain linked to a truncated form of Caspase-9, which lacks its natural recruitment domain.[2] The Fv domain has a high affinity for this compound.

Upon administration, this compound binds to the Fv domains of two iCasp9 molecules, inducing their dimerization. This proximity-induced activation of Caspase-9 initiates the downstream apoptotic cascade, leading to the rapid and selective death of the engineered T cells.

The GoCAR-T Activation Switch (iMC)

In the GoCAR-T platform, this compound is used to enhance T-cell activation, proliferation, and persistence. These CAR-T cells are engineered to co-express a CAR with a separate inducible MyD88/CD40 (iMC) signaling domain. The iMC construct contains the this compound-binding domains fused to the intracellular signaling domains of MyD88 and CD40.

When this compound is administered, it dimerizes the iMC molecules, triggering downstream signaling pathways that mimic co-stimulation, leading to enhanced T-cell activation and anti-tumor activity. This system allows for pharmacologic control over the level of CAR-T cell activation.

Signaling Pathway Diagrams

iCasp9_Signaling_Pathway iCasp9 Safety Switch Signaling Pathway cluster_extracellular Extracellular cluster_cell Engineered T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound iCasp9_monomer1 iCasp9 (Fv-Casp9) This compound->iCasp9_monomer1 iCasp9_monomer2 iCasp9 (Fv-Casp9) This compound->iCasp9_monomer2 iCasp9_dimer Dimerized iCasp9 iCasp9_monomer1->iCasp9_dimer iCasp9_monomer2->iCasp9_dimer Caspase3 Pro-Caspase-3 iCasp9_dimer->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis initiates

Caption: this compound-induced dimerization and activation of the iCasp9 safety switch, leading to apoptosis.

GoCAR_T_Signaling_Pathway GoCAR-T Activation Switch Signaling Pathway cluster_extracellular Extracellular cluster_cell GoCAR-T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound iMC_monomer1 iMC (Fv-MyD88-CD40) This compound->iMC_monomer1 iMC_monomer2 iMC (Fv-MyD88-CD40) This compound->iMC_monomer2 iMC_dimer Dimerized iMC iMC_monomer1->iMC_dimer iMC_monomer2->iMC_dimer NFkB NF-κB Signaling iMC_dimer->NFkB activates Proliferation T-Cell Proliferation & Survival NFkB->Proliferation Cytokine Cytokine Production NFkB->Cytokine

Caption: this compound-mediated activation of the iMC "Go" switch, promoting T-cell proliferation and function.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies involving this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeThis compound ConcentrationResultReference
EC50 for ApoptosisEngineered T cells≈0.1 nMDose-dependent apoptotic death
IC50 for ApoptosisEngineered T cells≈0.2 nMPotent cell killing
IL-2 ProductionCD123 DS CAR-T cells0.1 - 1 nMStimulation of IL-2 production
Tumor Cell KillingHER2 DS CAR-T cells & HPAC tumor cells1 nMEnhanced tumor cell killing and T-cell expansion

Table 2: In Vivo Efficacy and Safety of this compound

ApplicationAnimal Model/Patient PopulationThis compound DoseOutcomeReference
CAR-T Cell Elimination (Neurotoxicity)Human (B-cell ALL)0.4 mg/kg>60% reduction in circulating CAR-T cells within 4 hours; >90% within 24 hours
CAR-T Cell Activation (GoCAR-T)NSG Mice with THP1 leukemia1 mg/kg or 5 mg/kgEnhanced tumor control and CAR-T cell expansion
GoCAR-T Clinical Trial (BPX-601)Metastatic Castration-Resistant Prostate Cancer0.4 mg/kg50% of patients achieved a PSA50 response
GoCAR-T Clinical Trial (BPX-601)Metastatic Castration-Resistant Prostate Cancer0.4 mg/kgRapid increase in serum IFN-γ, GM-CSF, and IL-6

Experimental Protocols

Protocol 1: In Vitro this compound-Induced Apoptosis Assay

Objective: To determine the in vitro efficacy of this compound in inducing apoptosis in iCasp9-engineered T cells.

Materials:

  • iCasp9-expressing T cells

  • This compound (AP1903 or AP20187)

  • Complete T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • 96-well culture plates

  • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed iCasp9-expressing T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete T-cell culture medium.

  • Prepare serial dilutions of this compound in complete T-cell culture medium. A typical concentration range to test is 0.01 nM to 100 nM.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • After incubation, harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

Apoptosis_Assay_Workflow In Vitro Apoptosis Assay Workflow start Start seed_cells Seed iCasp9-T cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate Incubate for 24 hours at 37°C add_this compound->incubate harvest_stain Harvest cells and stain with Annexin V-FITC and PI incubate->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry end End flow_cytometry->end

Caption: Workflow for assessing this compound-induced apoptosis in vitro.

Protocol 2: In Vitro CAR-T Cell Co-Culture and Cytokine Release Assay

Objective: To evaluate the effect of this compound on the cytotoxic activity and cytokine production of GoCAR-T cells when co-cultured with target tumor cells.

Materials:

  • GoCAR-T cells (effector cells)

  • Target tumor cells (expressing the antigen recognized by the CAR)

  • This compound

  • Complete culture medium

  • 96-well culture plates

  • ELISA or multiplex bead array kit for cytokine quantification (e.g., IFN-γ, IL-2, TNF-α)

  • Cytotoxicity assay kit (e.g., LDH release assay or luciferase-based assay)

Procedure:

  • Seed target tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, add GoCAR-T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Add this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM) to the co-culture wells. Include a no-rimiducid control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.

  • For Cytokine Analysis: At desired time points (e.g., 24, 48, 72 hours), carefully collect the culture supernatant without disturbing the cells.

  • Centrifuge the supernatant to remove any cell debris.

  • Analyze the supernatant for cytokine concentrations using an ELISA or multiplex bead array according to the manufacturer's instructions.

  • For Cytotoxicity Analysis: At the end of the co-culture period, measure target cell viability using a preferred method (e.g., LDH release, luciferase activity).

Protocol 3: In Vivo Murine Xenograft Model for this compound Evaluation

Objective: To assess the in vivo anti-tumor efficacy and safety of this compound in combination with engineered T cells in a murine xenograft model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Tumor cell line for implantation

  • Engineered T cells (iCasp9 or GoCAR-T)

  • This compound formulated for in vivo administration

  • Bioluminescence imaging system (if using luciferase-expressing tumor cells)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously or intravenously inject the tumor cell line into the mice. Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • T-Cell Administration: Once tumors are established, administer the engineered T cells intravenously or intraperitoneally.

  • This compound Administration:

    • For Safety Switch Studies (iCasp9): When signs of toxicity (e.g., graft-versus-host disease, weight loss) appear, or at a predetermined time point, administer a single dose of this compound (e.g., 0.4 mg/kg).

    • For Activation Switch Studies (GoCAR-T): Begin this compound administration at a specified time after T-cell infusion (e.g., day 7). Dosing can be a single injection or multiple injections over time (e.g., 1 mg/kg weekly).

  • Monitoring:

    • Monitor tumor growth regularly using calipers or bioluminescence imaging.

    • Monitor animal health, including body weight and clinical signs of toxicity.

    • At specified time points, blood samples can be collected to analyze T-cell persistence and cytokine levels.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or when severe toxicity is observed. Tumors and organs can be harvested for histological and immunohistochemical analysis.

InVivo_Xenograft_Workflow In Vivo Murine Xenograft Workflow start Start tumor_implantation Tumor Cell Implantation in Immunodeficient Mice start->tumor_implantation tcell_administration Engineered T-Cell Administration tumor_implantation->tcell_administration rimiducid_administration This compound Administration (Safety or Activation Protocol) tcell_administration->rimiducid_administration monitoring Monitor Tumor Growth, Animal Health, and Biomarkers rimiducid_administration->monitoring endpoint Endpoint Analysis: Tumor Size, Histology monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo evaluation of this compound in a murine xenograft model.

Combination with Other Immunomodulatory Agents

The controllable nature of this compound-based systems makes them attractive for combination therapies.

  • Checkpoint Inhibitors: In the context of GoCAR-T therapy, combining this compound-induced T-cell activation with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could potentially overcome the immunosuppressive tumor microenvironment and enhance anti-tumor responses. Preclinical studies are exploring this synergy.

  • Immunomodulatory Drugs (IMiDs): Agents like lenalidomide have been shown to enhance T-cell and NK-cell function. Combining this compound-activated CAR-T cells with IMiDs could provide a multi-pronged approach to boosting the anti-tumor immune response.

Conclusion

This compound, through its application in CID technologies, offers a powerful tool for controlling the activity of genetically engineered immune cells. The iCasp9 safety switch provides a critical mechanism to mitigate potentially life-threatening toxicities associated with cellular therapies. Conversely, the GoCAR-T activation switch allows for the potentiation of anti-tumor responses in a controlled manner. The detailed protocols and data presented here provide a foundation for researchers and drug developers to design and execute experiments aimed at further exploring and optimizing the use of this compound in combination with other immunomodulatory agents for the next generation of cancer immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rimiducid for Effective Cell Depletion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rimiducid for the effective and controlled depletion of genetically modified cells expressing the inducible Caspase-9 (iC9) safety switch.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as AP1903) is a synthetic, lipid-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1][2] It is functionally bio-inert in the absence of its specific binding partner.[3] this compound's primary application is to activate an engineered safety switch in genetically modified cells, most commonly T cells used in immunotherapy.[4] This safety switch, known as inducible Caspase-9 (iC9), consists of a human Caspase-9 protein fused to a drug-binding domain derived from human FK506-binding protein (FKBP12) with a specific mutation (F36V). When this compound is administered, it binds to the FKBP domains, causing them to dimerize. This dimerization brings the Caspase-9 domains into close proximity, leading to their activation and initiating the apoptotic cascade, which results in the rapid and selective death of the iC9-expressing cells.

Q2: What are the primary applications of the this compound/iC9 system?

A2: The this compound/iC9 system is primarily used as a safety mechanism to control potentially life-threatening toxicities associated with cell therapies, such as CAR-T cell therapy. These toxicities include:

  • Graft-versus-Host Disease (GvHD): In the context of allogeneic stem cell transplantation, donor T cells can attack the recipient's tissues. Administration of this compound can eliminate the alloreactive T cells expressing iC9, resolving GvHD symptoms.

  • Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): These are common and potentially severe side effects of CAR-T cell therapy. This compound can be used to deplete the CAR-T cells, thereby mitigating these toxicities.

Q3: How quickly does cell depletion occur after this compound administration?

A3: Cell depletion is rapid. In clinical settings, a significant reduction in circulating iC9-expressing T cells (85-95%) has been observed within 30 minutes to 4 hours of this compound infusion. Greater than 90% depletion is often achieved within 24 hours. In vitro, apoptosis is induced within hours of this compound exposure.

Q4: Is the cell depletion caused by this compound permanent?

A4: While a single dose of this compound can eliminate up to 99% of iC9-expressing T cells, a small percentage of cells may survive. These surviving cells are often those with lower expression of the iC9 transgene. In some cases, these residual cells can re-expand over time. However, they have not been observed to cause a recurrence of the initial toxicity (e.g., GvHD). Repeat administrations of this compound can be used to further deplete any remaining gene-modified cells if necessary.

Q5: Are there any known off-target effects of this compound?

A5: this compound is designed to be bio-inert, meaning it has no known biological effects other than activating the iC9 safety switch. Studies on the native T cell population have suggested that this compound does not significantly affect the prevalence or differentiation of cytotoxic (CD8+) T cells in vitro. However, one study indicated a potential increase in the prevalence of helper (CD4+) T cells and a decrease in central memory helper T cells in vitro, suggesting that researchers should be aware of potential subtle effects on non-target immune cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Suboptimal cell depletion after this compound administration. 1. Low iC9 transgene expression: The level of iC9 expression can directly impact the sensitivity of cells to this compound.1. Enrich for high-expressing cells: If possible, use a selection marker co-expressed with iC9 (e.g., a truncated surface marker like CD19t) to sort for cells with high transgene expression before infusion or experimentation.
2. Low T-cell activation state: Transgene expression from retroviral vectors can be dependent on the T-cell activation state. Less activated cells may have lower iC9 expression.2. Re-activate T cells: In some preclinical models, re-activating T cells (e.g., with anti-CD3/CD28 beads) prior to this compound treatment has been shown to increase iC9 expression and subsequent depletion.
3. Incorrect this compound concentration: The dose of this compound is critical for achieving the desired level of depletion.3. Perform a dose-response curve: Determine the optimal this compound concentration for your specific cell type and experimental setup (see Experimental Protocol 2).
4. Degradation of this compound: Improper storage or handling can lead to loss of activity.4. Ensure proper storage: Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High variability in cell depletion between experiments. 1. Inconsistent iC9 expression in cell batches: Different transduction efficiencies or culture conditions can lead to variable iC9 expression levels.1. Standardize cell production: Maintain consistent protocols for T-cell transduction and expansion.
2. Inconsistent cell activation status: The activation state of the cells at the time of this compound treatment may vary.2. Standardize cell stimulation: Use a consistent method and timing for T-cell activation prior to your experiment.
3. Inaccurate cell counting: Errors in determining the initial and final cell numbers will affect the calculated depletion efficiency.3. Use a reliable cell counting method: Employ methods like flow cytometry with counting beads or an automated cell counter for accurate quantification.
Unexpected survival of a subpopulation of cells. 1. Emergence of iC9-negative cells: A small fraction of the initial cell population may not have been successfully transduced.1. Verify transduction efficiency: Use flow cytometry to accurately determine the percentage of iC9-positive cells before starting the experiment.
2. Heterogeneity in iC9 expression: The cell population may have a wide range of iC9 expression levels, with low-expressing cells being less sensitive to this compound.2. Consider multiple this compound doses: For in vivo experiments, a second or third dose of this compound may be necessary to eliminate cells that survived the initial treatment.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for Cell Depletion

ApplicationRecommended Concentration/DoseEfficacyReference(s)
In Vitro Cell Depletion 10 nM>99% depletion of high-expressing cells
20 nMEffective for eliminating CAR+ leukemia cellsBellicum Data
In Vivo Human Clinical Dose 0.4 mg/kg (intravenous infusion)>90% depletion of circulating CAR-T cells within 24 hours
In Vivo Murine Model Dose 1 mg/kg (intraperitoneal injection)>80% depletion of iC9-expressing T cells
5 mg/kg (intraperitoneal injection)Used for robust depletion in some models

Table 2: Kinetics of this compound-Mediated Cell Depletion in Humans

Time Post-Rimiducid Infusion (0.4 mg/kg)Percent Depletion of Circulating CAR-T CellsReference(s)
Within 4 hours~60%
Within 24 hours>90%
30 minutes (CD3+CD19+ T cells)85-95%

Experimental Protocols

Protocol 1: In Vitro this compound-Mediated Depletion of iC9-Expressing T Cells

  • Cell Preparation:

    • Culture iC9-expressing T cells under standard conditions.

    • Harvest the cells and perform a cell count to determine the cell density.

    • Resuspend the cells in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Plating:

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Include control wells with non-transduced T cells to assess non-specific toxicity.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 µM).

    • Add the appropriate volume of the this compound stock solution to the treatment wells to achieve the desired final concentration (e.g., 10 nM).

    • Add an equivalent volume of DMSO to the vehicle control wells.

    • Gently mix the plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours.

  • Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and antibodies against T-cell markers (e.g., CD3) and the iC9 selection marker (if applicable).

    • Analyze the samples by flow cytometry to determine the percentage of viable iC9-expressing cells remaining in the this compound-treated wells compared to the vehicle control.

Protocol 2: Establishing a this compound Dose-Response Curve (Kill Curve) In Vitro

  • Cell Plating:

    • Plate iC9-expressing cells in a 96-well plate at a density that allows for accurate measurement (e.g., 5 x 10⁴ cells per well in 100 µL of medium).

    • Include wells with no cells for background measurement and wells with untreated cells as a negative control.

  • Serial Dilution of this compound:

    • Prepare a series of this compound dilutions in culture medium. A typical starting concentration for the highest dose could be 100 nM, followed by 1:10 or 1:5 serial dilutions.

    • Ensure to include a vehicle control (medium with DMSO).

  • Treatment:

    • Add the diluted this compound solutions to the appropriate wells in triplicate.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C.

  • Viability Assay:

    • Assess cell viability using a suitable assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the results to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ (the concentration of this compound that causes 50% of the maximal cell death).

Protocol 3: In Vivo Depletion of iC9-Expressing T Cells in a Murine Model

  • Animal Preparation:

    • Use immunodeficient mice (e.g., NSG mice) engrafted with human iC9-expressing T cells.

    • Monitor T-cell engraftment in peripheral blood via flow cytometry.

  • This compound Preparation:

    • Dilute the clinical-grade this compound stock in a sterile vehicle suitable for injection (e.g., 0.9% saline).

  • This compound Administration:

    • Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dose range is 1-5 mg/kg.

    • Administer an equivalent volume of the vehicle to the control group of mice.

  • Monitoring Cell Depletion:

    • Collect peripheral blood samples at various time points post-injection (e.g., 4 hours, 24 hours, 48 hours, and then weekly).

    • Use flow cytometry to quantify the number of circulating iC9-expressing T cells.

  • Endpoint Analysis:

    • At the end of the experiment, harvest tissues of interest (e.g., spleen, bone marrow) to assess the depletion of iC9-T cells in different compartments.

Visualizations

Caption: this compound-induced dimerization and activation of the iC9 safety switch.

In_Vitro_Depletion_Workflow start Start: iC9-Expressing T Cells in Culture prep 1. Harvest, Count & Resuspend Cells (1x10^6/mL) start->prep plate 2. Plate Cells (e.g., 24-well plate) prep->plate treat 3. Add this compound (e.g., 10 nM) & Vehicle Control (DMSO) plate->treat incubate 4. Incubate (24h at 37°C) treat->incubate harvest 5. Harvest Cells incubate->harvest stain 6. Stain with Viability Dye & Antibodies harvest->stain analyze 7. Analyze by Flow Cytometry stain->analyze end End: Determine Percent Cell Depletion analyze->end

Caption: Experimental workflow for in vitro cell depletion using this compound.

Troubleshooting_Logic start Problem: Suboptimal Cell Depletion check_conc Is this compound concentration optimal? start->check_conc check_expr Is iC9 expression sufficiently high? check_conc->check_expr Yes solution_dose Solution: Perform dose-response curve (Protocol 2) check_conc->solution_dose No check_act Are cells in an activated state? check_expr->check_act Yes solution_expr Solution: Enrich for high-expressing cells via sorting check_expr->solution_expr No solution_act Solution: Re-activate cells prior to treatment check_act->solution_act No final_check Re-evaluate Depletion check_act->final_check Yes solution_dose->final_check solution_expr->final_check solution_act->final_check

Caption: Troubleshooting logic for suboptimal this compound-mediated cell depletion.

References

Technical Support Center: Rimiducid In Vitro Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimiducid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the in vitro application of this compound, particularly when encountering a lack of cellular response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as AP1903, is a small molecule chemical inducer of dimerization (CID).[1][2] Its primary function is to cross-link and activate engineered proteins within genetically modified cells.[3][4] Specifically, it binds to a modified human FK506-binding protein (FKBP12) domain, which contains a single amino acid substitution (Phe36Val).[2] This engineered FKBP domain is fused to a pro-apoptotic enzyme, typically a modified form of human caspase-9 (inducible caspase-9 or iCasp9). When this compound is introduced to cells expressing this fusion protein, it binds to the FKBP domains, causing them to dimerize. This dimerization brings the caspase-9 domains into close proximity, leading to their activation and the initiation of the apoptotic cascade, resulting in rapid cell death. This system is often referred to as a "suicide switch" or "safety switch" in cellular therapies like CAR-T cells to eliminate the modified cells if severe toxicity occurs.

Q2: My cells are not responding to this compound treatment. What are the potential causes?

A lack of response to this compound in vitro can stem from several factors, broadly categorized as issues with the cellular system, the experimental setup, or the reagent itself.

  • Cellular System Issues:

    • Insufficient or No Expression of the iCasp9 Fusion Protein: The most common reason for non-response is the low or absent expression of the inducible caspase-9 construct in the target cells.

    • Low T-cell Activation Status: Transgene expression from retroviral vectors can be dependent on the activation state of T-cells. Less activated T-cells may have lower levels of iCasp9 expression, making them less susceptible to this compound-induced apoptosis.

    • Cell Line Resistance to Apoptosis: The specific cell line being used might have inherent resistance to apoptosis through the overexpression of anti-apoptotic proteins (e.g., from the Bcl-2 family).

  • Experimental Protocol Issues:

    • Incorrect this compound Concentration: Using a concentration of this compound that is too low will not be sufficient to induce dimerization.

    • Inappropriate Incubation Time: The apoptotic effect of this compound is rapid, but insufficient incubation time may lead to an underestimation of cell death.

    • Suboptimal Cell Health and Density: Unhealthy or overly confluent cells may not respond appropriately to stimuli.

  • Reagent and Assay Issues:

    • Degraded this compound: Improper storage or handling can lead to the degradation of the this compound compound.

    • Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect the changes, or the analysis may be performed outside the optimal time window.

Troubleshooting Guides

Guide 1: Investigating Issues with the Cellular System

This guide will help you determine if the lack of response is due to problems with your genetically engineered cells.

Step 1: Verify Transgene Expression Confirm the presence and expression level of the iCasp9 fusion protein in your target cells.

  • Methodology:

    • Western Blot: Probe cell lysates for the iCasp9 fusion protein using an antibody specific to caspase-9 or a tag included in the construct (e.g., HA-tag).

    • Flow Cytometry: If the construct includes a fluorescent marker (e.g., GFP) or a surface marker (e.g., truncated CD19), use flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.

    • RT-qPCR: Measure the mRNA expression level of the iCasp9 transgene.

Step 2: Assess T-Cell Activation Status (if applicable) If using T-cells, their activation state can influence transgene expression.

  • Methodology:

    • Flow Cytometry: Analyze the expression of T-cell activation markers such as CD25 and CD69. Highly activated T-cells are expected to have higher transgene expression and be more sensitive to this compound.

Step 3: Evaluate General Apoptosis Induction Rule out the possibility that your cells have a general resistance to apoptosis.

  • Methodology:

    • Treat your cells with a well-characterized, potent apoptosis inducer (e.g., Staurosporine). If the cells do not undergo apoptosis, it suggests a broader resistance mechanism that is independent of the this compound system.

Guide 2: Optimizing the Experimental Protocol

This guide focuses on refining your experimental conditions to ensure an optimal response to this compound.

Step 1: Perform a Dose-Response Titration Determine the optimal concentration of this compound for your specific cell line and experimental conditions.

ParameterRecommended Range
EC50 (in HT1080 cells) ~0.1 nM
IC50 (in T-lymphocytes) ~0.2 nM
Maximal Killing 3 - 10 nM
In Vitro Working Concentration 10 - 100 nM
  • Protocol:

    • Plate your cells at a consistent density.

    • Prepare a serial dilution of this compound (e.g., from 0.01 nM to 100 nM).

    • Treat the cells and incubate for a fixed period (e.g., 24 hours).

    • Measure cell viability using a reliable assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay).

Step 2: Conduct a Time-Course Experiment Identify the optimal time point for observing this compound-induced apoptosis.

  • Protocol:

    • Treat cells with a fixed, optimal concentration of this compound.

    • Measure apoptosis at various time points (e.g., 2, 4, 8, 12, 24 hours). This compound is known to induce apoptosis rapidly, often within hours.

Step 3: Ensure Proper Cell Culture and Reagent Handling

  • Cell Health: Use cells that are in the logarithmic growth phase and have high viability. Regularly test for mycoplasma contamination.

  • This compound Preparation and Storage: Prepare fresh dilutions of this compound from a stock solution for each experiment. This compound is typically dissolved in DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier.

Visualizations

Signaling Pathway

Rimiducid_Mechanism cluster_cell Genetically Engineered Cell This compound This compound (AP1903) iCasp9_monomer1 iCasp9 Monomer (FKBP-Casp9) This compound->iCasp9_monomer1 Binds iCasp9_monomer2 iCasp9 Monomer (FKBP-Casp9) This compound->iCasp9_monomer2 Binds Dimerized_iCasp9 Dimerized & Activated Caspase-9 iCasp9_monomer1->Dimerized_iCasp9 Dimerization iCasp9_monomer2->Dimerized_iCasp9 Dimerization Caspase3 Pro-Caspase-3 Dimerized_iCasp9->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Initiates

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow

Troubleshooting_Workflow Start Start: No response to this compound Check_Cells Step 1: Verify iCasp9 Expression (Western, Flow, qPCR) Start->Check_Cells Expression_OK Expression Confirmed? Check_Cells->Expression_OK Check_Protocol Step 2: Optimize Protocol (Dose-Response, Time-Course) Expression_OK->Check_Protocol Yes No_Expression Outcome: Transduction/Transfection Failed or Silenced Expression_OK->No_Expression No Response_OK Response Observed? Check_Protocol->Response_OK Check_Reagent Step 3: Check this compound Integrity & Apoptosis Pathway Response_OK->Check_Reagent No Response_Achieved Outcome: Suboptimal Protocol Response_OK->Response_Achieved Yes Final_Outcome Identify Root Cause Check_Reagent->Final_Outcome

Caption: Troubleshooting workflow for lack of this compound response.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vitro experiments with this compound.

ParameterCell LineValueReference
EC50 HT1080 (human fibrosarcoma)~0.1 nM
IC50 LV′VFas-transduced T lymphocytes~0.2 nM
Concentration for Maximal Killing HT1080, T lymphocytes3 - 10 nM
In Vivo Half-Maximal Effective Dose Mice (serum hGH decrease)0.4 ± 0.1 mg/kg
Solubility in DMSO N/A50 mg/mL (35.42 mM)

Key Experimental Protocols

Protocol 1: this compound-Induced Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Target cells expressing the iCasp9 construct

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • Allow cells to adhere and grow overnight.

  • Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 2: Western Blot for iCasp9 Expression

Objective: To confirm the expression of the iCasp9 fusion protein.

Materials:

  • Cell pellets (from transduced and non-transduced control cells)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-caspase-9 or anti-tag)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in ice-cold RIPA buffer.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Apply the chemiluminescent substrate and visualize the protein bands.

References

Rimiducid Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of rimiducid in research models.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target mechanism of action of this compound?

A1: this compound is a synthetic homodimerizer designed as a safety switch for cellular therapies. Its primary on-target effect is to crosslink and activate engineered caspase-9 (iCasp9) proteins expressed in genetically modified cells, such as CAR-T cells.[1] This dimerization of iCasp9 initiates the apoptotic cascade, leading to the rapid and selective elimination of the engineered cells. This mechanism is intended to control adverse events like cytokine release syndrome (CRS) or graft-versus-host disease (GvHD).

Q2: What is the basis for this compound's selectivity for engineered cells over native cells?

A2: this compound's selectivity is based on protein engineering. The iCasp9 safety switch incorporates a modified human FK506-binding protein (FKBP12) that contains a single amino acid substitution (F36V). This modification creates a specific binding pocket for this compound. This compound has a sub-nanomolar affinity for the F36V-mutated FKBP12, but its affinity for the wild-type FKBP12, which is ubiquitously expressed in native cells, is approximately 1000-fold lower. This significant difference in binding affinity minimizes its activity on non-engineered cells.

Q3: Are there any known off-target effects of this compound on native immune cells?

A3: Yes, in vitro studies have shown that this compound, in the presence of T-cell activation signals (anti-CD3/CD28), can influence the differentiation of native human helper T (CD4+) cells.[1] Specifically, treatment with this compound has been observed to increase the proportion of naive helper T cells while decreasing the percentage of central memory and terminally differentiated helper T cells.[1] No significant effects were observed on cytotoxic T (CD8+) cells.[1]

Q4: What are the potential implications of the observed in vitro effects on T-cell differentiation?

A4: The observed modulation of CD4+ T-cell differentiation in vitro suggests that this compound could have subtle immunomodulatory effects, particularly in contexts of strong immune activation. This could be relevant in clinical scenarios where patients have a high burden of activated T cells. However, the in vivo significance of these findings is still under investigation.

Q5: Have any adverse events been reported in clinical trials that could be attributed to this compound off-target effects?

A5: In clinical trials involving this compound, severe adverse events such as cytokine release syndrome (CRS) and neurotoxicity have been reported. However, these events are also known toxicities associated with the CAR-T cell therapies themselves. It is often challenging to definitively attribute these toxicities to an off-target effect of this compound versus the on-target, off-tumor effects of the cellular therapy or the consequences of rapid, widespread T-cell apoptosis. One clinical case reported a transient grade 2 elevation in bilirubin as a possible adverse event related to this compound.

Q6: What preclinical toxicology studies are typically performed for a drug like this compound?

A6: While specific IND-enabling toxicology reports for this compound are not publicly available, standard preclinical safety assessments for a new molecular entity would include:

  • Safety Pharmacology: Evaluation of effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity: A battery of tests to assess the potential for DNA damage and mutagenesis (e.g., Ames test, in vitro and in vivo micronucleus assays).

  • General Toxicology: Single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.

  • Reproductive Toxicology: Studies to evaluate potential effects on fertility and embryonic-fetal development.

Given this compound's high selectivity, the expectation would be a favorable safety profile in these preclinical studies.

Troubleshooting Guides

Problem 1: Observing unexpected changes in native T-cell populations in my in vitro/in vivo model after this compound treatment.

  • Possible Cause 1: Off-target effects on T-cell differentiation. As noted in research models, this compound can alter the differentiation pathway of activated CD4+ T cells.[1]

    • Troubleshooting Steps:

      • Confirm T-cell Activation Status: The off-target effect on T-cell differentiation has been observed in the presence of T-cell activation signals (e.g., anti-CD3/CD28). Ensure you have appropriate controls to distinguish between the effects of T-cell activation alone and in combination with this compound.

      • Dose-Response Analysis: Perform a dose-response experiment with this compound to determine if the observed effects are concentration-dependent. The EC50 for on-target effects is in the nanomolar range; off-target effects may occur at higher concentrations.

      • Detailed Immunophenotyping: Use a comprehensive panel of flow cytometry markers to characterize the T-cell subsets in your model (e.g., Naive, Central Memory, Effector Memory, Terminally Differentiated).

      • Review Experimental Protocol: Refer to the detailed experimental protocol below for guidance on setting up in vitro T-cell differentiation assays.

  • Possible Cause 2: Confounding effects of the experimental system. The observed changes may be due to other components of your model system (e.g., the health of the cells, variability in reagents).

    • Troubleshooting Steps:

      • Vehicle Control: Ensure you have a vehicle control group to account for any effects of the solvent used to dissolve this compound.

      • Cell Viability: Assess the viability of your cells to rule out toxicity-induced population shifts.

      • Reagent Quality: Verify the quality and consistency of your cell culture media, cytokines, and antibodies.

Problem 2: Difficulty in distinguishing between this compound's off-target effects and the effects of the primary treatment (e.g., CAR-T cell infusion).

  • Possible Cause: Overlapping biological effects. Both the cellular therapy and the safety switch can induce profound immunological changes.

    • Troubleshooting Steps:

      • Staggered Controls: Design experiments with control groups that receive only the cellular therapy, only this compound, and the combination. This will help to dissect the individual contributions of each component.

      • Time-Course Analysis: Conduct a detailed time-course analysis to map the kinetics of the observed effects. This compound's on-target effect (apoptosis) is rapid (within hours), while off-target effects on differentiation may take longer to become apparent.

      • In Vitro Modeling: Use in vitro co-culture systems of native immune cells and the engineered cells to model the interactions and isolate the effects of this compound in a more controlled environment.

Quantitative Data Summary

Table 1: this compound Binding Affinity

Target ProteinLigandBinding Affinity (IC50)Fold Selectivity
F36V-mutated FKBP12AP1903 (this compound)~5 nM~1000x
Wild-Type FKBP12AP1903 (this compound)>5 µM

Table 2: In Vitro Effects of this compound on Human T-Cell Differentiation

T-Cell SubsetTreatment GroupMean Percentage of CD4+ Cellsp-value
Naive Helper T CellsStimulated + this compoundIncreased<0.001
Central Memory Helper T CellsStimulated + this compoundDecreased0.00296
Terminally Differentiated Helper T CellsStimulated + this compoundDecreased0.0455
Helper T Cells (CD4+)Stimulated + this compoundIncreased0.0159
Cytotoxic T Cells (CD8+)Stimulated + this compoundNo significant changeN/A

Key Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on T-Cell Differentiation

This protocol is based on the methodology described by researchers at MD Anderson Cancer Center.

  • Cell Isolation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from buffy coats using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Experimental Setup:

    • Plate the PBMCs in 24-well plates at a density of 1 x 106 cells/mL.

    • Prepare three treatment groups:

      • Control: No treatment.

      • Stimulation: Add anti-CD3 and anti-CD28 antibodies (e.g., plate-bound at 1 µg/mL each) to stimulate T-cell activation.

      • This compound: Add anti-CD3 and anti-CD28 antibodies, along with this compound. A final concentration in the low micromolar range can be used based on published abstracts (e.g., from a 1mM stock, a 1:500 dilution would yield a 2µM final concentration). A dose-response curve is recommended.

  • Cell Culture:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator.

    • Culture the cells for different time points (e.g., 4, 6, and 7 days) to assess the kinetics of differentiation.

  • Flow Cytometry Analysis:

    • At each time point, harvest the cells and wash them with PBS containing 2% FBS.

    • Stain the cells with a panel of fluorescently-conjugated antibodies to identify T-cell subsets. A typical panel might include:

      • CD3, CD4, CD8 to identify major T-cell lineages.

      • CD45RA and CD27 (or CCR7) to differentiate naive, central memory, effector memory, and terminally differentiated T cells.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages of each T-cell subset in the different treatment groups.

Visualizations

on_target_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound iCasp9_inactive iCasp9 (Inactive Monomer) [FKBP(F36V)-Casp9] This compound->iCasp9_inactive Binds to FKBP(F36V) domain iCasp9_active iCasp9 (Active Dimer) iCasp9_inactive->iCasp9_active Dimerization procaspase3 Pro-caspase 3 iCasp9_active->procaspase3 Cleaves caspase3 Caspase 3 (Active) procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Executes

Caption: On-target signaling pathway of this compound.

experimental_workflow cluster_treatments Treatment Groups start Isolate Human PBMCs plate Plate Cells start->plate control Control (No Treatment) plate->control stim Stimulation (anti-CD3/CD28) plate->stim rimiducid_group Stimulation + this compound plate->rimiducid_group culture Culture for 4-7 Days control->culture stim->culture rimiducid_group->culture harvest Harvest and Stain Cells culture->harvest flow Flow Cytometry Analysis harvest->flow

Caption: Experimental workflow for in vitro T-cell differentiation assay.

off_target_hypothesis cluster_cell Naive CD4+ T Cell cluster_differentiation Differentiation Pathways tcr_activation TCR Activation (e.g., anti-CD3/CD28) downstream_signaling Downstream Signaling (e.g., NFAT, AP-1, NF-κB) tcr_activation->downstream_signaling This compound This compound fkbp12 Endogenous FKBP12 This compound->fkbp12 Low affinity interaction (Hypothesized) fkbp12->downstream_signaling Modulation? (Hypothesized) naive Naive downstream_signaling->naive Promotes cm Central Memory downstream_signaling->cm Inhibits temra Terminally Differentiated downstream_signaling->temra Inhibits

Caption: Hypothetical pathway for this compound's off-target effects on T-cell differentiation.

References

Technical Support Center: Mitigating Rimiducid Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate Rimiducid resistance in cell lines engineered with the inducible Caspase-9 (iCasp9) safety switch.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its signaling pathway lead to cell death?

This compound (also known as AP1903) is a small molecule chemical inducer of dimerization (CID). It functions as the activating ligand for an engineered safety switch in genetically modified cells. This safety switch is a fusion protein, typically composed of a human FK506 binding protein (FKBP12) variant and the human Caspase-9 protein. In the absence of this compound, the inducible Caspase-9 (iCasp9) remains an inactive monomer. Upon administration, this compound binds to the FKBP12 domain, inducing dimerization of the iCasp9 fusion proteins. This dimerization activates the intrinsic apoptotic pathway by cleaving and activating downstream executioner caspases, such as Caspase-3, ultimately leading to programmed cell death (apoptosis).

Rimiducid_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Rimiducid_ext This compound This compound This compound Rimiducid_ext->this compound Enters Cell iCasp9_d Active iCasp9 (Dimer) This compound->iCasp9_d Binds & Dimerizes iCasp9_m Inactive iCasp9 (Monomer) iCasp9_m->iCasp9_d Caspase3 Active Caspase-3 iCasp9_d->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced iCasp9 signaling pathway.

Q2: What are the primary mechanisms that lead to this compound resistance in cell lines?

Acquired resistance to this compound-induced apoptosis can emerge through several mechanisms, primarily preventing the effective activation of the iCasp9 safety switch or inhibiting downstream apoptotic signaling.

  • Epigenetic Silencing of the iCasp9 Transgene: The most commonly reported mechanism is the epigenetic silencing of the promoter driving the expression of the iCasp9 fusion protein. This often occurs through DNA hypermethylation of CpG islands in the promoter region, leading to reduced or complete loss of iCasp9 protein expression. Consequently, there are insufficient levels of the iCasp9 protein for this compound to dimerize and initiate apoptosis.

  • Upregulation of Anti-Apoptotic Proteins: Cells can develop resistance by overexpressing anti-apoptotic proteins, particularly those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL). These proteins can sequester pro-apoptotic proteins and inhibit the mitochondrial pathway of apoptosis, which can dampen the downstream effects of Caspase-9 activation.

  • Mutations in the iCasp9 Transgene: Although less commonly reported, mutations within the iCasp9 transgene could theoretically lead to resistance. A mutation in the drug-binding domain could prevent this compound from binding effectively, while a mutation in the caspase-9 domain could render it catalytically inactive, creating a dominant-negative version of the protein.

Resistance_Mechanisms cluster_upstream Upstream Mechanisms cluster_downstream Downstream Mechanisms center_node This compound Resistance Epigenetic Epigenetic Silencing (Promoter Methylation) Epigenetic->center_node Leads to loss of iCasp9 expression Mutation iCasp9 Gene Mutation (e.g., drug-binding site) Mutation->center_node Leads to non-functional iCasp9 protein Bcl2 Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Bcl2->center_node Inhibits apoptosis downstream of Caspase-9

Caption: Key mechanisms of acquired this compound resistance.

Q3: How can the development of this compound resistance be prevented or delayed in long-term cell cultures?

Preventing the emergence of resistance is crucial for the long-term utility of the iCasp9 safety switch.

  • Use of a Robust Promoter: Employing a strong, ubiquitously active promoter (e.g., EF1α) that is less susceptible to methylation can help maintain stable expression of the iCasp9 transgene.

  • Periodic Monitoring: Regularly test a subset of the cell population for this compound sensitivity to detect the emergence of resistant clones early.

  • Clonal Selection: After transduction, select and expand cell clones with stable and high expression of the iCasp9 transgene. This reduces the heterogeneity of the initial population and the likelihood of selecting for low-expressing, potentially resistant cells.

  • Combination Strategies: In experimental models, co-administration of agents that counteract potential resistance mechanisms, such as low-dose HDAC inhibitors, might prevent the silencing of the iCasp9 transgene.

Section 2: Troubleshooting Guide

Problem: Reduced or no cell death is observed after this compound treatment in a previously sensitive cell line.

This guide provides a systematic approach to investigate and overcome the loss of this compound efficacy.

Troubleshooting_Workflow start Observation: Loss of this compound Efficacy step1 Step 1: Verify Reagents and Protocol start->step1 step2 Step 2: Assess iCasp9 Protein Expression (Western Blot) step1->step2 If reagents/protocol are correct step3 Step 3: Analyze iCasp9 Transgene Expression (Promoter Methylation) step2->step3 If iCasp9 expression is low/absent step4 Step 4: Evaluate Downstream Apoptotic Pathway (Bcl-2 Expression) step2->step4 If iCasp9 expression is normal mitigation1 Mitigation: Treat with HDAC Inhibitor to Restore Expression step3->mitigation1 If promoter is hypermethylated mitigation2 Mitigation: Co-treat with Bcl-2 Inhibitor to Restore Apoptosis step4->mitigation2 If Bcl-2 is upregulated conclusion Conclusion: Resistance likely due to iCasp9 mutation or other mechanism step4->conclusion If Bcl-2 is normal

Caption: Troubleshooting workflow for this compound resistance.

Step 1: Verify Reagent and Protocol
  • Action: Confirm the concentration and integrity of the this compound stock solution. Review the treatment protocol to ensure the correct final concentration and incubation time were used.

  • Rationale: Simple errors in reagent preparation or experimental execution can mimic resistance.

Step 2: Assess iCasp9 Protein Expression
  • Action: Perform a Western Blot on cell lysates from both the suspected resistant population and the parental (sensitive) cell line. Use an antibody specific to human Caspase-9.

  • Rationale: This will determine if the iCasp9 protein is being expressed. A significant reduction or absence of the iCasp9 protein in the resistant line is a strong indicator of transgene silencing.

Step 3: Analyze iCasp9 Transgene Promoter Methylation
  • Action: If iCasp9 protein expression is lost, analyze the methylation status of the promoter driving the transgene. Isolate genomic DNA and perform bisulfite sequencing or pyrosequencing.

  • Rationale: This will determine if the loss of expression is due to epigenetic silencing via promoter hypermethylation.

  • Mitigation: If hypermethylation is confirmed, treat the cells with a histone deacetylase (HDAC) inhibitor (e.g., Vorinostat, Panobinostat) to attempt to restore transgene expression.

Step 4: Evaluate Downstream Apoptotic Pathway
  • Action: If iCasp9 protein is expressed at normal levels, investigate downstream blocks in the apoptotic pathway. Perform a Western Blot to assess the expression levels of key Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.

  • Rationale: Upregulation of these anti-apoptotic proteins can inhibit apoptosis even if Caspase-9 is activated.

  • Mitigation: If Bcl-2 or Bcl-xL are overexpressed, consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax) to restore sensitivity to this compound.

Section 3: Data & Protocols

Data Presentation

The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound.

Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell Line StatusThis compound IC50 (nM)Fold ResistancePotential Mechanism
Parental (Sensitive)10-Baseline sensitivity
Resistant Subclone A> 300> 30-foldLoss of iCasp9 expression via promoter methylation
Resistant Subclone B15015-foldUpregulation of Bcl-2

Note: These are representative values. Actual IC50 and fold resistance will vary depending on the cell line and specific resistance mechanism.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay) for IC50 Determination

This protocol is for determining the concentration of this compound required to inhibit cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a "no drug" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for iCasp9 Expression

This protocol details the detection of the iCasp9 protein.

  • Cell Lysis: Harvest 1-2 million cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in 100 µL of RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against human Caspase-9 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane for a loading control like GAPDH or β-actin.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.[1][2]

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol quantifies apoptosis using flow cytometry.[3][4]

  • Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Protocol 4: Pyrosequencing for Promoter Methylation Analysis

This protocol provides a general workflow for analyzing DNA methylation.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines using a commercial kit.

  • Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the promoter region of the iCasp9 transgene using primers specific for the bisulfite-converted DNA. One of the PCR primers should be biotinylated.

  • Pyrosequencing:

    • Immobilize the biotinylated PCR product on streptavidin-coated beads.

    • Denature the DNA to get single-stranded templates.

    • Anneal a sequencing primer to the template.

    • Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The system will sequentially add dNTPs and detect pyrophosphate release upon incorporation, which is converted to a light signal.

  • Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated) incorporation. Compare the methylation levels between sensitive and resistant cell lines.

References

Improving the efficiency of the Rimiducid safety switch

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of the Rimiducid safety switch in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound safety switch?

A1: The this compound safety switch, also known as iCasp9, is a suicide gene system designed to eliminate genetically modified cells in case of adverse events.[1][2] It consists of a modified human caspase-9 protein fused to a human FK506 binding protein (FKBP).[3] The small molecule dimerizer, this compound (also known as AP1903), is administered to the cells.[4] this compound binds to the FKBP domains, causing dimerization of the modified caspase-9. This dimerization activates caspase-9, which in turn initiates the downstream caspase cascade, leading to rapid apoptosis (programmed cell death) of the cells expressing the safety switch.[5]

Q2: What is the typical efficiency of the this compound safety switch?

A2: The efficiency of the this compound safety switch is generally high, with studies reporting the elimination of over 90% of transduced cells both in vitro and in vivo after a single dose of this compound. In some cases, efficiencies of up to 99% have been observed, particularly in cells with high transgene expression. However, the killing efficiency can be lower in cells with low or intermediate levels of iCasp9 expression.

Q3: How quickly does the this compound safety switch induce apoptosis?

A3: The this compound safety switch is known for its rapid action. Following administration of this compound, a significant reduction in the number of circulating target cells, often exceeding 90%, can be observed within 30 minutes to a few hours. The resolution of clinical symptoms, such as graft-versus-host disease (GvHD), has been reported within 24 to 48 hours.

Q4: Is the this compound safety switch immunogenic?

A4: The components of the iCasp9 system are derived from human proteins, which is intended to minimize their immunogenic potential. This is a key advantage over some other suicide gene systems that utilize viral proteins, such as the Herpes Simplex Virus thymidine kinase (HSV-TK).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low percentage of cell death after this compound treatment. 1. Low iCasp9 transgene expression: The level of iCasp9 expression is critical for sensitivity to this compound.a. Verify transgene expression: Use techniques like flow cytometry (if a fluorescent marker is co-expressed) or qPCR to quantify the expression level of the iCasp9 transgene. b. Enrich for high-expressing cells: If possible, use a selectable marker (e.g., truncated CD19) co-expressed with iCasp9 to sort for a population of cells with high transgene expression. c. Optimize transduction/transfection: Ensure the protocol for introducing the iCasp9 gene into the cells is optimized for high efficiency.
2. Suboptimal this compound concentration: The dose of this compound may be too low to effectively induce dimerization and apoptosis.a. Perform a dose-response curve: Titrate this compound across a range of concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for your specific cell type and experimental conditions. b. Use a validated concentration: A concentration of 10 nM this compound has been shown to be effective in many studies.
3. Development of resistance: Surviving cells may have downregulated the iCasp9 transgene or have inherent resistance mechanisms.a. Re-evaluate transgene expression in surviving cells: Analyze the iCasp9 expression in the cell population that survives this compound treatment. b. Consider combination therapy: In some contexts, combining this compound with other agents that modulate apoptotic pathways could enhance cell killing.
4. Cell type-specific resistance: Some cell types may have higher intrinsic resistance to apoptosis due to the expression of anti-apoptotic proteins like Bcl-2 or XIAP.a. Assess anti-apoptotic protein levels: Analyze the expression of key anti-apoptotic proteins in your cells of interest. b. Consider sensitizing agents: If high levels of anti-apoptotic proteins are present, pre-treatment with agents that inhibit these proteins may increase sensitivity to this compound.
High basal activity (cell death without this compound). 1. "Leaky" iCasp9 construct: The specific design of the iCasp9 fusion protein may lead to spontaneous dimerization and activation in the absence of this compound.a. Use an optimized iCasp9 construct: Employ iCasp9 constructs that have been designed to have low basal activity, for example, by removing the caspase recruitment domain (CARD). b. Monitor cell viability over time: Culture transduced cells for an extended period to assess for any decrease in viability compared to non-transduced controls.
Inconsistent results between experiments. 1. Variability in transduction/transfection efficiency: Inconsistent delivery of the iCasp9 gene will lead to variable expression levels and, consequently, variable responses to this compound.a. Standardize transduction/transfection protocol: Use a consistent and optimized protocol for gene delivery, including the multiplicity of infection (MOI) for viral vectors. b. Quality control of viral vectors: Ensure the viral vector preparations are of high quality and consistent titer.
2. Cell culture conditions: Factors such as cell density, passage number, and media composition can influence cell health and response to stimuli.a. Maintain consistent cell culture practices: Standardize cell seeding densities, passaging schedules, and use the same batch of media and supplements for related experiments.

Quantitative Data Summary

Table 1: this compound (AP1903) Dose-Response Data

ParameterValueCell Type/SystemReference
EC50 ~0.1 nMEngineered cells in culture
Effective Concentration 10 nMiCasp9-transduced T cells
In Vivo Dose 0.4 mg/kgTo mitigate neurotoxicity in a clinical case
In Vivo Dose Range (Titration) 5 x 10⁻⁵ to 5 mg/kgMurine model

Table 2: Reported Efficiency of this compound Safety Switch

Percentage of Cell EliminationTime PointCell Type/ContextReference
>90%30 minutesGenetically modified T cells in patients
85% to 95%30 minutesCirculating CD3+CD19+ T cells in patients
~60%4 hoursCirculating modified T-cells in a patient
>90%24 hoursCirculating modified T-cells in a patient
>99%In vitro and in vivoT cells with high transgene expression

Experimental Protocols

Protocol 1: Lentiviral Transduction of iCasp9 in T Cells

This protocol provides a general guideline for the lentiviral transduction of T cells to express the iCasp9 safety switch. Optimization for specific T cell subtypes and viral vectors may be required.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector encoding iCasp9

  • Transfection reagent

  • Complete cell culture medium for HEK293T and T cells

  • T cells

  • T cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Recombinant human IL-2

  • Polybrene or other transduction enhancers

Procedure:

  • Lentivirus Production:

    • Day 1: Seed HEK293T cells in a T175 flask to be 60-70% confluent on the day of transfection.

    • Day 2: Co-transfect the HEK293T cells with the iCasp9 lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Day 3: Change the medium on the HEK293T cells.

    • Day 4 & 5: Harvest the viral supernatant at 48 and 72 hours post-transfection. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated if necessary.

  • T Cell Transduction:

    • Day 1: Activate T cells using anti-CD3/CD28 beads and culture in complete T cell medium supplemented with IL-2.

    • Day 2: On a non-tissue culture treated plate, add the lentiviral supernatant. Add the activated T cells to the virus-containing wells. Add polybrene to the final recommended concentration.

    • Day 3: After 18-24 hours, transfer the cells to a new plate with fresh T cell medium and continue to culture with IL-2.

    • Day 5 onwards: Monitor transgene expression by flow cytometry (if a fluorescent marker is present) and expand the cells as needed.

Protocol 2: In Vitro this compound Dose-Response Assay

This protocol describes how to determine the optimal concentration of this compound for inducing apoptosis in your iCasp9-expressing cells.

Materials:

  • iCasp9-expressing cells and non-transduced control cells

  • Complete cell culture medium

  • This compound (AP1903) stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed iCasp9-expressing cells and control cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Include wells with medium only for background measurement.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0.01 nM to 100 nM.

    • Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of this compound solvent, e.g., ethanol).

  • Incubation:

    • Incubate the plate for a predetermined time, typically 24 to 48 hours, at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic cells following this compound treatment.

Materials:

  • iCasp9-expressing cells and non-transduced control cells

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat iCasp9-expressing and control cells with the optimal concentration of this compound (determined from the dose-response assay) or a vehicle control for a specified time (e.g., 4-24 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Set up appropriate gates and compensation using unstained, Annexin V-only, and PI-only stained control cells.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Caspase-9 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-9 in cell lysates after this compound treatment.

Materials:

  • iCasp9-expressing cells and non-transduced control cells

  • This compound

  • Fluorometric Caspase-9 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and LEHD-AFC substrate)

  • Fluorometric microplate reader

Procedure:

  • Induce Apoptosis:

    • Treat cells with this compound or a vehicle control to induce apoptosis.

  • Prepare Cell Lysates:

    • Pellet 1-5 million cells and resuspend them in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

  • Perform Assay:

    • Add reaction buffer (with DTT added immediately before use) to each sample.

    • Add the LEHD-AFC substrate to each sample.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence:

    • Read the samples in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Calculate the fold-increase in caspase-9 activity by comparing the fluorescence of the this compound-treated sample to the uninduced control.

Visualizations

Rimiducid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Transduced Cell This compound This compound (Dimerizer Drug) iCasp9_monomer1 iCasp9 (Monomer) FKBP-Caspase9 This compound->iCasp9_monomer1 Binds to FKBP domain iCasp9_monomer2 iCasp9 (Monomer) FKBP-Caspase9 This compound->iCasp9_monomer2 iCasp9_dimer Activated iCasp9 Dimer iCasp9_monomer1->iCasp9_dimer iCasp9_monomer2->iCasp9_dimer Caspase3 Pro-Caspase-3 iCasp9_dimer->Caspase3 Cleavage & Activation Activated_Caspase3 Activated Caspase-3 iCasp9_dimer->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Troubleshooting_Workflow Start Start: Low Cell Killing Efficiency Observed Check_Expression 1. Check iCasp9 Transgene Expression Start->Check_Expression Expression_Low Expression is Low Check_Expression->Expression_Low Result Optimize_Transduction Optimize Transduction/ Enrich for High Expressers Expression_Low->Optimize_Transduction Yes Expression_OK Expression is Adequate Expression_Low->Expression_OK No Optimize_Transduction->Check_Expression Re-evaluate Check_Dose 2. Check this compound Dose Expression_OK->Check_Dose Dose_Suboptimal Dose is Suboptimal Check_Dose->Dose_Suboptimal Result Dose_Titration Perform Dose-Response Curve (0.1-100 nM) Dose_Suboptimal->Dose_Titration Yes Dose_OK Dose is Optimal Dose_Suboptimal->Dose_OK No Dose_Titration->Check_Dose Re-evaluate Check_Resistance 3. Investigate Resistance Dose_OK->Check_Resistance Analyze_Survivors Analyze Surviving Cells for Expression & Apoptosis Markers Check_Resistance->Analyze_Survivors End End: Efficiency Improved Analyze_Survivors->End

Caption: Troubleshooting workflow for low this compound efficiency.

Experimental_Workflow Start Start: Transduce Cells with iCasp9 Vector QC Verify Transgene Expression (e.g., Flow Cytometry/qPCR) Start->QC Dose_Response Perform this compound Dose-Response Assay QC->Dose_Response Determine_EC50 Determine Optimal This compound Concentration (EC50) Dose_Response->Determine_EC50 Apoptosis_Assay Treat Cells with Optimal Dose & Perform Apoptosis Assay (Annexin V/PI Staining) Determine_EC50->Apoptosis_Assay Caspase_Assay Measure Caspase-9 Activity (Fluorometric Assay) Determine_EC50->Caspase_Assay Analyze Analyze Data & Quantify Cell Killing Efficiency Apoptosis_Assay->Analyze Caspase_Assay->Analyze

Caption: Experimental workflow for evaluating this compound efficiency.

References

Rimiducid-Based Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rimiducid-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound and the inducible Caspase-9 (iCasp9) safety switch.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as AP1903) is a synthetic homodimerizer drug. It functions as a key component of a chemically inducible dimerization (CID) system.[1][2][3] Its primary use in research and clinical applications is to activate an engineered safety switch, most commonly the inducible Caspase-9 (iCasp9) system.[1][4]

The iCasp9 system consists of a modified human Caspase-9 protein fused to a drug-binding domain derived from the human FK506-binding protein (FKBP). This compound is designed to bind with high affinity to this specific FKBP domain. When this compound is introduced, it crosslinks two of these modified iCasp9 molecules, inducing their dimerization. This dimerization activates the Caspase-9, which in turn initiates the downstream apoptotic cascade, leading to the rapid and targeted death of the cells expressing the iCasp9 transgene. This system is frequently incorporated into cellular therapies like CAR-T cells to provide a mechanism for eliminating the engineered cells in case of severe toxicity.

cluster_cell iCasp9-Expressing Cell iCasp9_1 iCasp9 Monomer Dimerization Dimerization & Activation iCasp9_1->Dimerization iCasp9_2 iCasp9 Monomer iCasp9_2->Dimerization This compound This compound (AP1903) This compound->Dimerization Binds to iCasp9 Caspase3 Caspase-3 Activation Dimerization->Caspase3 Initiates Cascade Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of this compound-induced apoptosis.

Troubleshooting Guides

Issue 1: Incomplete or Inefficient Cell Killing

Q2: I treated my iCasp9-expressing cells with this compound, but I'm not seeing the expected level of cell death. What could be the issue?

Several factors can contribute to incomplete or inefficient cell killing. Here are some common culprits and troubleshooting steps:

  • Low Transgene Expression: The efficacy of the iCasp9 system is highly dependent on the expression level of the iCasp9 transgene. Cells with low or intermediate levels of iCasp9 may not undergo apoptosis efficiently upon this compound administration.

    • Solution: When generating your cell line, sort for high-expressing cells using a co-expressed marker gene (like a truncated CD19). Periodically check the expression level of the transgene, as it can decrease over time in culture.

  • Suboptimal this compound Concentration: The concentration of this compound is critical for effective dimerization of iCasp9.

    • Solution: Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line. A common starting point for in vitro experiments is in the nanomolar range.

  • Cell-Type Specific Resistance: Some cell lines may be inherently more resistant to Caspase-9 mediated apoptosis due to the differential expression of downstream apoptotic machinery or anti-apoptotic proteins. There have been anecdotal reports of reduced efficacy in cell lines such as MEFs and K562s.

    • Solution: If you suspect cell-type specific resistance, you can try to sensitize the cells to apoptosis using other agents in combination with this compound, though this should be done with careful controls. It is also important to confirm that the downstream components of the apoptotic pathway (e.g., Caspase-3) are functional in your cell line.

  • Transgene Silencing: Long-term culture can sometimes lead to the silencing of the transgene through mechanisms like DNA methylation of the promoter driving iCasp9 expression.

    • Solution: If you suspect transgene silencing, you can treat the cells with a demethylating agent like 5-azacytidine to see if it restores sensitivity to this compound. However, this is a complex issue and may require re-deriving the cell line.

cluster_workflow Troubleshooting Incomplete Killing Start Incomplete Cell Killing Observed CheckExpression 1. Verify iCasp9 Expression (e.g., Flow Cytometry for marker) Start->CheckExpression OptimizeDose 2. Optimize this compound Concentration (Dose-Response) CheckExpression->OptimizeDose AssessApoptosis 3. Confirm Downstream Apoptotic Pathway Integrity OptimizeDose->AssessApoptosis ConsiderSilencing 4. Investigate Transgene Silencing (e.g., Methylation) AssessApoptosis->ConsiderSilencing End Resolution ConsiderSilencing->End

Workflow for troubleshooting incomplete cell killing.
Quantitative Data on this compound Efficacy

The following table summarizes reported this compound concentrations and their effects in various experimental setups.

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
iCasp9M-transduced EBV-CTLs10 nMNot specified>99% elimination of high-expressing cells
iCasp9-transduced T cells (clinical)0.4 mg/kg (in vivo)30 minutes85-95% depletion of circulating CD3+CD19+ T cells
CD19.CAR-T cells with iC9 (clinical)Not specified4 hours~60% reduction in circulating CAR-T cells
CD19.CAR-T cells with iC9 (clinical)Not specified24 hours>90% reduction in circulating CAR-T cells
FGFR4 CAR-T cells with iCasp916 nM16 hoursSignificant induction of apoptosis
Issue 2: Variability in Experimental Results

Q3: I'm observing high variability between my experimental replicates. What could be the cause?

High variability can stem from several sources in this compound-based experiments.

  • Inconsistent Cell Culture Practices: Variations in cell density, passage number, and overall cell health can significantly impact the outcome.

    • Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase when you start the experiment.

  • Uneven this compound Distribution: Improper mixing of this compound in the culture medium can lead to uneven exposure of cells.

    • Solution: Ensure thorough mixing of the this compound solution before and after adding it to the cell culture wells.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of this compound and other media components.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Basal Activity of iCasp9: While designed to have low basal activity, some iCasp9 constructs might exhibit a low level of dimerizer-independent signaling, potentially affecting cell viability and leading to variability over time.

    • Solution: Use an optimized iCasp9 construct with minimal basal activity. Regularly monitor the viability of your untreated iCasp9-expressing cells to check for any signs of increased spontaneous apoptosis.

Experimental Protocols

Q4: Can you provide a general protocol for an in vitro this compound-induced cell killing assay?

This protocol provides a general framework. You will need to optimize parameters such as cell seeding density, this compound concentration, and incubation time for your specific cell line.

Materials:

  • iCasp9-expressing cells and a corresponding parental cell line (negative control).

  • Complete cell culture medium.

  • This compound (AP1903).

  • 96-well cell culture plates.

  • Reagents for a viability assay (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density. Include wells for untreated controls, vehicle controls (if this compound is dissolved in a solvent like DMSO), and your experimental conditions.

    • Allow the cells to adhere and recover for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • After the incubation period, assess cell viability using your chosen method. Follow the manufacturer's instructions for the viability assay.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Q5: How can I assess apoptosis using flow cytometry after this compound treatment?

Flow cytometry is a powerful tool for quantifying apoptosis. A common method is to use Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

Materials:

  • This compound-treated and control cells.

  • Annexin V staining kit (containing Annexin V conjugate, a viability dye, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest both adherent and floating cells from your culture vessel.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the provided binding buffer.

  • Staining:

    • Add the Annexin V conjugate and the viability dye to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible after staining.

    • The results will allow you to distinguish between:

      • Live cells: Annexin V-negative and viability dye-negative.

      • Early apoptotic cells: Annexin V-positive and viability dye-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.

cluster_protocol Flow Cytometry for Apoptosis Start Harvest and Wash Cells Stain Stain with Annexin V and Viability Dye Start->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Results Quantify Live, Early Apoptotic, and Late Apoptotic/Necrotic Cells Analyze->Results

Flow cytometry protocol for apoptosis analysis.

Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for your own experimental validation and optimization. Always refer to the specific product datasheets and relevant scientific literature for detailed instructions and safety information.

References

Rimiducid Technical Support Center: Impact on T-Cell Exhaustion Markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Rimiducid on T-cell exhaustion markers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (also known as AP1903) is a small molecule dimerizer agent. Its primary function is to act as a safety switch for cells, typically T-cells, that have been genetically engineered to express an inducible caspase-9 (iC9) construct. The iC9 protein is a fusion of a human caspase-9 domain and a modified FK-binding protein. When this compound is administered, it binds to the FK-binding protein domains, causing them to dimerize.[1][2] This dimerization activates the caspase-9, which in turn initiates the downstream caspase cascade, leading to rapid apoptosis (programmed cell death) of the iC9-expressing cells.[2][3][4] This system is primarily used in cell therapies, such as CAR-T, to eliminate the engineered cells in case of severe toxicity.

Q2: Does this compound directly impact T-cell exhaustion markers like PD-1, LAG-3, or TIM-3?

Currently, there is no direct published evidence to suggest that this compound modulates the expression of classical T-cell exhaustion markers such as PD-1, LAG-3, or TIM-3 on either the target iC9-expressing T-cells or bystander T-cells. The primary and well-documented effect of this compound on iC9-modified T-cells is the induction of apoptosis, leading to their depletion.

Q3: Are there any known effects of this compound on bystander or native T-cell populations?

Yes, there is some evidence suggesting that this compound may have an effect on the differentiation of native T-cell populations in vitro. One study found that treatment of human peripheral blood mononuclear cells (PBMCs) with this compound in the presence of CD3/CD28 stimulation led to changes in the CD4+ T-cell compartment. Specifically, an increase in the percentage of helper T-cells (CD4+) and naive helper T-cells was observed, alongside a decrease in central memory and terminally differentiated helper T-cells. The study reported no significant effect on the prevalence or differentiation of cytotoxic (CD8+) T-cells.

Q4: My iC9-T-cells are not dying after this compound administration. What are the possible causes and troubleshooting steps?

Several factors could contribute to the lack of apoptosis in iC9-T-cells following this compound treatment. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Q5: How can I assess T-cell exhaustion in my experimental system?

Assessing T-cell exhaustion typically involves a multi-parametric approach, including flow cytometry to measure the expression of inhibitory receptors, cytokine production assays, and proliferation assays. A detailed experimental protocol is provided in this guide.

Quantitative Data Summary

The following table summarizes the reported in vitro effects of this compound on bystander human T-cell differentiation subsets when co-stimulated with anti-CD3/CD28.

T-Cell SubsetThis compound Treatment Effect
CD4+ Helper T-Cells
Overall CD4+ PercentageIncreased
Naive CD4+ T-CellsIncreased
Central Memory CD4+ T-CellsDecreased
Terminally Differentiated CD4+ T-CellsDecreased
CD8+ Cytotoxic T-Cells
Overall CD8+ PercentageNo significant effect
Differentiation SubsetsNo significant effect

Signaling Pathways and Experimental Workflows

Rimiducid_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AP1903) iCasp9_monomer iCasp9 (inactive monomer) This compound->iCasp9_monomer Binds and dimerizes iCasp9_dimer Dimerized iCasp9 (active) Caspase3 Pro-Caspase-3 iCasp9_dimer->Caspase3 Cleaves and activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Initiates

Caption: this compound-induced apoptosis signaling pathway.

T_Cell_Exhaustion_Workflow T_Cell_Isolation Isolate T-Cells (e.g., from PBMCs) Experimental_Groups Set up Experimental Groups: - Control - Stimulated Control - Stimulated + this compound T_Cell_Isolation->Experimental_Groups Incubation Incubate for desired time points Experimental_Groups->Incubation Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting Staining Stain for Surface Markers (CD3, CD4, CD8, PD-1, LAG-3, TIM-3, etc.) Cell_Harvesting->Staining Fix_Perm Fixation and Permeabilization (for intracellular markers) Staining->Fix_Perm Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry For surface markers only Intracellular_Staining Intracellular Staining (e.g., Ki-67, IFN-γ, TNF-α) Fix_Perm->Intracellular_Staining Intracellular_Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing T-cell exhaustion markers.

Experimental Protocols

Protocol: In Vitro Assessment of T-Cell Exhaustion Markers by Flow Cytometry

This protocol provides a general framework for assessing the expression of T-cell exhaustion markers on human T-cells following treatment with this compound.

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)

  • Human CD3/CD28 T-cell activator beads or soluble antibodies

  • Recombinant human IL-2

  • This compound (AP1903)

  • DMSO (vehicle control)

  • FACS buffer (PBS with 2% FBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies for flow cytometry (see table below for a suggested panel)

  • Fixation/Permeabilization buffer

  • Intracellular staining buffer

Suggested Flow Cytometry Panel:

TargetFluorochromePurpose
Viability Dyee.g., Zombie AquaExclude dead cells
CD3e.g., BUV395T-cell lineage marker
CD4e.g., APC-H7Helper T-cell marker
CD8e.g., PerCP-Cy5.5Cytotoxic T-cell marker
PD-1 (CD279)e.g., PEExhaustion marker
LAG-3 (CD223)e.g., BV605Exhaustion marker
TIM-3 (CD366)e.g., BV786Exhaustion marker
Ki-67e.g., FITCProliferation marker (intracellular)
IFN-γe.g., PE-Cy7Effector cytokine (intracellular)

2. Procedure:

  • Cell Culture and Stimulation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI medium.

    • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Set up experimental conditions:

      • Unstimulated control (cells only)

      • Stimulated control (cells + anti-CD3/CD28 activator + IL-2)

      • This compound group (cells + anti-CD3/CD28 activator + IL-2 + this compound at desired concentration)

      • Vehicle control (cells + anti-CD3/CD28 activator + IL-2 + DMSO)

    • Incubate cells at 37°C and 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Staining:

    • Harvest cells and wash with FACS buffer.

    • Stain with fixable viability dye according to the manufacturer's protocol.

    • Wash cells with FACS buffer.

    • Perform surface staining with the antibody cocktail (CD3, CD4, CD8, PD-1, LAG-3, TIM-3) for 30 minutes at 4°C in the dark.

    • Wash cells with FACS buffer.

    • For intracellular staining, fix and permeabilize the cells using a commercial kit.

    • Wash cells with permeabilization buffer.

    • Perform intracellular staining with antibodies against Ki-67 and IFN-γ for 30 minutes at 4°C in the dark.

    • Wash cells with permeabilization buffer and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD3+ T-cells. Further, gate on CD4+ and CD8+ populations to analyze the expression of exhaustion markers on each subset.

Troubleshooting Guide

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: No/low apoptosis in iC9-T-cells after this compound treatment Cause1 Inefficient iC9 Transgene Expression Problem->Cause1 Cause2 This compound Degradation or Incorrect Concentration Problem->Cause2 Cause3 Cell State (Quiescent vs. Activated) Problem->Cause3 Cause4 Assay Timing Problem->Cause4 Solution1 Verify iC9 expression by flow cytometry or Western blot. Enrich for iC9-positive cells if necessary. Cause1->Solution1 Check Solution2 Use fresh this compound stock. Perform a dose-response curve to determine optimal concentration. Cause2->Solution2 Verify Solution3 Ensure T-cells are activated, as iC9 expression and sensitivity can be higher in activated cells. Cause3->Solution3 Consider Solution4 Assess apoptosis at multiple time points (e.g., 4, 12, 24 hours) as kinetics can vary. Cause4->Solution4 Optimize

Caption: Troubleshooting guide for this compound experiments.

References

Stability of Rimiducid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of rimiducid in cell culture media, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AP1903, is a synthetic, lipid-permeable small molecule designed to act as a chemical inducer of dimerization (CID).[1][2] It functions by binding to specifically engineered protein domains, typically derived from the FK506-binding protein (FKBP) or caspase-9, which are genetically fused to a target protein of interest.[2][3][4] This binding event brings two of the engineered proteins together (dimerization), which in turn activates a downstream signaling cascade. A common application is in "suicide gene" therapy, where this compound is used to dimerize and activate an inducible caspase-9 (iCasp9), leading to rapid apoptosis of the cells expressing this construct. This system provides a safety switch to eliminate therapeutic cells, such as CAR-T cells, in case of adverse events.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage of this compound is critical to maintain its activity. Recommendations for storage of the solid compound and its stock solutions are summarized below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse fresh DMSO as moisture can reduce solubility.

Q3: How should I prepare this compound stock and working solutions?

This compound is soluble in DMSO and ethanol but is insoluble in water. For cell culture experiments, a stock solution in DMSO is typically prepared and then diluted into the aqueous cell culture medium to the final desired concentration.

Table 2: Preparation of this compound Stock Solution

SolventMaximum Concentration
DMSO~100 mg/mL (~70.84 mM)
Ethanol~100 mg/mL

For the preparation of working solutions, it is crucial to note that some sources state the compound is unstable in solution and recommend that freshly prepared solutions be used for optimal results. For in vivo studies, it is advised that the final diluted solution be used immediately after preparation.

Troubleshooting Guide

Issue 1: I am not observing the expected biological effect of this compound in my cell culture experiments.

  • Potential Cause 1: Degradation of this compound. this compound is reported to be unstable in aqueous solutions. If the working solution was prepared and stored for an extended period before use, the compound may have degraded.

    • Solution: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to your cells.

  • Potential Cause 2: Improperly stored stock solution. Repeated freeze-thaw cycles or prolonged storage of stock solutions at -20°C can lead to a loss of potency.

    • Solution: Aliquot your DMSO stock solution into single-use volumes and store them at -80°C for long-term use. For shorter-term storage (up to one month), -20°C is acceptable.

  • Potential Cause 3: Suboptimal final concentration. The effective concentration of this compound can be very low, with an EC50 of approximately 0.1 nM for inducing apoptosis in some systems.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and engineered construct.

Issue 2: I am observing precipitation when I dilute my this compound stock solution into the cell culture medium.

  • Potential Cause: Low solubility in aqueous media. this compound is insoluble in water. Adding a high concentration of the DMSO stock solution directly to the aqueous medium can cause the compound to precipitate out of solution.

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain the solubility of this compound and to avoid solvent-induced cytotoxicity. Perform serial dilutions of your stock solution in cell culture medium to reach the final desired concentration. Gentle mixing during dilution can also help.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound under specific experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Sterile, conical tubes

  • 37°C incubator with 5% CO₂

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometry)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare two sets of working solutions by diluting the stock solution in:

    • Cell culture medium without FBS to a final concentration of 10 µM.

    • Cell culture medium with your desired percentage of FBS (e.g., 10%) to a final concentration of 10 µM.

  • Incubation:

    • Dispense aliquots of each working solution into sterile tubes.

    • Collect a sample from each tube at time point 0 (immediately after preparation).

    • Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.

    • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and analyze them by a validated HPLC method to determine the concentration of this compound.

    • A standard curve of this compound in the corresponding medium should be prepared to accurately quantify the remaining compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • Calculate the half-life (t₁/₂) of this compound in each condition.

Visualizations

Rimiducid_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (AP1903) FKBP1 Engineered FKBP Domain 1 This compound->FKBP1 Enters cell and binds FKBP2 Engineered FKBP Domain 2 This compound->FKBP2 Binds Dimerized_Complex Dimerized Complex FKBP1->Dimerized_Complex Binds FKBP2->Dimerized_Complex Binds Downstream_Signaling Downstream Signaling (e.g., Caspase Activation) Dimerized_Complex->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: this compound-induced dimerization and signaling pathway.

Stability_Workflow Prep_Stock 1. Prepare this compound Stock Solution (DMSO) Prep_Work 2. Prepare Working Solutions in Cell Culture Media (+/- FBS) Prep_Stock->Prep_Work Incubate 3. Incubate at 37°C Prep_Work->Incubate Sample 4. Collect Samples at Time Points Incubate->Sample Store 5. Store Samples at -80°C Sample->Store Analyze 6. Analyze by HPLC Store->Analyze Data 7. Calculate % Remaining and Half-life Analyze->Data

Caption: Experimental workflow for assessing this compound stability.

References

Best practices for storing and handling Rimiducid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Rimiducid (also known as AP1903), a chemical inducer of dimerization (CID). It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a lipid-permeable, synthetic homodimerizer that selectively binds to a mutated version of the human FK506 binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12v36). It has a significantly lower affinity for the wild-type FKBP12, minimizing off-target effects. This compound's primary function is to crosslink two FKBP12v36 domains that are fused to specific proteins of interest, thereby inducing their dimerization and activating downstream signaling pathways. A common application is in the activation of an inducible caspase-9 (iCasp9) safety switch in genetically engineered cells like CAR-T cells. Dimerization of iCasp9 triggers the apoptotic cascade, leading to the selective elimination of the modified cells.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, but the general guidelines are summarized below.

Q3: How should I prepare this compound stock solutions?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but insoluble in water.[4] It is recommended to prepare a concentrated stock solution in DMSO.

Q4: What is the stability of this compound in different forms?

The stability of this compound depends on its form (powder vs. solution) and storage conditions.

Q5: What are the key safety precautions when handling this compound?

While this compound is considered bio-inert in the absence of the FKBP12v36 mutant protein, it is essential to follow standard laboratory safety practices. As with any chemical compound, handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Avoid direct contact with skin and eyes, and do not ingest or inhale the compound. In case of accidental contact, wash the affected area thoroughly with water.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark, and tightly sealed container.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
(e.g., DMSO)-20°CUp to 1 monthFor shorter-term storage of working solutions.

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO10070.84
Ethanol10070.84

Data sourced from multiple suppliers and may vary slightly.

Experimental Protocols

Protocol 1: In Vitro Induction of Apoptosis using this compound

This protocol describes a general method for inducing apoptosis in cells engineered to express an iCasp9-FKBP12v36 fusion protein.

Materials:

  • Cells expressing the iCasp9-FKBP12v36 construct

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the engineered cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (a typical starting range is 0.1 nM to 100 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Apoptosis Analysis:

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low induction of apoptosis/signaling after this compound treatment. 1. Low or no expression of the FKBP12v36 fusion protein. - Verify the expression of the fusion protein by Western blot or flow cytometry (if a tag is present).- If expression is low, consider re-transducing/re-transfecting your cells or selecting for high-expressing clones.
2. Inactive this compound. - Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.- Test a fresh aliquot of this compound.- Verify the concentration of your stock solution.
3. Incorrect this compound concentration. - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1000 nM). The optimal concentration can be cell-type dependent.
4. Insufficient incubation time. - Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to determine the optimal treatment duration.
5. Cell line is resistant to apoptosis. - Confirm that the downstream apoptotic machinery is intact in your cell line.- Use a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.
High background apoptosis in the vehicle control. 1. High concentration of DMSO. - Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.1%).
2. Unhealthy cells. - Ensure cells are healthy, within a low passage number, and free from contamination before starting the experiment.
High variability between replicate wells. 1. Uneven cell seeding. - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.
2. Pipetting errors. - Be careful and consistent with pipetting techniques, especially with small volumes.
Inconsistent results in vivo. 1. Poor bioavailability or distribution of this compound. - Optimize the route of administration and formulation. For in vivo studies, this compound can be diluted in saline.- Consider using a different delivery vehicle if solubility or stability is an issue.
2. Rapid clearance of this compound. - Adjust the dosing frequency based on the pharmacokinetic profile of this compound if known.

Visualizations

Rimiducid_Signaling_Pathway This compound This compound (AP1903) FKBP12v36 FKBP12v36 Fusion Protein This compound->FKBP12v36 Binds iCasp9_dimer Dimerized iCasp9 FKBP12v36->iCasp9_dimer Dimerizes Caspase3 Caspase-3 iCasp9_dimer->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Caption: General experimental workflow for in vitro apoptosis induction.

References

Validation & Comparative

A Comparative Guide to Suicide Gene Systems in CAR-T Cell Therapy: Rimiducid vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to control chimeric antigen receptor (CAR)-T cell activity in vivo is a critical safety consideration. Suicide gene systems offer a fail-safe mechanism to eliminate CAR-T cells in the event of severe toxicity. This guide provides an objective comparison of the Rimiducid-activated inducible Caspase-9 (iCasp9) system with other prominent suicide gene technologies, supported by experimental data and detailed methodologies.

Introduction to Suicide Gene Systems in CAR-T Therapy

CAR-T cell therapy has revolutionized the treatment of certain hematological malignancies. However, life-threatening toxicities such as cytokine release syndrome (CRS) and neurotoxicity remain significant challenges[1]. Suicide genes are genetically encoded safety switches that can be introduced into CAR-T cells to allow for their selective depletion upon administration of a specific activating agent. An ideal suicide gene system should be non-immunogenic, highly efficient, and rapid-acting, with a readily available and non-toxic activator. This guide focuses on a comparative analysis of four key suicide gene systems: this compound/iCasp9, Herpes Simplex Virus thymidine kinase (HSV-tk), and truncated Epidermal Growth Factor Receptor (EGFRt).

Comparison of Suicide Gene Systems

The choice of a suicide gene system can significantly impact the safety and overall therapeutic profile of a CAR-T cell product. The following sections and tables provide a detailed comparison of the key attributes of the this compound/iCasp9, HSV-tk, and EGFRt systems.

Mechanism of Action

This compound/iCasp9: This system utilizes a modified human Caspase-9 protein fused to a drug-binding domain. The small molecule dimerizer, this compound (also known as AP1903), crosslinks the iCasp9 molecules, leading to the activation of the downstream caspase cascade and rapid induction of apoptosis[2][3].

HSV-tk: The Herpes Simplex Virus thymidine kinase gene is introduced into the CAR-T cells. The prodrug ganciclovir (GCV) is administered, which is phosphorylated by HSV-tk into a toxic triphosphate form. This toxic metabolite incorporates into the DNA of dividing cells, inhibiting DNA synthesis and leading to cell death[4].

EGFRt: A truncated, non-functional form of the human EGFR protein is co-expressed on the surface of CAR-T cells. The clinically approved monoclonal antibody, cetuximab, is administered and binds to EGFRt, triggering elimination of the CAR-T cells through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Quantitative Performance Data

The following table summarizes the key performance characteristics of each suicide gene system based on available preclinical and clinical data.

FeatureThis compound/iCasp9HSV-tkEGFRt
Activator This compound (AP1903)Ganciclovir (GCV)Cetuximab
Mechanism Dimerization-induced apoptosisInhibition of DNA synthesisAntibody-dependent cellular cytotoxicity (ADCC) & Complement-dependent cytotoxicity (CDC)
Speed of Action Rapid (apoptosis within hours)Slower (requires cell division, takes days)Moderate to slow (dependent on immune effector cell availability)
Efficiency High (>90% depletion)High in proliferating cellsVariable, can be incomplete
Origin HumanViral (Herpes Simplex Virus)Human
Immunogenicity LowPotential for immunogenicityLow
Clinical Status Investigated in clinical trials (e.g., BPX-601, BPX-603); some trials discontinued due to toxicityClinically testedUsed in clinical trials as a safety switch and marker

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

Rimiducid_iCasp9_Pathway cluster_cell CAR-T Cell iCasp9_monomer iCasp9 (monomer) iCasp9_dimer Dimerized iCasp9 iCasp9_monomer->iCasp9_dimer This compound Caspase3 Caspase-3 iCasp9_dimer->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound

This compound/iCasp9 Signaling Pathway

HSV_tk_Pathway cluster_cell CAR-T Cell HSV_tk HSV-tk GCV_MP GCV-monophosphate HSV_tk->GCV_MP Phosphorylation GCV_TP GCV-triphosphate GCV_MP->GCV_TP Cellular Kinases DNA_synthesis DNA Synthesis GCV_TP->DNA_synthesis Incorporation & Inhibition Cell_Death Cell Death DNA_synthesis->Cell_Death GCV Ganciclovir (GCV)

HSV-tk/Ganciclovir Signaling Pathway

EGFRt_Pathway cluster_outside Extracellular cluster_cell CAR-T Cell Cetuximab Cetuximab EGFRt EGFRt Cetuximab->EGFRt NK_cell NK Cell / Macrophage ADCC ADCC NK_cell->ADCC Induces EGFRt->NK_cell Fc Receptor Binding

EGFRt/Cetuximab Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis T_cell_isolation T-cell Isolation Lentiviral_transduction Lentiviral Transduction (CAR + Suicide Gene) T_cell_isolation->Lentiviral_transduction CAR_T_expansion CAR-T Expansion Lentiviral_transduction->CAR_T_expansion Cytotoxicity_assay In Vitro Cytotoxicity Assay (Co-culture with target cells) CAR_T_expansion->Cytotoxicity_assay Flow_cytometry Flow Cytometry (Apoptosis/Viability Analysis) Cytotoxicity_assay->Flow_cytometry Tumor_model Establish Tumor Model (e.g., NSG mice) CAR_T_infusion CAR-T Cell Infusion Tumor_model->CAR_T_infusion Activator_admin Activator Administration (this compound/GCV/Cetuximab) CAR_T_infusion->Activator_admin Tumor_monitoring Tumor Burden Monitoring Activator_admin->Tumor_monitoring CAR_T_persistence CAR-T Persistence Analysis Activator_admin->CAR_T_persistence

General Experimental Workflow

Experimental Protocols

Lentiviral Transduction of Primary T Cells
  • T-cell Isolation and Activation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs). Activate T cells using anti-CD3/CD28 antibodies.

  • Lentiviral Vector Preparation: Produce high-titer lentiviral vectors encoding the CAR and the respective suicide gene (iCasp9, HSV-tk, or EGFRt).

  • Transduction: Add the lentiviral vector to the activated T cells at a multiplicity of infection (MOI) of 10.

  • Expansion: Culture and expand the transduced CAR-T cells in the presence of IL-2, IL-7, and IL-15 for 10-14 days.

  • Confirmation: Confirm CAR and suicide gene expression via flow cytometry.

In Vitro Cytotoxicity Assay
  • Cell Preparation: Co-culture the CAR-T cells (effector cells) with target tumor cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Activator Addition: Add the respective activating agent (this compound, Ganciclovir, or Cetuximab with immune effector cells) to the co-culture.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 24, 48 hours).

  • Analysis: Assess target cell lysis and CAR-T cell apoptosis/viability using flow cytometry (e.g., Annexin V/7-AAD staining) or a luminescence-based assay.

In Vivo Animal Model for Suicide Gene Evaluation
  • Tumor Engraftment: Engraft immunodeficient mice (e.g., NSG mice) with human tumor cells.

  • CAR-T Cell Infusion: Once tumors are established, intravenously infuse the CAR-T cells.

  • Treatment: After a defined period to allow for CAR-T cell expansion and anti-tumor activity, administer the suicide gene activator.

  • Monitoring: Monitor tumor growth/regression using bioluminescence imaging or caliper measurements.

  • Analysis: At the end of the study, analyze peripheral blood and tissues for the presence and persistence of CAR-T cells via flow cytometry or qPCR.

Conclusion

The selection of a suicide gene system is a critical decision in the development of safer CAR-T cell therapies. The this compound/iCasp9 system offers the advantage of rapid, direct induction of apoptosis and low immunogenicity due to its human origin. In contrast, the widely studied HSV-tk system is effective but slower and carries a risk of immunogenicity. The EGFRt system provides a non-immunogenic alternative that leverages a clinically approved antibody, though its efficacy can be variable and dependent on the host's immune system. The quantitative data and experimental protocols provided in this guide offer a framework for the objective comparison of these systems, aiding in the selection of the most appropriate safety switch for a given therapeutic application. Recent clinical trial discontinuations for a this compound-based GoCAR-T product due to toxicity highlight the importance of careful dose and schedule optimization for any potent cellular therapy, even those equipped with a safety switch.

References

Validating Rimiducid-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of targeted cell death mechanisms is paramount. This guide provides an objective comparison of Annexin V staining for the validation of Rimiducid-induced apoptosis, supported by experimental data, and contrasts its performance with alternative methodologies.

This compound (also known as AP1903) is a small molecule dimerizing drug designed to activate an inducible caspase-9 (iC9) "safety switch" engineered into therapeutic cells, such as CAR-T cells.[1][2][3] This system provides a method for rapidly inducing apoptosis in these cells to manage treatment-related toxicities.[1][2] Validating the efficacy and specificity of this induced apoptosis is a critical step in the preclinical and clinical development of such therapies. Annexin V staining is a widely adopted method for this purpose.

Annexin V Staining for the Detection of this compound-Induced Apoptosis

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, which are excluded from live cells with intact membranes, Annexin V staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

This compound-Induced Apoptosis Signaling Pathway

This compound acts by binding to a modified FK506-binding protein (FKBP) domain fused to the caspase-9 protein within the engineered iC9 T-cells. This binding event induces dimerization of the caspase-9 molecules, leading to their activation. Activated caspase-9 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

This compound-Induced Apoptosis Pathway This compound This compound (AP1903) iCasp9 iCaspase-9 (inactive monomer) This compound->iCasp9 Binds to FKBP domain Dimerized_iCasp9 Dimerized iCaspase-9 (active) iCasp9->Dimerized_iCasp9 Dimerization Procaspase3 Procaspase-3 Dimerized_iCasp9->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound-induced apoptosis signaling pathway.

Experimental Data: this compound-Induced Apoptosis Validated by Annexin V

Studies have demonstrated the effectiveness of Annexin V staining in quantifying the apoptotic effects of this compound on iCaspase-9-expressing cells.

Cell LineTreatmentPercentage of Apoptotic Cells (Annexin V+/7-AAD-)Percentage of Necrotic/Late Apoptotic Cells (Annexin V+/7-AAD+)Reference
iCasp9-transduced T cells10 nM this compound (CID), overnight64%32%
iCasp9-transduced Jurkat cells10 nM this compound (CID), 8 hours57.2% ± 18.9%Not specified
iCasp9-transduced MT-2 cells10 nM this compound (CID), 8 hours57.9% ± 11.9%Not specified

Comparison of Apoptosis Detection Methods

While Annexin V staining is a robust method for detecting early apoptosis, a comprehensive validation strategy often involves a multi-faceted approach. Below is a comparison of Annexin V staining with other common techniques for detecting apoptosis.

MethodPrincipleStage of Apoptosis DetectedAdvantagesDisadvantages
Annexin V Staining Detects externalized phosphatidylserine on the cell surface.EarlyHigh sensitivity for early apoptosis; allows for differentiation of apoptotic and necrotic cells with a viability dye.Can also stain necrotic cells if the membrane is compromised; requires live cells for accurate analysis.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.LateCan be used on fixed cells and tissue sections; provides spatial information in tissues.May also label necrotic cells; less sensitive for very early stages of apoptosis.
Caspase Activity Assays Measures the enzymatic activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.Mid to LateProvides direct evidence of caspase cascade activation; can be quantitative.Substrate specificity can be an issue; timing is critical to capture peak activity.
Western Blot for Cleaved PARP Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.LateSpecific indicator of caspase-3/7 activity; provides information on protein levels.Less quantitative than flow cytometry-based methods; requires cell lysis.

Experimental Protocols

Annexin V Staining Protocol for this compound-Treated Cells

This protocol is adapted from methodologies used to validate iCaspase-9-mediated apoptosis.

Materials:

  • iCaspase-9 expressing cells

  • This compound (or other chemical inducer of dimerization)

  • Annexin V conjugated to a fluorochrome (e.g., FITC, PE, or APC)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture iCaspase-9 expressing cells and treat with the desired concentration of this compound (e.g., 10 nM) for the indicated time (e.g., 8 to 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add the fluorochrome-conjugated Annexin V and the viability dye to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Experimental Workflow for Annexin V Staining

Annexin V Staining Workflow cluster_0 Cell Preparation cluster_1 Staining and Analysis Treat Treat cells with this compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V and PI/7-AAD Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Experimental workflow for Annexin V staining.

Conclusion

Annexin V staining is a highly sensitive and reliable method for the validation of this compound-induced apoptosis, particularly for detecting the early stages of this programmed cell death pathway. Its ability to be multiplexed with viability dyes allows for the clear distinction between different cell populations. For a comprehensive validation of the apoptotic mechanism, it is recommended to complement Annexin V staining with methods that probe other hallmark features of apoptosis, such as caspase activation or DNA fragmentation. This multi-parametric approach provides a robust and thorough characterization of the cellular response to this compound, which is essential for the advancement of cell-based therapies incorporating safety switches.

References

A Researcher's Guide to Quantifying Gene Expression Changes Induced by Rimiducid Using Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of quantitative PCR (qPCR) with other methods for measuring gene expression following treatment with the synthetic dimerizing drug, Rimiducid. It is intended for researchers, scientists, and drug development professionals working in cell and gene therapy. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes visualizations of key biological and experimental processes.

Introduction to this compound-Mediated Gene Expression

This compound (also known as AP1903) is a small molecule chemical inducer of dimerization (CID).[1][2] It is a key component in advanced cell therapies, particularly as a safety switch in CAR-T cell therapies.[3][4][5] this compound functions by binding to and dimerizing engineered proteins, typically fusion proteins containing a modified FK506-binding protein (FKBP) domain. This dimerization event can trigger a variety of downstream signaling cascades, including apoptosis through inducible caspase-9 (iC9) systems, or controlled activation of gene expression. The ability to precisely control cellular activity and gene expression with an external agent like this compound is a significant advancement in the safety and efficacy of these powerful therapies.

Measuring the changes in gene expression following this compound administration is crucial for understanding its biological effects, optimizing dosing, and ensuring the intended therapeutic outcome. Quantitative PCR is a widely used, sensitive, and specific method for this purpose.

Signaling Pathway for this compound-Induced Activity

The following diagram illustrates a common mechanism of action for this compound, where it induces dimerization of an engineered protein to initiate a downstream signaling cascade. In this example, the dimerization of a fusion protein containing an inducible caspase-9 domain leads to apoptosis. A similar principle applies to systems where dimerization activates a transcription factor to induce gene expression.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound DimerizedProtein Dimerized Protein This compound->DimerizedProtein Binds and Dimerizes EngineeredProtein Engineered Fusion Protein (e.g., iCasp9) SignalingCascade Downstream Signaling Cascade Activated DimerizedProtein->SignalingCascade GeneExpression Target Gene Expression Altered SignalingCascade->GeneExpression

Caption: this compound-induced signal transduction pathway.

Quantitative PCR for Gene Expression Analysis

Quantitative PCR (qPCR), also known as real-time PCR, is a powerful technique for quantifying nucleic acids. It is the gold standard for targeted gene expression analysis due to its high sensitivity, specificity, and wide dynamic range. The method involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amplification is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA.

The following protocol outlines the key steps for measuring gene expression changes in response to this compound using a two-step RT-qPCR approach.

  • Cell Culture and this compound Treatment:

    • Culture cells of interest to the desired confluency (typically 70-80%).

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 6, 12, 24 hours) to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is considered pure.

    • Assess RNA integrity via gel electrophoresis or a bioanalyzer to ensure the RNA is not degraded.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. This can be done using commercially available kits.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a probe.

    • Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.

    • The expression of the target gene is normalized to the expression of the reference gene and compared to the vehicle-treated control group.

Experimental Workflow for qPCR

The diagram below outlines the experimental workflow for measuring gene expression changes using qPCR following this compound treatment.

G A Cell Culture & This compound Treatment B RNA Extraction A->B C RNA QC & Quantification B->C D Reverse Transcription (RNA to cDNA) C->D E Quantitative PCR D->E F Data Analysis (Relative Quantification) E->F

Caption: qPCR experimental workflow.

Comparison of qPCR with Alternative Gene Expression Analysis Methods

While qPCR is a robust method for targeted gene expression analysis, other techniques are available for broader, more exploratory studies. The table below compares qPCR with RNA Sequencing (RNA-Seq) and Microarrays.

FeatureQuantitative PCR (qPCR)RNA Sequencing (RNA-Seq)Microarrays
Principle Targeted amplification of specific cDNA sequences.High-throughput sequencing of the entire transcriptome.Hybridization of labeled cDNA to a pre-defined array of probes.
Discovery Power Limited to known sequences.Can identify novel transcripts, splice variants, and mutations.Limited to the probes on the array.
Dynamic Range Widest dynamic range.Broad dynamic range.More limited dynamic range due to background and saturation.
Sensitivity Very high, can detect low abundance transcripts.High, but can be limited by sequencing depth.Lower sensitivity for low abundance transcripts.
Throughput Low to medium, best for a few genes.High, can analyze the entire transcriptome.High, can analyze thousands of genes simultaneously.
Cost per Sample Low for a small number of genes.High, but decreasing.Moderate to high.
Data Analysis Relatively straightforward (ΔΔCq method).Complex, requires significant bioinformatics expertise.Established bioinformatics pipelines are available.

Quantitative Data Presentation

The following table provides an example of how to present qPCR data for the relative gene expression of a target gene after this compound treatment. The data is presented as fold change relative to a vehicle-treated control, normalized to a housekeeping gene.

TreatmentTarget Gene (Normalized Cq)Fold Change (2^-ΔΔCq)
Vehicle Control24.5 ± 0.31.0
This compound (10 nM)22.1 ± 0.25.2
This compound (50 nM)20.8 ± 0.413.4
This compound (100 nM)19.5 ± 0.332.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

Quantitative PCR is a highly reliable and sensitive method for measuring targeted gene expression changes following this compound treatment. Its ease of use and straightforward data analysis make it an excellent choice for validating the effects of this compound on specific genes of interest. For broader, discovery-based studies, RNA-Seq offers a more comprehensive view of the transcriptome. The choice of method will ultimately depend on the specific research question, budget, and available resources. By following the detailed protocols and data analysis methods outlined in this guide, researchers can confidently and accurately quantify the impact of this compound on gene expression in their experimental systems.

References

A Head-to-Head Comparison of Rimiducid and Rapamycin-Based Inducible Switches for Cellular Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of cell and gene therapy, precise control over the activity and fate of engineered cells is paramount for ensuring both safety and efficacy. Chemically Inducible Dimerization (CID) systems have emerged as a powerful tool to achieve this control, enabling researchers and clinicians to regulate cellular processes on demand. Among the most prominent CID technologies are the Rimiducid-inducible and rapamycin-based switch systems.

This guide provides an objective, data-driven comparison of these two platforms, tailored for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, performance characteristics, and key experimental data to inform the selection of the most appropriate system for specific research and therapeutic applications.

Mechanism of Action: Distinct Approaches to Cellular Control

At their core, both systems rely on a small molecule to bring two engineered protein domains into proximity, thereby triggering a downstream signaling event. However, their components and primary applications differ significantly.

This compound (AP1903): An Inducible Safety Switch

The this compound system is primarily designed as a safety switch to eliminate therapeutic cells in the event of toxicity. It utilizes the small molecule dimerizer this compound (also known as AP1903) to activate a modified form of human caspase-9 (iCasp9). This engineered iCasp9 consists of the catalytic domain of caspase-9 fused to a drug-binding domain derived from the human FK506-binding protein (FKBP12), which has been mutated (F36V) to bind this compound with high affinity but not the endogenous FK506.[1][2]

Upon administration, this compound binds to the FKBP domains, inducing dimerization of the iCasp9 molecules.[1][3] This dimerization is sufficient to activate the caspase-9 catalytic domain, initiating the apoptotic cascade and leading to the rapid and selective death of the engineered cells.[4] This provides a powerful mechanism to control adverse events such as cytokine release syndrome (CRS) or on-target, off-tumor toxicities.

Rimiducid_Signaling_Pathway cluster_cell Engineered T Cell This compound This compound (AP1903) iCasp9_monomer iCasp9 (monomer) [FKBP(F36V) - Caspase-9] This compound->iCasp9_monomer Binds to FKBP domain iCasp9_dimer iCasp9 (dimer) Activated iCasp9_monomer->iCasp9_dimer Dimerization Caspase3 Pro-Caspase-3 iCasp9_dimer->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Apoptosis

Figure 1: this compound-induced iCaspase-9 signaling pathway.

Rapamycin-Based Switches: Versatile Control of Cellular Functions

The rapamycin-based system is a more versatile tool used to control a wide range of cellular processes, including gene expression, protein localization, and signal transduction. This system utilizes the natural ability of the immunosuppressant drug rapamycin to heterodimerize two proteins: the human FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR).

In this system, FKBP and FRB domains are fused to two different proteins of interest. In the presence of rapamycin, the two fusion proteins are brought together, activating a specific function. For example, by fusing a DNA-binding domain to FKBP and a transcriptional activation domain to FRB, one can create a rapamycin-inducible gene expression system. The development of non-immunosuppressive rapamycin analogs, or "rapalogs," has sought to separate the desired dimerization effect from the off-target inhibition of mTOR.

Rapamycin_Signaling_Pathway cluster_cell Engineered Cell cluster_dimerization Dimerization Rapamycin Rapamycin FKBP_fusion Protein A - FKBP Rapamycin->FKBP_fusion Binds Dimerized_complex Protein A - FKBP Rapamycin Protein B - FRB Rapamycin->Dimerized_complex Bridges FKBP and FRB FKBP_fusion->Dimerized_complex FRB_fusion Protein B - FRB FRB_fusion->Dimerized_complex Downstream_event Downstream Event (e.g., Gene Expression) Dimerized_complex->Downstream_event Activation

Figure 2: Rapamycin-induced dimerization of FKBP and FRB domains.

Performance Comparison: A Quantitative Overview

The choice between this compound and rapamycin-based systems often depends on the specific requirements of the application, such as the desired speed of action, dose-responsiveness, and potential for off-target effects. The following tables summarize key quantitative data for each system.

Table 1: Performance Characteristics of this compound-Based Switches

ParameterValueCell Type/SystemReference
Activator This compound (AP1903)-
Mechanism Homodimerization of iCasp9-
Primary Use Safety Switch (Apoptosis Induction)CAR-T cells, T cells
Activation Kinetics >90% cell elimination within hoursT cells
Effective Concentration (EC50) ~0.1 nMEngineered cells
In Vivo Dose 0.4 mg/kgHuman
Off-Target Effects Minimal; this compound has low affinity for wild-type FKBP-
Immunogenicity Low; components are of human origin-

Table 2: Performance Characteristics of Rapamycin-Based Switches

ParameterValueCell Type/SystemReference
Activator Rapamycin, Rapalogs-
Mechanism Heterodimerization of FKBP and FRB-
Primary Use Inducible Gene Expression, Protein LocalizationVarious mammalian cells
Activation Kinetics Hours to days (for gene expression)HeLa cells, mice
Effective Concentration (EC50) ~1.2 nM (for reporter gene activation)HeLa cells
Binding Affinity (Kd) FKBP12-Rapamycin to FRB: 12 nMIn vitro
Off-Target Effects Immunosuppression, mTOR inhibition (with Rapamycin)-
Immunogenicity Low; components are of human origin-

Experimental Protocols: Validating Switch Performance

Here, we provide detailed methodologies for key experiments used to characterize the function of this compound and rapamycin-based switches.

This compound: In Vitro Apoptosis Assay Using Annexin V Staining

This protocol is designed to quantify the induction of apoptosis in iCasp9-expressing cells following treatment with this compound.

1. Cell Preparation:

  • Culture iCasp9-expressing cells (e.g., Jurkat T-cells transduced with an iCasp9-encoding vector) in appropriate media.

  • Seed 1 x 10^6 cells per well in a 6-well plate.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 24 hours. Include a vehicle-only (DMSO) control.

3. Cell Staining:

  • Harvest cells and wash twice with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

  • Quantify the percentage of apoptotic cells in each treatment group.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Seed iCasp9+ Cells treatment Treat with this compound (0.1-100 nM, 24h) start->treatment staining Stain with Annexin V-FITC & PI treatment->staining analysis Flow Cytometry Analysis staining->analysis end Quantify Apoptosis analysis->end

References

Rimiducid's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Other FKBP Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of rimiducid with other well-characterized ligands of the FK506-binding protein (FKBP) family. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Introduction to this compound and FKBP Ligands

This compound (also known as AP1903) is a synthetic, lipid-permeable homodimerizer designed to specifically interact with a mutated form of the human FKBP12 protein, namely the F36V variant (Fv). This targeted approach is central to its application in chemically-induced dimerization (CID) systems, which are instrumental in regulating the activity of genetically modified proteins in a controlled manner. A key application of this compound is in cellular therapies, such as CAR-T cells, where it acts as a safety switch to trigger apoptosis of the engineered cells if severe toxicity occurs.[1]

The FKBP family of proteins are highly conserved and ubiquitously expressed peptidyl-prolyl isomerases that play crucial roles in various cellular processes, including protein folding, signal transduction, and immunosuppression. Natural products like FK506 (Tacrolimus) and Rapamycin (Sirolimus) are well-known ligands for the wild-type FKBP12. These ligands exert their immunosuppressive effects by forming a complex with FKBP12, which then inhibits calcineurin and the mammalian target of rapamycin (mTOR), respectively.[2][3] Given the critical roles of endogenous FKBPs, the selectivity of synthetic ligands like this compound is paramount to minimize off-target effects.

Comparative Binding Affinity of FKBP Ligands

The selectivity of this compound for the engineered F36V mutant of FKBP12 over its wild-type counterpart and other FKBP isoforms is a critical feature of its design. The following table summarizes the binding affinities (Kd or Ki) of this compound and other common FKBP ligands for various FKBP isoforms.

LigandTarget FKBP IsoformBinding Affinity (Kd/Ki/IC50)Fold Selectivity (vs. WT FKBP12)Reference
This compound (AP1903) FKBP12 (F36V Mutant) ~0.094 nM (Kd) ~713x higher than WT [4]
Wild-Type FKBP12 ~67 nM (Kd) 1 [4]
Wild-Type FKBP12 Negligible binding (IC50 > 10,000 nM in competition assay) N/A
F36V-FKBP 5 nM (IC50 in competition assay) >2000x higher than WT
Rapamycin Wild-Type FKBP12Not specified in provided resultsN/A
FKBP513.7 ± 0.9 nM (Ki)N/A
FKBP524.2 ± 0.7 nM (Ki)N/A
FK506 (Tacrolimus) Wild-Type FKBP12Not specified in provided resultsN/A
FKBP51104 ± 14 nM (Ki)N/A
FKBP5223 ± 3 nM (Ki)N/A

Experimental Protocols for Binding Affinity Determination

The quantitative data presented above are typically determined using biophysical assays that measure the interaction between a ligand and a protein. Below are detailed methodologies for key experiments cited.

Fluorescence Polarization (FP) Competition Assay

This assay is a common method to determine the binding affinity of an unlabeled ligand by measuring its ability to displace a fluorescently labeled ligand from a protein.

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled competitor ligand will displace the fluorescent ligand, causing a decrease in polarization.

Protocol Outline:

  • Reagent Preparation:

    • Purified recombinant FKBP protein (wild-type or mutant).

    • Fluorescently labeled FKBP ligand (e.g., fluoro-FK506).

    • Unlabeled competitor ligand (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 25 mM HEPES-NaOH, 100 mM NaCl, 5 mM β-mercaptoethanol, pH 8.0).

  • Assay Procedure:

    • In a microplate, incubate a fixed, subsaturating concentration of the FKBP protein with a fixed concentration of the fluorescent ligand (e.g., 2.5 nM fluoro-FK506) for 30 minutes.

    • Add serial dilutions of the unlabeled competitor ligand to the wells.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.

    • The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the competitor ligand.

Alternative Methodologies
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. It allows for the real-time measurement of association and dissociation rates, from which the binding affinity (Kd) can be calculated.

Signaling Pathways and Visualization

Understanding the signaling pathways in which FKBP proteins are involved is crucial for predicting the potential on- and off-target effects of FKBP ligands.

This compound-Mediated Dimerization

This compound is designed to have minimal interaction with endogenous signaling pathways. Its primary function is to crosslink engineered proteins containing the FKBP12-F36V domain, leading to the activation of a desired cellular process, such as apoptosis via caspase-9 dimerization in safety-switch applications.

This compound This compound Dimerized_Complex Dimerized Complex This compound->Dimerized_Complex Binds to FKBP_F36V_1 Engineered Protein 1 (with FKBP12-F36V) FKBP_F36V_1->Dimerized_Complex FKBP_F36V_2 Engineered Protein 2 (with FKBP12-F36V) FKBP_F36V_2->Dimerized_Complex Downstream_Signaling Downstream Signaling Cascade Dimerized_Complex->Downstream_Signaling Activates

Caption: this compound-induced dimerization of engineered proteins.

FK506-FKBP12-Calcineurin Pathway

FK506 binds to wild-type FKBP12, and this complex then inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent T-cell activation.

FK506 FK506 FK506_FKBP12 FK506-FKBP12 Complex FK506->FK506_FKBP12 FKBP12 FKBP12 FKBP12->FK506_FKBP12 Calcineurin Calcineurin FK506_FKBP12->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates Gene_Expression Gene Expression (e.g., IL-2)

Caption: FK506-mediated inhibition of calcineurin signaling.

Rapamycin-FKBP12-mTOR Pathway

Rapamycin forms a complex with wild-type FKBP12, which then binds to and inhibits the mTORC1 complex. This inhibition disrupts downstream signaling pathways that control cell growth, proliferation, and survival.

Rapamycin Rapamycin Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12 FKBP12 FKBP12->Rap_FKBP12 mTORC1 mTORC1 Rap_FKBP12->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth

Caption: Rapamycin-mediated inhibition of mTORC1 signaling.

Conclusion

The available experimental data strongly support the high selectivity of this compound for the engineered FKBP12-F36V mutant over the wild-type protein. This specificity is a cornerstone of its utility in CID-based therapeutic and research applications, minimizing the potential for off-target effects that are a hallmark of less selective FKBP ligands like FK506 and rapamycin. While further studies are warranted to fully characterize the cross-reactivity of this compound with a broader panel of FKBP isoforms, its current profile makes it a valuable tool for applications requiring precise control over engineered cellular functions.

References

Reproducibility of Rimiducid-Induced Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the consistency of rimiducid-induced cellular ablation across different research settings, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the performance of this compound (also known as AP1903), a small molecule dimerizer used to activate an inducible caspase-9 (iCasp9) safety switch in genetically modified cells. The primary function of this system is to enable the rapid elimination of therapeutic cells, such as CAR-T cells, in the event of severe toxicities. Here, we compile and compare data from multiple independent clinical and preclinical studies to assess the reproducibility of this compound's effects across various laboratories and clinical centers.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of this compound administration as reported in different studies. The data consistently demonstrates a rapid and profound reduction in the number of iCasp9-expressing T cells, highlighting the reproducible efficacy of this safety switch.

Table 1: In Vivo Efficacy of this compound in Clinical Trials

Study/InstitutionPatient PopulationThis compound DosePrimary Outcome
Di Stasi et al. (Baylor College of Medicine)Post-haploidentical stem cell transplant with GVHD0.4 mg/kgElimination of 85% to 95% of circulating iCasp9-T cells within 30 minutes of infusion, with rapid resolution of GVHD symptoms.[1]
Foster et al. (UNC Lineberger Comprehensive Cancer Center)Refractory Acute B-cell Leukemia with CAR-T-associated neurotoxicityNot specifiedReduction of circulating CAR-T cells by nearly 60% within four hours and over 90% within 24 hours, leading to the near-elimination of toxicities within a day.[2][3]
Zhou et al. (Baylor College of Medicine)Post-haploidentical stem cell transplant with GVHDSingle doseOver 90% reduction of iCasp9-T cells in cerebrospinal fluid in a patient with VZV meningitis and acute GVHD.[1]

Table 2: In Vitro and Preclinical Efficacy of this compound

Study ContextCell TypeThis compound ConcentrationOutcome
Straathof et al. (Preclinical)iCasp9-transduced T cells10 nMA single dose killed over 99% of circulating human GFP+ T cells by day 3 in a SCID mouse-human xenograft model.[4]
Tey et al. (Preclinical)Epstein Barr virus-specific cytotoxic T lymphocytes10 nMA single 10 nM dose of the chemical inducer of dimerization (CID) killed 89–93% of transduced cells by day 7, as measured by GFP expression.
Budde et al. (Preclinical)Anti-CD20 CAR T cells expressing iCasp9Not specified90% reduction in peripheral blood CAR T cells in vivo 12 hours after CID administration on two consecutive days.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the in vitro induction of apoptosis using this compound and the subsequent analysis by flow cytometry.

Protocol 1: In Vitro this compound-Induced Apoptosis of iCasp9-Transduced T Cells

This protocol is adapted from methodologies described for the activation of the iCasp9 safety switch.

1. Cell Preparation:

  • Culture iCasp9-transduced human T cells in an appropriate T-cell medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2).
  • Plate the cells in a 24-well plate at a concentration of 1 x 10^6 cells/mL.

2. This compound Preparation and Addition:

  • Prepare a stock solution of this compound (AP1903) in a suitable solvent (e.g., ethanol).
  • Dilute the this compound stock solution in T-cell medium to a working concentration of 20 nM.
  • Add the diluted this compound solution to the cell culture wells to achieve a final concentration of 10 nM. For the control group, add an equivalent volume of the vehicle (medium with the same final concentration of the solvent).

3. Incubation:

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours. Time points for analysis can be varied (e.g., 4, 8, 12, 24 hours) to assess the kinetics of apoptosis.

4. Apoptosis Analysis:

  • Harvest the cells and proceed with an apoptosis detection method, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry (see Protocol 2).

Protocol 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)

This is a general protocol for quantifying apoptosis in cell populations.

1. Cell Harvesting and Washing:

  • Collect both adherent and suspension cells from the culture plates.
  • Centrifuge the cell suspension at 300 x g for 5 minutes.
  • Wash the cells twice with cold phosphate-buffered saline (PBS).

2. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
  • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X binding buffer to each tube.
  • Analyze the samples on a flow cytometer within one hour.
  • The cell populations can be distinguished as follows:
  • Viable cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

This compound-Induced Apoptosis Pathway

This compound acts as a chemical inducer of dimerization (CID). It binds to a modified FKBP12 domain that is fused to the human caspase-9 protein. This binding brings two molecules of the inducible caspase-9 (iCasp9) into close proximity, leading to their dimerization and activation. Activated caspase-9 then initiates a downstream signaling cascade by cleaving and activating effector caspases, such as caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.

Rimiducid_Signaling_Pathway This compound This compound (AP1903) iCasp9_dimer Dimerized iCasp9 (active) This compound->iCasp9_dimer Binds and dimerizes iCasp9_monomer iCasp9 (inactive monomer) iCasp9_monomer->iCasp9_dimer Caspase3_active Activated Caspase-3 iCasp9_dimer->Caspase3_active Cleaves and activates Caspase3_inactive Pro-caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

This compound-induced iCasp9 signaling pathway leading to apoptosis.
General Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from cell culture to data analysis. This workflow is applicable to both preclinical in vitro studies and the analysis of clinical samples.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture of iCasp9-expressing cells Treatment Incubation of cells with this compound Cell_Culture->Treatment Rimiducid_Prep Preparation of this compound dilutions Rimiducid_Prep->Treatment Staining Apoptosis staining (e.g., Annexin V/PI) Treatment->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis (% of apoptotic cells) Flow_Cytometry->Data_Analysis

A typical experimental workflow for evaluating this compound's efficacy.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Rimiducid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in cutting-edge drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of rimiducid, a chemical inducer of dimerization used to control the activity of genetically engineered cells. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound Safety and Handling Profile

Before disposal, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Prevention)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves (e.g., nitrile)

  • Protective clothing (e.g., lab coat)

  • Eye protection (e.g., safety glasses or goggles)

  • Face protection (e.g., face shield)

This compound Disposal Workflow

The proper disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and exposure to personnel. The following diagram outlines the logical workflow for the disposal process.

Rimiducid_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_segregation Waste Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Segregate this compound Waste (Unused product, contaminated labware, PPE) A->B C Place in a designated, labeled, and sealed hazardous waste container B->C D Store container in a secure, well-ventilated area C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E F Follow all local, state, and federal regulations E->F

A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

Detailed Disposal Protocol

The following step-by-step protocol provides detailed instructions for the disposal of this compound.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Any remaining solid this compound or solutions should be treated as hazardous waste.

  • Contaminated Materials: All items that have come into direct contact with this compound must be considered contaminated. This includes, but is not limited to:

    • Gloves, lab coats, and other PPE

    • Pipette tips, vials, and other labware

    • Wipes and absorbent materials used for cleaning spills

2. Waste Containment:

  • Place all solid and liquid this compound waste, along with contaminated materials, into a designated hazardous waste container.

  • The container must be chemically resistant, leak-proof, and have a secure lid.

  • Clearly label the container with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazard symbols.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should be cool and protected from direct sunlight and sources of ignition.

4. Final Disposal:

  • The disposal of this compound waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper collection and disposal.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

IncidentFirst Aid MeasuresSpill Cleanup
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.Evacuate the area. Wear full PPE, including respiratory protection if necessary.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.For solid spills, carefully sweep or scoop up the material to avoid creating dust.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.Place all contaminated materials and cleanup residues into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the chemical in use.

References

Essential Safety and Logistical Information for Handling Rimiducid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Rimiducid (also known as AP1903) in a research environment. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical agent that requires careful handling to minimize exposure risks. The primary hazards include potential skin, eye, and respiratory tract irritation. A multi-layered approach to PPE is mandatory.

Hazard Identification Summary:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Recommended Personal Protective Equipment (PPE):

ActivityRequired PPE
Handling Solid Compound (Weighing, Aliquoting)- Disposable fluid-resistant gown- Double gloves (chemotherapy-rated nitrile)- N95 or N100 respirator (fit-tested)- Safety goggles
Preparing Solutions (Reconstitution, Dilution)- Disposable fluid-resistant gown- Double gloves (chemotherenityle)- Chemical fume hood- Safety goggles and face shield
Cell Culture Applications - Laboratory coat- Nitrile gloves- Biosafety cabinet (BSC)
Animal Handling (Injections)- Disposable gown- Double gloves (nitrile)- Safety glasses

Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the stability and efficacy of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the powdered compound at -20°C for long-term stability (up to 3 years).[1]

  • For short-term storage, 4°C is suitable for up to 2 years.[1]

  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month.[2]

Preparation of Stock Solutions:

  • This compound is soluble in DMSO and ethanol up to 100 mM.[3][4]

  • Example Stock Solution Preparation (10 mM in DMSO):

    • Ensure all work is performed in a chemical fume hood.

    • Wear appropriate PPE (gown, double gloves, goggles, and a face shield).

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 1411.65 g/mol ), add 70.84 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store aliquots at -80°C.

Experimental Protocols

In Vitro Protocol: Induction of Apoptosis in iCasp9-Expressing Cells

This protocol describes the use of this compound to induce apoptosis in cells genetically engineered to express the inducible caspase-9 (iCasp9) suicide gene.

  • Cell Plating:

    • Plate the iCasp9-expressing cells (e.g., HT1080 cells) in a suitable multi-well plate at a density that allows for optimal growth and subsequent analysis.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell adherence.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • In a biosafety cabinet, dilute the stock solution with sterile cell culture medium to the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. The EC50 for apoptosis induction is approximately 0.1 nM in some cell lines.

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Assessment of Apoptosis:

    • Apoptosis can be assessed using various methods, such as:

      • Morphological analysis: Observe cells under a microscope for characteristic signs of apoptosis (e.g., cell shrinkage, membrane blebbing).

      • Annexin V/7-AAD staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

      • Cell viability assays: Utilize assays such as Alamar Blue or MTT to measure cell viability.

In Vivo Protocol: Administration of this compound in Animal Models

This protocol provides a general guideline for the administration of this compound in animal models to induce apoptosis of iCasp9-expressing cells.

  • Formulation for Injection:

    • This compound can be formulated for intravenous (IV) or intraperitoneal (IP) injection.

    • A common formulation involves dissolving this compound in a vehicle suitable for in vivo use. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween80, and sterile water or saline.

    • An example formulation: Add 50 µL of a 50 mg/mL this compound stock in DMSO to 400 µL of PEG300, mix well, then add 50 µL of Tween80, mix well, and finally add 500 µL of sterile ddH2O for a final volume of 1 mL. This solution should be used immediately.

  • Dosage and Administration:

    • The effective dose of this compound can vary depending on the animal model and the specific application. Doses ranging from 0.4 mg/kg have been used in clinical trials.

    • Administer the prepared this compound solution to the animals via the desired route (e.g., IV or IP injection).

  • Monitoring:

    • Monitor the animals for any adverse effects and for the desired therapeutic outcome (e.g., reduction of tumor size, amelioration of graft-versus-host disease).

Disposal Plan

All materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Decontamination:

    • Decontaminate work surfaces and equipment by wiping with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including a respirator, gown, double gloves, and eye protection.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully scoop the material to avoid creating dust.

  • Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area as described above.

Quantitative Data

Physicochemical and Biological Properties of this compound:

PropertyValueReference
Molecular Weight 1411.63 g/mol
Solubility - DMSO: 100 mg/mL (70.84 mM)- Ethanol: 100 mg/mL
EC50 (in HT1080 cells)~0.1 nM
IC50 (in T-lymphocytes)~0.2 nM
In Vivo Half-maximal Effective Dose 0.4 ± 0.1 mg/kg (in mice)

Visualizations

Rimiducid_Mechanism_of_Action cluster_cell Engineered T-Cell This compound This compound (AP1903) iCasp9_monomer Inactive iCasp9 Monomers (fused with FKBP domain) This compound->iCasp9_monomer Binds to FKBP domain iCasp9_dimer Active iCasp9 Dimer iCasp9_monomer->iCasp9_dimer Dimerization Procaspase3 Procaspase-3 iCasp9_dimer->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mechanism of this compound-induced apoptosis in engineered T-cells.

In_Vitro_Workflow start Start plate_cells Plate iCasp9-expressing cells start->plate_cells incubate_24h_1 Incubate for 24h plate_cells->incubate_24h_1 prepare_this compound Prepare this compound working solutions incubate_24h_1->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_24_48h Incubate for 24-48h treat_cells->incubate_24_48h assess_apoptosis Assess apoptosis (e.g., Flow Cytometry, Microscopy) incubate_24_48h->assess_apoptosis end End assess_apoptosis->end

Caption: Experimental workflow for in vitro induction of apoptosis with this compound.

Safety_Switch_Logic Adverse_Event Adverse Event Occurs (e.g., GvHD, Cytokine Release Syndrome) Administer_this compound Administer this compound Adverse_Event->Administer_this compound Decision Point Activate_iCasp9 Activate iCasp9 Safety Switch Administer_this compound->Activate_iCasp9 Eliminate_T_Cells Elimination of Engineered T-Cells Activate_iCasp9->Eliminate_T_Cells Resolve_Adverse_Event Resolution of Adverse Event Eliminate_T_Cells->Resolve_Adverse_Event

Caption: Logical flow of the this compound-based safety switch in cell therapy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rimiducid
Reactant of Route 2
Reactant of Route 2
Rimiducid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.